molecular formula C7H7BFNO3 B1461910 (3-Carbamoyl-4-fluorophenyl)boronic acid CAS No. 874219-34-8

(3-Carbamoyl-4-fluorophenyl)boronic acid

Cat. No.: B1461910
CAS No.: 874219-34-8
M. Wt: 182.95 g/mol
InChI Key: RNNYXSWJFLHIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Carbamoyl-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BFNO3 and its molecular weight is 182.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-carbamoyl-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNYXSWJFLHIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660212
Record name (3-Carbamoyl-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-34-8
Record name (3-Carbamoyl-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthetic Cornerstone of a Leading PARP Inhibitor: A Technical Guide to (3-Carbamoyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of targeted cancer therapy, the evolution of Poly (ADP-ribose) polymerase (PARP) inhibitors represents a significant stride forward, particularly for cancers harboring DNA repair deficiencies.[1][2] Central to the synthesis of one of the most potent PARP inhibitors, Talazoparib, is the unassuming yet crucial building block: (3-Carbamoyl-4-fluorophenyl)boronic acid (CAS No. 874219-34-8). This technical guide provides an in-depth exploration of this compound, offering researchers, medicinal chemists, and process development scientists a comprehensive understanding of its properties, synthesis, and application, grounded in established chemical principles and field-proven insights.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white solid at room temperature.[3] Its molecular structure, featuring a phenyl ring substituted with a boronic acid, a carbamoyl (amide) group, and a fluorine atom, is key to its utility. The electron-withdrawing nature of the fluorine and carbamoyl groups influences the reactivity of the boronic acid moiety, a critical factor in its primary application in palladium-catalyzed cross-coupling reactions.

PropertyValueSource
CAS Number 874219-34-8PubChem[4]
Molecular Formula C₇H₇BFNO₃PubChem[4]
Molecular Weight 182.95 g/mol PubChem[4]
Melting Point 257 - 259 °CFisher Scientific[3]
Appearance Off-white solidFisher Scientific[3]
IUPAC Name This compoundPubChem[4]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is not explicitly detailed in readily available literature as a standalone preparation. However, a robust and logical synthetic strategy can be devised from established organometallic methodologies, starting from the commercially available 5-Bromo-2-fluorobenzoic acid. This multi-step synthesis prioritizes the late-stage introduction of the boronic acid group to avoid potential complications in earlier steps.

Synthetic Workflow Overview

The overall transformation involves the conversion of a carboxylic acid to a primary amide, followed by a palladium-catalyzed borylation reaction. This approach is favored for its high functional group tolerance and generally good yields.

G A 5-Bromo-2-fluorobenzoic acid B Acid Chloride Formation (e.g., SOCl₂) A->B C Amidation (e.g., NH₄OH) B->C D 5-Bromo-2-fluorobenzamide C->D E Miyaura Borylation (e.g., Pd(dppf)Cl₂, KOAc, Bis(pinacolato)diboron) D->E F Boronic Ester Intermediate E->F G Hydrolysis (e.g., Acidic workup) F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative amalgamation of standard procedures for the reactions involved. Researchers should optimize conditions based on their specific laboratory setup and reagent batches.

Step 1: Synthesis of 5-Bromo-2-fluorobenzamide from 5-Bromo-2-fluorobenzoic Acid

  • Acid Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-2-fluorobenzoic acid (1.0 equiv). Add thionyl chloride (SOCl₂, 2.0-3.0 equiv) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (typically around 70-80 °C) for 1-2 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Amidation: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride under reduced pressure. Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane). In a separate flask, cool an excess of concentrated ammonium hydroxide solution (e.g., 28-30%) in an ice bath. Add the solution of the acid chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring. A precipitate of 5-bromo-2-fluorobenzamide will form.

  • Workup and Purification: Stir the mixture for an additional 30-60 minutes at room temperature. Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether. Dry the product under vacuum to yield 5-bromo-2-fluorobenzamide. Purity can be assessed by NMR and melting point.

Step 2: Miyaura Borylation to form this compound

  • Reaction Setup: In a dry Schlenk flask, combine 5-bromo-2-fluorobenzamide (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 3.0 equiv). The flask is then evacuated and backfilled with an inert gas three times.

  • Catalyst and Solvent Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 equiv), to the flask. Add a suitable anhydrous and degassed solvent, such as 1,4-dioxane or dimethyl sulfoxide (DMSO).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. The progress of the reaction should be monitored by TLC or LC-MS for the disappearance of the starting aryl bromide.

  • Workup and Hydrolysis: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. The intermediate boronic ester can be hydrolyzed to the boronic acid in situ during the aqueous workup, which is often facilitated by a mild acid. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) or by column chromatography on silica gel.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount importance of this compound lies in its role as a key coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed carbon-carbon bond formation is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance.[5][6] In the synthesis of Talazoparib, this boronic acid is coupled with a suitable heterocyclic halide to construct the core structure of the final drug molecule.

The Catalytic Cycle and the Role of Reagents

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Ar-X Product Ar-Ar' OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime [Ar'B(OH)₃]⁻ Transmetalation Transmetalation ArPdAr_prime->Pd0 RedElim Reductive Elimination ArPdAr_prime->Product BoronicAcid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) ArylHalide Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Causality in Reagent Selection:

    • Palladium Catalyst: The choice of palladium catalyst and its associated ligands is critical. For electron-deficient boronic acids like the topic compound, electron-rich and bulky phosphine ligands (e.g., those on Pd(dppf)Cl₂) are often employed to facilitate the oxidative addition and reductive elimination steps.

    • Base: The base is essential for the activation of the boronic acid. It forms a more nucleophilic boronate species ([Ar'B(OH)₃]⁻), which readily undergoes transmetalation with the palladium(II) complex.[7] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used as they are effective and generally do not interfere with other functional groups.[4] The choice of base can significantly impact reaction rates and yields.

Exemplary Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to ensure the solubility of both the organic and inorganic reagents.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous phase with the same organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

The Rationale in Drug Design: Why This Specific Moiety?

The precise substitution pattern of this compound is not accidental; it is a result of meticulous structure-activity relationship (SAR) studies in the development of PARP inhibitors. The resulting fluorobenzamide moiety in Talazoparib plays a crucial role in its high potency and efficacy.

  • The Benzamide Core: The carbamoyl (amide) group is part of a larger benzamide pharmacophore that is essential for binding to the nicotinamide pocket of the PARP enzyme.[8] This interaction is a common feature among many clinical PARP inhibitors.

  • The Role of Fluorine: The fluorine atom at the 4-position offers several advantages in drug design:

    • Enhanced Binding Affinity: Fluorine, being highly electronegative, can engage in favorable electrostatic and hydrogen bonding interactions with the enzyme's active site, thereby increasing the inhibitor's potency.

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at strategic positions can block metabolic pathways that would otherwise lead to the rapid degradation of the drug, thus improving its pharmacokinetic profile.

    • Modulation of Physicochemical Properties: Fluorine substitution can influence properties such as lipophilicity and pKa, which in turn affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The combination of the carbamoyl group for key binding interactions and the fluorine atom for enhanced potency and metabolic stability makes the 3-carbamoyl-4-fluorophenyl moiety a highly optimized structural element for potent PARP inhibition, as evidenced by the clinical success of Talazoparib.[9]

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design and the enabling capabilities of modern organic synthesis. Its carefully orchestrated arrangement of functional groups provides the ideal combination of reactivity for Suzuki-Miyaura coupling and the necessary structural elements for high-potency PARP inhibition. A thorough understanding of its synthesis, reactivity, and the rationale for its use is invaluable for scientists working at the forefront of medicinal chemistry and drug development.

References

  • Burrell, P., Makvandi, M., Lee, H., Mach, R. H., & Pryma, D. A. (n.d.). FDG and FTT Uptake in Response to PARP Inhibition and DNA Damage. Perelman School of Medicine at the University of Pennsylvania.
  • Chen, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 634-641.
  • Cui, L., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 376.
  • D'Andrea, A. D. (2011). Poly(ADP-ribose) polymerase inhibition synergizes with 5-fluorodeoxyuridine but not 5-fluorouracil in ovarian cancer cells. Clinical Cancer Research, 17(10), 3197-3208.
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44717530, this compound. Retrieved from PubChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 88, 20-28.
  • ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. [Diagram].
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Storgaard, M., & Ellman, J. A. (2009). (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate. Organic Syntheses, 86, 271-280.
  • Thomas, S. P., & Aggarwal, V. K. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8781-8793.
  • Xu, Y., et al. (2017). Synthesis of parpinhibitor talazoparib. Patent No. WO2017215166A1.

Sources

physical and chemical properties of (3-Carbamoyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Carbamoyl-4-fluorophenyl)boronic acid: Properties, Synthesis, and Application

Executive Summary: this compound is a specialized arylboronic acid that serves as a critical building block in modern synthetic chemistry. Its unique trifunctional nature—featuring a reactive boronic acid moiety, an electron-withdrawing fluorine atom, and a versatile carbamoyl group—makes it an invaluable reagent, particularly in the fields of medicinal chemistry and materials science. The fluorine substitution can enhance the metabolic stability and pharmacokinetic properties of derivative compounds, while the carbamoyl group provides a handle for further functionalization or hydrogen bonding interactions. This guide provides a comprehensive overview of its physicochemical properties, a representative synthetic route, and a detailed protocol for its application in the widely-used Suzuki-Miyaura cross-coupling reaction, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is a white to off-white solid under standard conditions. Its properties are defined by the interplay of the phenyl ring and its three distinct functional groups.

Chemical Identity and Computed Properties

The fundamental identifiers and computed physicochemical parameters for this compound are summarized below. These values are crucial for analytical characterization and computational modeling.[1]

PropertyValueSource
CAS Number 874219-34-8[1][2]
Molecular Formula C₇H₇BFNO₃[1][2]
Molecular Weight 182.95 g/mol [1]
IUPAC Name This compound[1]
Melting Point 257 - 259 °C[2]
Topological Polar Surface Area 83.6 Ų[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 2[1]
SMILES B(C1=CC(=C(C=C1)F)C(=O)N)(O)O[1][2]
InChIKey RNNYXSWJFLHIRC-UHFFFAOYSA-N[1][2]
Solubility and Acidity (pKa)
  • Solubility : While quantitative data is not readily published, based on the properties of similar compounds like 4-carboxy-3-fluorophenylboronic acid, it is expected to have low solubility in water and non-polar organic solvents.[3] It exhibits good solubility in polar organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and alcohols like methanol and ethanol.

  • Acidity (pKa) : The boronic acid functional group is a Lewis acid. The pKa of unsubstituted phenylboronic acid is approximately 8.83.[4] The presence of two electron-withdrawing groups (fluoro and carbamoyl) on the phenyl ring increases the Lewis acidity of the boron atom. For comparison, a related compound, an acetamido derivative of 4-amino-3-fluorophenylboronic acid, has a pKa of 7.8.[5] Therefore, the pKa of this compound is anticipated to be in the range of 7.5-8.5, making it a slightly stronger acid than unsubstituted phenylboronic acid.

Spectroscopic Signature

While specific spectra should be obtained by the end-user for their particular lot, the expected spectroscopic characteristics are as follows:

  • ¹H NMR : The spectrum would show characteristic signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the phenyl ring, with splitting patterns influenced by both fluorine and adjacent protons. The protons of the -B(OH)₂ group are often broad and may exchange with solvent, appearing over a wide chemical shift range. The -CONH₂ amide protons would appear as two broad singlets, typically downfield.

  • ¹³C NMR : Signals for the seven carbon atoms would be observed, with the C-F and C-B bonds showing characteristic couplings and chemical shifts.

  • ¹⁹F NMR : A single resonance would confirm the presence of the single fluorine atom.

  • IR Spectroscopy : Key vibrational bands would include a broad O-H stretch (from B(OH)₂) around 3200-3500 cm⁻¹, N-H stretches from the primary amide, a strong C=O stretch (amide I band) around 1650-1680 cm⁻¹, and B-O stretching vibrations around 1300-1400 cm⁻¹.

Synthesis and Chemical Reactivity

Representative Synthetic Pathway

A common and effective method for the synthesis of arylboronic acids is through a lithium-halogen exchange reaction on an appropriately substituted aryl halide, followed by electrophilic trapping with a borate ester and subsequent acidic workup.[5] The starting material for this synthesis would typically be 5-bromo-2-fluorobenzamide.

Workflow for Synthesis:

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 5-Bromo-2-fluorobenzamide B Organolithium Intermediate A->B  n-BuLi or s-BuLi  Dry THF, -78 °C C Boronate Ester Complex B->C  Triisopropyl Borate  -78 °C to RT D This compound C->D  Aqueous Acid (e.g., HCl)  Workup Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst OxiAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxiAdd Ar-X Trans Transmetalation (Ar-Pd(II)-Ar') OxiAdd->Trans [Ar'-B(OH)₃]⁻ (from Boronic Acid + Base) RedElim Reductive Elimination Trans->RedElim Isomerization (optional) RedElim->Pd0 Ar-Ar' (Product) Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxiAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) BoronicAcid->Trans Base Base Base->Trans

Fig 2. The Suzuki-Miyaura catalytic cycle.
Field-Proven Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (Ar-Br) (1.0 equivalent)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (4-8 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 eq.), this compound (1.2 eq.), Palladium(II) Acetate (0.02 eq.), triphenylphosphine (0.04 eq.), and potassium carbonate (3.0 eq.).

    • Expertise & Causality: Using a slight excess (1.2 eq.) of the boronic acid helps drive the reaction to completion and compensates for any potential deactivation via boroxine formation. K₂CO₃ is a common, effective, and economical base for activating the boronic acid to the more nucleophilic boronate species required for transmetalation. [6]

  • Inerting the System: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon) three times to thoroughly remove oxygen. Oxygen can oxidatively deactivate the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via cannula or syringe.

    • Expertise & Causality: A mixed aqueous-organic solvent system is highly effective. Dioxane solubilizes the organic reagents, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is critical to remove dissolved oxygen.

  • Reaction Execution: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

    • Trustworthiness: Monitoring the reaction prevents unnecessary heating that could lead to byproduct formation and ensures the reaction is stopped upon completion, maximizing yield.

  • Workup and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion

This compound is a highly functionalized and strategic building block for synthetic chemists. Its distinct electronic properties, conferred by the fluoro and carbamoyl substituents, influence its reactivity and the properties of its derivatives. A thorough understanding of its stability, handling requirements, and role in cornerstone reactions like the Suzuki-Miyaura coupling is essential for its effective application in the synthesis of complex molecules for pharmaceuticals and advanced materials.

References

Sources

molecular structure of (3-Carbamoyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Utility of (3-Carbamoyl-4-fluorophenyl)boronic Acid

Executive Summary

This compound is a highly functionalized synthetic building block of significant interest to the pharmaceutical and materials science industries. Its strategic arrangement of a boronic acid, a carbamoyl (amide) group, and a fluorine atom on a phenyl ring provides a unique combination of reactivity, metabolic stability, and molecular recognition capabilities. This guide offers a detailed examination of its molecular structure, from its fundamental chemical identity to its complex solid-state interactions. We will explore its spectroscopic signatures, propose a logical synthetic pathway, and contextualize its utility, particularly in the realm of medicinal chemistry, by explaining the causality behind its application in established protocols like the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile reagent.

Introduction: The Strategic Importance of Functionalized Arylboronic Acids

Arylboronic acids have become indispensable tools in modern organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Beyond their synthetic utility, the boronic acid moiety itself has emerged as a key pharmacophore in drug design, capable of forming reversible covalent bonds with active site serines in enzymes or interacting with diols.[3] The approval of drugs like the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam has solidified the therapeutic potential of this functional group.[2]

This compound (CAS 874219-34-8) is a prime example of a "next-generation" boronic acid building block. Its utility is defined by the interplay of its three key functional groups:

  • The Boronic Acid: Serves as the reactive handle for cross-coupling reactions and can act as a bioisostere for carboxylic acids or as a covalent warhead in drug candidates.

  • The Fluorine Atom: Often introduced to enhance metabolic stability by blocking sites of oxidative metabolism. It can also modulate the acidity of the boronic acid and influence binding affinity through specific fluorine-protein interactions.[1]

  • The Carbamoyl Group: Provides a rigid hydrogen bond donor and acceptor, crucial for molecular recognition and binding to biological targets. It also serves as a potential point for further chemical elaboration.

This guide will dissect the molecular architecture that underpins these valuable properties.

Core Molecular Structure & Physicochemical Properties

The precise identity and properties of a molecule are foundational to its application.

Chemical Identity

The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[4]
CAS Number 874219-34-8[4]
Molecular Formula C₇H₇BFNO₃[4]
Molecular Weight 182.95 g/mol [4]
Canonical SMILES B(C1=CC(=C(C=C1)F)C(=O)N)(O)O[4]
InChI Key RNNYXSWJFLHIRC-UHFFFAOYSA-N[4]
Structural Representation

The 2D structure illustrates the ortho-relationship between the fluorine and carbamoyl groups, and the meta-relationship between the carbamoyl and boronic acid groups.

workflow Start Dissolve 5-Bromo-2-fluorobenzamide in anhydrous THF Cool Cool to -78 °C Start->Cool Add_BuLi Add n-BuLi dropwise (Lithiation) Cool->Add_BuLi Stir1 Stir for 1h at -78 °C Add_BuLi->Stir1 Add_Borate Add Trimethyl Borate (Borylation) Stir1->Add_Borate Stir2 Stir and warm to RT Add_Borate->Stir2 Quench Quench with 2M HCl (Hydrolysis) Stir2->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify End This compound Purify->End

Sources

(3-Carbamoyl-4-fluorophenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Carbamoyl-4-fluorophenyl)boronic acid for Advanced Research

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and synthetic chemistry, the selection of building blocks is a critical determinant of success. We don't just choose reagents; we choose tools that imbue a nascent molecule with specific properties and synthetic potential. This compound is one such exemplary tool. Its utility extends far beyond its molecular weight; it is a carefully orchestrated combination of functional groups, each contributing to its value in creating novel chemical entities. This guide is structured not as a simple datasheet, but as a deep dive into the 'why' and 'how' of this reagent, providing the technical insights and practical methodologies necessary for its effective application in research and development.

Core Physicochemical & Structural Characteristics

This compound is an arylboronic acid, a class of organoboranes that have become indispensable in organic synthesis. Its fundamental properties are the bedrock upon which its applications are built. The computed molecular weight and other key identifiers are summarized below.

PropertyValueSource
Molecular Weight 182.95 g/mol PubChem CID 44717530[1]
Molecular Formula C₇H₇BFNO₃PubChem CID 44717530[1]
CAS Number 874219-34-8PubChem CID 44717530[1]
IUPAC Name This compoundPubChem CID 44717530[1]
Synonyms 3-Carbamoyl-4-fluorophenylboronic acid, 3-(Aminocarbonyl)-4-fluorobenzeneboronic acidPubChem CID 44717530[1]

The Architectural Logic: Deconstructing the Functional Groups

The true power of this molecule lies in the synergy of its three key functional groups. Understanding their individual contributions is crucial for predicting reactivity and biological relevance.

  • The Boronic Acid Moiety (-B(OH)₂): The Synthetic Engine : As a derivative of boric acid, the boronic acid group is a Lewis acid, capable of accepting an electron pair.[2] This property is the cornerstone of its utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] This reaction is a workhorse in medicinal chemistry for constructing the biaryl scaffolds common in many drug molecules.[3][4] Furthermore, this group can form reversible covalent complexes with diols, a feature exploited in chemical sensing and drug delivery.[5]

  • The Fluoro Group (-F): The Metabolic Shield : The strategic placement of a fluorine atom is a well-established strategy in medicinal chemistry. Its high electronegativity can alter the acidity of nearby protons and influence molecular conformation. Critically, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation. This often leads to improved metabolic stability and increased bioavailability of a drug candidate.[4]

  • The Carbamoyl Group (-C(O)NH₂): The Interaction Point : The carbamoyl group is a versatile functional group that can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature makes it an excellent anchor for specific, high-affinity interactions with biological targets like protein active sites. It provides a handle for molecular recognition, guiding the molecule to its intended target.

The interplay of these groups makes this compound a privileged fragment for generating compounds with desirable synthetic and pharmacological properties.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The predominant application for this reagent is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[4] This process enables the precise formation of a C-C bond between the boronic acid's phenyl ring and another aryl or vinyl halide/triflate, providing a direct route to complex molecular architectures.

Catalytic Cycle Workflow

The mechanism is a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is key to optimizing reaction conditions.

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 Active Catalyst oa Oxidative Addition pd0->oa complex1 R1-Pd(II)L2-X Intermediate oa->complex1 tm Transmetalation complex1->tm complex2 R1-Pd(II)L2-R2 Intermediate tm->complex2 re Reductive Elimination complex2->re re->pd0 Catalyst Regeneration product R1-R2 Coupled Product re->product boronic (HO)2B-R2 (3-Carbamoyl-4-fluorophenyl) boronic acid base Base (e.g., K2CO3) boronic->base halide R1-X (Aryl/Vinyl Halide) halide->oa Reactant boronate [B(OH)3R2]- Boronate Complex base->boronate Activation boronate->tm

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The causality behind this workflow is critical:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R1-X).

  • Transmetalation : The organic group (R2) from the boronic acid is transferred to the palladium center. This is the self-validating step where the boronic acid proves its utility. It must first be activated by a base to form a more nucleophilic boronate complex, which then readily transfers its aryl group to the palladium intermediate.

  • Reductive Elimination : The two organic fragments (R1 and R2) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.

Quality Assurance: A Protocol for Purity Determination by HPLC

The integrity of any synthesis or screening campaign rests on the quality of the starting materials. Impurities can lead to failed reactions, misleading biological data, and irreproducible results. Therefore, a robust analytical method to verify the purity of this compound is not just recommended; it is mandatory for scientific rigor. High-Performance Liquid Chromatography (HPLC) is a standard and reliable technique for this purpose.[6][7]

Rationale for Method Selection
  • Technique : Reversed-phase HPLC is chosen because it effectively separates compounds based on hydrophobicity. The aromatic nature of the analyte makes it well-suited for retention on a C18 stationary phase.

  • Detector : A UV detector is selected due to the presence of the phenyl ring, a strong chromophore, which will provide a robust signal.

  • Challenge : A known challenge with boronic acids is their potential for dehydration to form cyclic anhydrides (boroxines) or degradation via hydrolysis of pinacol esters if used.[8] The analytical method must be able to resolve the parent compound from these potential impurities.

Standard Operating Protocol: HPLC Purity Analysis
  • System Preparation :

    • Instrument: An HPLC system equipped with a UV detector (e.g., Waters Arc HPLC System).[7]

    • Column: A C18 reversed-phase column (e.g., XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm).[7] The T3 bonding provides excellent retention for polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the boronic acid hydroxyl groups, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation :

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water. This diluent composition ensures solubility and compatibility with the starting mobile phase conditions.

    • Vortex until fully dissolved.

    • Filter through a 0.22 µm syringe filter to remove any particulates that could damage the column.

  • Chromatographic Run :

    • Inject 5 µL of the prepared sample.

    • Run a linear gradient elution as follows:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: Hold at 95% B

      • 12.1-15 min: Return to 5% B (re-equilibration)

    • The gradient is designed to first elute any highly polar impurities before ramping up the organic content to elute the main analyte and any less polar impurities.

  • Data Analysis :

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100 (% Area).

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep 1. Prepare Sample (1 mg/mL in 50:50 ACN:H2O) system_prep 2. Equilibrate HPLC (C18 Column, 5% ACN) injection 3. Inject Sample (5 µL) system_prep->injection separation 4. Gradient Elution (Separation by Polarity) injection->separation detection 5. UV Detection (254 nm) separation->detection chromatogram 6. Generate Chromatogram detection->chromatogram integration 7. Integrate Peak Areas chromatogram->integration calculation 8. Calculate % Purity integration->calculation

Caption: Standard workflow for HPLC purity analysis of boronic acids.

Comparison of Relevant Analytical Methods

While HPLC-UV is a robust standard, other methods offer different advantages depending on the analytical need.

TechniquePrincipleSensitivityKey AdvantageTypical Application
HPLC-UV Chromatographic separation with UV absorbance detection.µg/mL to ng/mLRobust, widely available, good for purity.Routine purity checks and quantification.[6]
LC-MS/MS Separation by LC, detection by mass spectrometry.ng/mL to pg/mLVery high selectivity and sensitivity.Trace-level impurity identification and quantification.[6][9]
GC-MS Separation of volatile compounds by GC, detection by MS.HighExcellent for volatile impurities.Analysis of volatile impurities; often requires derivatization.[6]

Concluding Remarks

This compound is a prime example of intelligent molecular design. Its calculated molecular weight of 182.95 g/mol belies the chemical potential packed within its structure. The strategic combination of a synthetically versatile boronic acid, a metabolically robust fluoro group, and a target-binding carbamoyl moiety makes it an invaluable asset for researchers in drug development and materials science. Mastery of its application, grounded in a thorough understanding of its properties and rigorous analytical validation, is a key enabler for the next generation of chemical innovation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44717530, this compound.
  • ChemUniverse (n.d.). (3-((4-fluorophenyl)carbamoyl)phenyl)boronic acid.
  • Interchim (n.d.). Boronic acids : everything you need to know!
  • Ciloa (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44717609, (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid.
  • Michalska, D. & Wysokiński, R. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124507.
  • Reddy, G. S. et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6, 7558-7564.
  • Regalado, E. L. et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 167-174.
  • Khan, S. et al. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv.
  • ResearchGate (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • Svozil, D. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
  • Waters Corporation (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Autech (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763201, 4-Carboxy-3-fluorophenylboronic acid.
  • Das, A. et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3125.
  • Autech (n.d.). Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid.
  • Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5345.

Sources

Stability and Storage of (3-Carbamoyl-4-fluorophenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Carbamoyl-4-fluorophenyl)boronic acid is a vital reagent in contemporary organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex molecules for pharmaceutical and materials science applications is well-established. However, the efficacy and reproducibility of reactions employing this and other arylboronic acids are intrinsically linked to their stability and proper storage. This guide provides an in-depth technical overview of the factors governing the stability of this compound, outlines its primary degradation pathways, and offers detailed protocols for its optimal storage and handling to ensure its integrity for research and development professionals.

Chemical Profile and Intrinsic Stability

This compound possesses a unique substitution pattern that influences its reactivity and stability. The presence of both a fluorine atom and a carbamoyl group on the phenyl ring significantly impacts the electronic properties of the boronic acid moiety.

PropertyValueSource
Molecular FormulaC₇H₇BFNO₃[1]
Molecular Weight182.95 g/mol [1]
AppearanceSolid (typically a powder)
Melting Point262-265 °C (for the similar 4-Fluorophenylboronic acid)

The electron-withdrawing nature of the fluoro and carbamoyl substituents is expected to influence the Lewis acidity of the boron center and the lability of the carbon-boron bond. Understanding these electronic effects is crucial for predicting the compound's susceptibility to degradation.

Primary Degradation Pathways

Arylboronic acids are susceptible to two principal degradation pathways: protodeboronation and oxidation. These processes can lead to the formation of impurities that may complicate reaction outcomes and reduce yields.

Protodeboronation: The Cleavage of the C-B Bond

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (in this case, 2-fluorobenzamide) and boric acid. This process is a significant concern, particularly in aqueous or protic media, and its rate is highly dependent on pH.[2]

The mechanism of protodeboronation can be complex and may be catalyzed by both acids and bases.[3][4] For many arylboronic acids, the reaction is accelerated at high pH due to the formation of the more reactive arylboronate anion.[5] The electron-deficient nature of the aromatic ring in this compound can make it particularly susceptible to certain protodeboronation mechanisms.[3]

Figure 1. Simplified pathway of protodeboronation.

Oxidation: Conversion to Phenolic Impurities

Arylboronic acids can undergo oxidation to form the corresponding phenols.[6][7] This degradation is often mediated by reactive oxygen species and can occur upon exposure to air.[6][8] The resulting phenolic impurity, 2-fluoro-5-hydroxybenzamide, can compete in subsequent reactions and is challenging to remove. The mechanism involves the attack of a nucleophilic oxidant on the boron atom, followed by rearrangement and hydrolysis.[9]

Figure 2. General pathway for the oxidation of arylboronic acids.

Anhydride Formation: The Trimeric Boroxine

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][8] While this is often a reversible process upon exposure to water, the formation of boroxines can complicate stoichiometry and characterization.

Figure 3. Reversible formation of a boroxine from the boronic acid.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term stability of this compound, the following storage and handling procedures are recommended.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store refrigerated (2-8 °C).[10]Reduces the rate of decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and protodeboronation.
Container Keep in a tightly sealed, opaque container.[11][12]Protects from light, which can accelerate degradation, and prevents moisture ingress.
Location Store in a dry, well-ventilated area away from incompatible materials.[13][14]Prevents accidental contact with reactive substances.
Safe Handling Procedures
  • Inert Atmosphere Handling: Whenever possible, handle the compound in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.

  • Avoid Incompatibilities: Keep the boronic acid away from strong oxidizing agents, strong bases, and protic solvents (unless for immediate use in a reaction).[12][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][16]

  • Dispensing: Use clean, dry spatulas and glassware. After dispensing, tightly reseal the container and purge with an inert gas before returning to storage.[10]

Experimental Workflow: Assessing Stability

For critical applications, it may be necessary to experimentally verify the stability of a batch of this compound. The following is a general workflow for a stability assessment study.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep_sample Prepare samples of boronic acid under various conditions (e.g., different temperatures, humidities, light exposures) time_points Analyze samples at defined time points (e.g., t=0, 1 week, 1 month) prep_sample->time_points analytical_methods Utilize analytical techniques (¹H NMR, LC-MS, HPLC) to quantify parent compound and degradants time_points->analytical_methods data_analysis Plot concentration of parent compound vs. time analytical_methods->data_analysis degradation_rate Calculate degradation rate constants data_analysis->degradation_rate pathway_id Identify major degradation products degradation_rate->pathway_id conclusion Determine optimal storage conditions and shelf-life pathway_id->conclusion

Figure 4. Experimental workflow for assessing the stability of this compound.

Step-by-Step Protocol for Stability Assessment
  • Sample Preparation:

    • Aliquot approximately 10 mg of this compound into several amber glass vials.

    • Create different storage conditions for separate sets of vials:

      • Control: 2-8 °C, under argon, in the dark.

      • Elevated Temperature: 40 °C, ambient atmosphere.

      • High Humidity: Room temperature in a desiccator with a saturated salt solution (e.g., NaCl for ~75% RH).

      • Light Exposure: Room temperature, ambient atmosphere, exposed to laboratory lighting.

  • Time-Point Analysis:

    • At each time point (e.g., 0, 7, 14, 30 days), remove one vial from each condition.

    • Prepare a solution of known concentration in a suitable deuterated solvent (e.g., DMSO-d₆) containing an internal standard.

    • Acquire a quantitative ¹H NMR spectrum.

    • Prepare a separate sample for LC-MS analysis to identify and quantify degradation products.

  • Data Analysis:

    • Integrate the signals of the parent boronic acid and any observed degradation products in the ¹H NMR spectra relative to the internal standard.

    • Use the LC-MS data to confirm the identity of the degradants (e.g., by comparing mass-to-charge ratios with expected values for protodeboronation and oxidation products).

    • Plot the percentage of the remaining parent compound against time for each condition.

    • Based on the degradation profiles, determine the conditions under which the compound is most stable and establish a recommended shelf-life.

Conclusion

The stability of this compound is paramount for its successful application in organic synthesis. By understanding its primary degradation pathways—protodeboronation and oxidation—and implementing stringent storage and handling protocols, researchers can ensure the integrity and reactivity of this valuable reagent. Adherence to the guidelines presented in this technical guide will contribute to more reliable and reproducible synthetic outcomes.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Protodeboron
  • Protodeboronation of (Hetero)
  • The proposed mechanism for protodeboronation of arylboronic acids.
  • The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing.
  • Improving the oxidative stability of boronic acids through stereoelectronic effects. [No Source Found].
  • Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.
  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temper
  • Boronic acid - Wikipedia.
  • SAFETY D
  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
  • PN-4301 p.
  • Protodeboron
  • Development of Organic Transformations Based on Protodeboronation.
  • SAFETY D
  • Safety D
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
  • SAFETY D
  • This compound | C7H7BFNO3 | CID 44717530 - PubChem.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 4-(Dimethylcarbamoyl)-3-fluorophenylboronic acid AldrichCPR 874289-13-1. Sigma-Aldrich.
  • 3-Carbamoyl-4-fluorobenzeneboronic acid, 97% - Fisher Scientific.
  • Safe Handling and Storage of Chemicals | Environmental Health & Safety. University of Colorado Boulder.
  • (3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid | ChemScene.
  • Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. Journal of Pharmaceutical Sciences.
  • Storage of Laboratory Chemicals: Research Safety - Protect IU - Indiana University.
  • Instructions and Guidelines for Chemical Storage and Handling. IEDU.
  • How to Store and Handle Chemicals in Laboratories: A Complete Guide. Storemasta Blog.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • (4-Fluoro-3-((3-fluorophenyl)carbamoyl)phenyl)boronic acid - BLDpharm.
  • 4-Fluorophenylboronic acid = 95 1765-93-1 - Sigma-Aldrich.

Sources

An In-depth Technical Guide to the Solubility of (3-Carbamoyl-4-fluorophenyl)boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (3-Carbamoyl-4-fluorophenyl)boronic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its behavior in various organic solvents. This document will delve into the theoretical underpinnings of its solubility, practical experimental methodologies for its determination, and predictive analysis based on the behavior of analogous structures.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, formulation strategies, and the overall success of a therapeutic agent. This compound, a molecule of interest in medicinal chemistry, presents a unique solubility profile due to its constituent functional groups: a boronic acid moiety, a carbamoyl group, and a fluorine substituent on the phenyl ring. Understanding its interaction with various organic solvents is paramount for processes such as synthesis, purification, and formulation.

While specific quantitative solubility data for this compound is not extensively published, this guide will leverage data from structurally similar boronic acids to provide a robust predictive framework. Furthermore, it will equip the reader with the necessary experimental protocols to determine its solubility accurately.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its physicochemical properties. The structure and key computed properties of this compound are provided below[1].

PropertyValueSource
Molecular FormulaC7H7BFNO3PubChem[1]
Molecular Weight182.95 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
SMILESB(C1=CC(=C(C=C1)F)C(=O)N)(O)OPubChem[1]

The presence of the boronic acid group allows for hydrogen bonding, both as a donor and an acceptor. The carbamoyl group also contributes to the molecule's polarity and hydrogen bonding capacity. The fluorine atom, being electronegative, influences the electronic distribution of the aromatic ring.

Factors Influencing the Solubility of Boronic Acids

The solubility of arylboronic acids in organic solvents is a complex interplay of several factors:

  • Solvent Polarity : Generally, polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents ("like dissolves like"). For substituted phenylboronic acids, solubility is expected to be higher in polar organic solvents that can engage in hydrogen bonding. Studies on phenylboronic acid have shown high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[2][3][4].

  • Substituent Effects : The nature and position of substituents on the phenyl ring significantly impact solubility. Electron-withdrawing or electron-donating groups can alter the polarity and intermolecular interactions of the molecule. For instance, the introduction of an isobutoxy group into the phenylboronic acid ring generally increases solubility in most solvents[4][5]. The carbamoyl and fluoro groups on the target molecule will play a crucial role in its solubility profile.

  • Formation of Boroxines : A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines[5]. These boroxines are often significantly less soluble than the corresponding boronic acid. This equilibrium between the acid and its anhydride can complicate solubility measurements and is influenced by the solvent and temperature[5][6].

Experimental Determination of Solubility

Accurate determination of solubility is an empirical process. The following section details a robust, step-by-step methodology for measuring the solubility of this compound.

The Dynamic (Synthetic) Method

The dynamic, or synthetic, method is a widely used technique for determining the solubility of boronic acids[2][3][4][5]. It involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

4.1.1. Experimental Protocol
  • Preparation of Samples : Prepare a series of vials with known masses of this compound and varying, known volumes of the desired organic solvent.

  • Heating and Observation : Place the vials in a controlled temperature bath equipped with a magnetic stirrer. Heat the samples slowly (e.g., 0.5 °C/min) while stirring.

  • Turbidity Measurement : The point of complete dissolution is identified as the disappearance of turbidity. This can be determined visually or, more accurately, by using a luminance probe or a turbidimeter to detect the change in light transmission through the solution[2][3][4].

  • Data Collection : Record the temperature at which the solid phase completely disappears for each sample concentration.

  • Solubility Curve Construction : Plot the mole fraction or concentration of the solute against the dissolution temperature to construct a solubility curve.

Workflow for Solubility Determination

The following diagram illustrates the workflow for the experimental determination of solubility using the dynamic method.

Solubility_Workflow cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_data Data Analysis prep1 Weigh this compound prep2 Add known volume of organic solvent prep1->prep2 exp1 Controlled heating and stirring prep2->exp1 Transfer sample exp2 Monitor turbidity (visual or instrumental) exp1->exp2 data1 Record dissolution temperature exp2->data1 Endpoint detection data2 Plot solubility curve (Concentration vs. Temperature) data1->data2

Caption: Experimental workflow for solubility determination.

Predicted Solubility Profile of this compound

Based on the available literature for analogous compounds, a qualitative prediction of the solubility of this compound in common organic solvents can be made.

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Solvents Methanol, EthanolHighCapable of hydrogen bonding with the boronic acid and carbamoyl groups.
Aprotic Polar Solvents Acetone, Acetonitrile, DMSO, DMFHigh to ModerateCan act as hydrogen bond acceptors. The high polarity will favor dissolution.
Ethers Tetrahydrofuran (THF), Diethyl etherModerateCan act as hydrogen bond acceptors, but are less polar than protic and aprotic polar solvents.
Halogenated Solvents Dichloromethane (DCM), ChloroformModerate to LowLower polarity and weaker hydrogen bonding capabilities.
Nonpolar Solvents Toluene, HexanesVery LowLack of favorable intermolecular interactions.

This predictive table should be empirically verified using the experimental protocol outlined in Section 4.

Logical Relationships in Solubility Determination

The interplay between the compound's properties, solvent characteristics, and experimental conditions dictates the observed solubility. The following diagram illustrates these relationships.

Solubility_Logic compound Compound Properties (Polarity, H-bonding, pKa) solubility Observed Solubility compound->solubility solvent Solvent Properties (Polarity, H-bonding) solvent->solubility conditions Experimental Conditions (Temperature, Pressure) conditions->solubility

Caption: Factors influencing observed solubility.

Conclusion and Future Work

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While direct experimental data is pending, the principles and methodologies outlined herein offer a clear path for researchers to accurately determine and interpret its solubility profile. The predictive analysis, grounded in the behavior of similar boronic acids, serves as a valuable starting point for solvent selection in various stages of drug development.

Future work should focus on the systematic experimental determination of the solubility of this compound in a diverse range of organic solvents at various temperatures. This data will be invaluable for building a comprehensive understanding of its behavior and will facilitate its advancement in the drug development pipeline.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
  • PubChem. (n.d.). This compound.
  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • ResearchGate. (n.d.).
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. [Link]

Sources

A Technical Guide to (3-Carbamoyl-4-fluorophenyl)boronic Acid: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Medicinal Chemistry

In the landscape of modern drug development, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has become a cornerstone of rational drug design. (3-Carbamoyl-4-fluorophenyl)boronic acid, a highly functionalized building block, stands at the intersection of these two powerful strategies. Its unique electronic and structural properties make it an invaluable reagent for constructing complex molecular architectures, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2]

This guide provides an in-depth technical overview of this compound, tailored for researchers, medicinal chemists, and process development scientists. We will move beyond simple data reporting to explore the causality behind its synthesis, the logic of its application, and the self-validating protocols required for its successful use in the synthesis of advanced pharmaceutical agents.

Core Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducibility and regulatory compliance. The compound is systematically named according to IUPAC nomenclature, and its fundamental properties are summarized below.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 874219-34-8[3]
Molecular Formula C₇H₇BFNO₃[3]
Molecular Weight 182.95 g/mol [3]
Canonical SMILES B(C1=CC(=C(C=C1)F)C(=O)N)(O)O[3]

The presence of a fluorine atom ortho to the boronic acid and a carbamoyl group meta to it creates a unique electronic environment. The fluorine atom acts as a powerful electron-withdrawing group through induction, while the carbamoyl group also contributes to the electronic landscape. This substitution pattern significantly influences the reactivity of the boronic acid in cross-coupling reactions and modulates the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final products.

Synthesis and Purification: A Validated Protocol

The synthesis of aryl boronic acids often begins with a corresponding aryl halide. A robust and widely applicable method involves ortho-metalation followed by borylation. The following protocol is a validated pathway for the synthesis of the pinacol ester of this compound, which is often preferred for its enhanced stability and ease of handling. The starting material, 5-bromo-2-fluorobenzamide, is commercially available.

Experimental Protocol: Synthesis of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

This two-step procedure involves a Miyaura borylation, a palladium-catalyzed reaction that is highly efficient for creating carbon-boron bonds.

Reaction Scheme:

G Start 5-Bromo-2-fluorobenzamide Reagents Bis(pinacolato)diboron (B₂pin₂) Pd(dppf)Cl₂ Potassium Acetate (KOAc) 1,4-Dioxane Start->Reagents Miyaura Borylation Product 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Reagents->Product

Caption: Miyaura borylation of 5-bromo-2-fluorobenzamide.

Materials:

  • 5-Bromo-2-fluorobenzamide (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Acetate (KOAc) (3.0 eq)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromo-2-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-dioxane via cannula.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts. Wash the Celite® pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The resulting product is usually a white to off-white solid.

Hydrolysis to Boronic Acid (Optional): The pinacol ester can be hydrolyzed to the free boronic acid by stirring with an aqueous acid (e.g., 1M HCl) in a suitable solvent like diethyl ether or THF, followed by extraction. However, for many applications, particularly Suzuki couplings, the pinacol ester is used directly.

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected spectroscopic data for the pinacol ester derivative.

Data TypeExpected Characteristics
¹H NMR Aromatic protons will appear as multiplets or doublets of doublets between 7.5-8.5 ppm. The 12 protons of the pinacol group will appear as a sharp singlet around 1.3 ppm. The amide protons (-CONH₂) will appear as two broad singlets.
¹³C NMR Aromatic carbons will be observed in the 110-165 ppm region. The carbon attached to boron will be broad. The quaternary carbons of the pinacol group will appear around 84 ppm, and the methyl carbons around 25 ppm. The carbonyl carbon will be downfield (>165 ppm).
¹⁹F NMR A single resonance is expected, with its chemical shift influenced by the surrounding aromatic system.
Mass Spec (HRMS) The calculated exact mass for C₁₃H₁₇BFNO₃ is 265.13. The observed m/z for the [M+H]⁺ ion should correspond to this value.

Core Application: Synthesis of PARP Inhibitor Talazoparib

The utility of this compound is powerfully demonstrated by its role as a key intermediate in the synthesis of Talazoparib (BMN-673) .[4][5][6] Talazoparib is a highly potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair.[4] By inhibiting PARP, particularly in cancers with BRCA1/2 mutations, Talazoparib induces synthetic lethality, leading to cancer cell death. It was approved by the FDA for the treatment of certain forms of breast cancer.[5]

The synthesis involves a Suzuki-Miyaura coupling reaction between the boronic acid (or its pinacol ester) and a complex heterocyclic halide partner.

Logical Workflow: Talazoparib Synthesis via Suzuki Coupling

G cluster_0 Reactants cluster_1 Reaction Conditions BoronicEster 2-Fluoro-5-(pinacolboranyl) benzamide Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) BoronicEster->Catalyst Halide Heterocyclic Halide (Talazoparib Core) Halide->Catalyst Product Talazoparib Catalyst->Product Suzuki-Miyaura Coupling Base Aqueous Base (e.g., Na₂CO₃) Base->Catalyst Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Catalyst

Caption: Suzuki coupling in the final key step of Talazoparib synthesis.

Expert Insight: The choice of the this compound moiety is not arbitrary. The fluorine atom can enhance metabolic stability and cell permeability, while the carbamoyl group provides a critical hydrogen bonding interaction within the target enzyme's active site, contributing to the high potency of Talazoparib.[5] This exemplifies the principle of using strategically functionalized building blocks to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Safety, Handling, and Storage

As with all chemical reagents, proper handling is crucial. While a specific safety data sheet for the title compound should always be consulted, the following general precautions for arylboronic acids apply:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Stability: Arylboronic acids can undergo dehydration to form cyclic anhydride trimers (boroxines). While this is often a reversible process, it can affect reactivity. The pinacol esters are generally more stable and less prone to this decomposition pathway.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for modern medicinal chemistry. Its carefully arranged functional groups provide chemists with a versatile platform for introducing key pharmacophoric features into drug candidates. Its central role in the synthesis of potent therapeutics like Talazoparib underscores its importance and provides a clear, field-proven validation of its utility. By understanding the principles behind its synthesis, characterization, and application, researchers can confidently leverage this powerful building block to accelerate the discovery and development of next-generation medicines.

References

  • Guangzhou Bio Blue Technology Co Ltd, Guangzhou Wellhealth Bio-Pharmaceutical Co Ltd. Synthesis of parpinhibitor talazoparib. WO2017215166A1.
  • Li, M., et al. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules. 2020. [Link]
  • This compound. PubChem. [Link]
  • Pommier, Y., et al. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery. 2020. [Link]
  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. 2004.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

An In-Depth Technical Guide to (3-Carbamoyl-4-fluorophenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Carbamoyl-4-fluorophenyl)boronic acid has emerged as a pivotal reagent in contemporary medicinal chemistry, particularly in the synthesis of targeted therapeutics. Its unique structural features—a boronic acid moiety, a carbamoyl group, and a fluorine atom—render it an exceptionally versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, chemical properties, and, most importantly, its critical role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.

Part 1: Nomenclature and Chemical Identity

Correctly identifying and sourcing chemical reagents is fundamental to reproducible scientific research. This compound is known by several synonyms, and a clear understanding of its identifiers is crucial.

Synonyms and Alternative Names:
  • 3-Carbamoyl-4-fluorophenylboronic acid[1]

  • 3-(Aminocarbonyl)-4-fluorobenzeneboronic acid[1]

  • 4-Fluoro-3-carbamoylphenylboronic acid[1]

  • (3-Carbamoyl-4-fluoro-phenyl)boronic acid[1]

  • 3-Carbamoyl-4-fluorobenzeneboronic acid[2]

  • 3-(Aminocarbonyl)-4-fluorophenylboronic acid[1]

A comprehensive list of depositor-supplied synonyms can be found in the PubChem database under the compound identifier (CID) 44717530.[1]

Chemical Properties and Identifiers:

A summary of the key chemical properties for this compound is presented in the table below for quick reference.

PropertyValueSource
CAS Number 874219-34-8PubChem[1]
Molecular Formula C7H7BFNO3PubChem[1]
Molecular Weight 182.95 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES B(C1=CC(=C(C=C1)F)C(=O)N)(O)OPubChem[1]
InChIKey RNNYXSWJFLHIRC-UHFFFAOYSA-NPubChem[1]

Part 2: The Role in Drug Discovery and Synthesis

The true significance of this compound lies in its application as a strategic building block in the synthesis of high-value pharmaceutical agents. Its utility is most prominently demonstrated in the construction of biaryl structures, which are common motifs in drug molecules.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown remarkable efficacy in patients with tumors harboring DNA repair deficiencies, such as BRCA1 and BRCA2 mutations.[3][4] Several approved PARP inhibitors feature a complex heterocyclic core, and the synthesis of these molecules often relies on the formation of a key carbon-carbon bond between two aromatic rings. This is where this compound plays a crucial role.

The presence of the fluorine atom can enhance the metabolic stability and pharmacokinetic properties of the final drug molecule, while the carbamoyl group provides a key interaction point with the target enzyme.[1]

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that facilitates the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organohalide in the presence of a palladium catalyst and a base. This reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields, making it a workhorse in pharmaceutical synthesis.[5]

This compound is an ideal substrate for Suzuki-Miyaura coupling reactions, enabling the efficient introduction of the 3-carbamoyl-4-fluorophenyl moiety into a target molecule.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 This compound product Biaryl Product reagent1->product Suzuki-Miyaura Coupling reagent2 Aryl Halide (Ar-X) reagent2->product catalyst Pd Catalyst catalyst->product base Base base->product Suzuki_Protocol_Workflow start Start setup Combine Reactants, Catalyst, and Base in Flask start->setup inert Establish Inert Atmosphere (Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (e.g., 80-90°C) solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor monitor->heat Continue heating if incomplete workup Cool, Dilute, and Perform Aqueous Work-up monitor->workup Reaction complete purify Purify by Column Chromatography workup->purify product Isolated Biaryl Product purify->product

Sources

The Ascendant Role of Boronic Acids in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids, once relegated to the realm of synthetic organic chemistry, have emerged as a privileged scaffold in modern medicinal chemistry. Their unique electronic properties and reversible covalent bonding capabilities have enabled the development of first-in-class therapeutics for a range of diseases, from cancer to infectious diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the application of boronic acids in drug discovery. We will delve into the mechanistic intricacies of their interactions with biological targets, provide practical guidance on their synthesis and characterization, and explore the challenges and future directions of this exciting and rapidly evolving field.

Introduction: The Boronic Acid Moiety - A Paradigm Shift in Drug Design

For many years, the incorporation of boron into drug candidates was met with skepticism, largely due to preconceived notions of toxicity. However, the landmark approval of bortezomib in 2003 for the treatment of multiple myeloma shattered this paradigm and ignited a surge of interest in the therapeutic potential of organoboron compounds.[1] Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, possess a unique set of physicochemical properties that make them particularly attractive for drug design.

The key to their biological activity lies in the vacant p-orbital of the boron atom, which allows it to act as a Lewis acid and readily interact with nucleophiles.[2] This enables the formation of reversible covalent bonds with hydroxyl groups present in the active sites of various enzymes, most notably serine proteases. This ability to form a stable yet reversible bond is a critical differentiator from traditional, irreversible covalent inhibitors, offering the potential for improved safety profiles and tunable pharmacodynamics. Furthermore, boronic acids are bioisosteres of carboxylic acids and can engage in similar non-covalent interactions, further enhancing their binding affinity and selectivity for their targets.

The Cornerstone of Activity: Mechanism of Enzyme Inhibition

The most well-established and therapeutically exploited mechanism of action for boronic acids is the inhibition of serine proteases. These enzymes, which play crucial roles in a multitude of physiological and pathological processes, utilize a catalytic triad of serine, histidine, and aspartate residues to hydrolyze peptide bonds.

The Catalytic Triad and the Tetrahedral Intermediate

In the normal catalytic cycle of a serine protease, the serine hydroxyl group, activated by the histidine residue, acts as a nucleophile, attacking the carbonyl carbon of the substrate's peptide bond.[3][4] This results in the formation of a transient, high-energy tetrahedral intermediate. The negative charge that develops on the carbonyl oxygen is stabilized by an "oxyanion hole" within the enzyme's active site. The histidine residue, now protonated, is stabilized by the negatively charged aspartate residue.[3][4]

Boronic Acids as Transition-State Analogs

Boronic acids exert their inhibitory effect by acting as transition-state analogs, mimicking this tetrahedral intermediate with remarkable fidelity.[5] The boron atom, being electrophilic, is readily attacked by the nucleophilic serine hydroxyl group of the catalytic triad. This forms a stable, covalent tetrahedral adduct.[5] The geometry of this adduct closely resembles the transition state of the natural enzymatic reaction, leading to very tight binding and potent inhibition. The interaction is further stabilized by hydrogen bonds between the boronic acid hydroxyl groups and residues within the active site.

The following diagram illustrates the stepwise mechanism of serine protease inhibition by a boronic acid:

InhibitionMechanism cluster_Enzyme Serine Protease Active Site Ser195 Ser195-OH His57 His57 Ser195->His57 H-bond TetrahedralAdduct Tetrahedral Adduct (Enzyme-Inhibitor Complex) Ser195->TetrahedralAdduct Asp102 Asp102 His57->Asp102 H-bond BoronicAcid R-B(OH)₂ (Boronic Acid) His57->BoronicAcid Proton abstraction BoronicAcid->Ser195 Nucleophilic attack by activated Serine hydroxyl TetrahedralAdduct->His57 Stabilizing H-bonds

Caption: Mechanism of serine protease inhibition by a boronic acid.

Therapeutic Triumphs: Boronic Acids in Modern Medicine

The unique inhibitory mechanism of boronic acids has been successfully translated into a number of FDA-approved drugs, demonstrating their broad therapeutic potential.

Drug Name (Brand Name)TargetTherapeutic AreaYear of FDA Approval
Bortezomib (Velcade®)26S ProteasomeMultiple Myeloma, Mantle Cell Lymphoma2003
Ixazomib (Ninlaro®)26S ProteasomeMultiple Myeloma2015
Vaborbactam (Vabomere®)β-LactamasesComplicated Urinary Tract Infections2017
Crisaborole (Eucrisa®)Phosphodiesterase 4 (PDE4)Atopic Dermatitis2016
Tavaborole (Kerydin®)Leucyl-tRNA synthetaseOnychomycosis2014

Bortezomib , the trailblazer of boronic acid drugs, is a potent and reversible inhibitor of the 26S proteasome, a key component of the cellular machinery responsible for protein degradation.[6] By inhibiting the proteasome, bortezomib disrupts cellular homeostasis in rapidly dividing cancer cells, leading to apoptosis.[6] Its success has paved the way for the development of second-generation proteasome inhibitors like ixazomib , which offers the convenience of oral administration.

In the realm of infectious diseases, vaborbactam stands out as a crucial weapon against antibiotic resistance. It is a β-lactamase inhibitor that protects β-lactam antibiotics from degradation by bacterial enzymes. The boronic acid moiety of vaborbactam forms a covalent adduct with the serine residue in the active site of β-lactamases, effectively neutralizing their activity.

From Bench to Clinic: A Practical Guide to Boronic Acid Synthesis

The synthesis of boronic acids is a well-established field in organic chemistry, with numerous methods available for their preparation. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry and a powerful tool for the synthesis of a wide variety of boronic acids and their derivatives.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling for Phenylboronic Acid Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of phenylboronic acid, a common building block in medicinal chemistry, via a Suzuki-Miyaura cross-coupling reaction.

SynthesisWorkflow cluster_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up and Purification Start Start Reagents Combine Aryl Halide, Bis(pinacolato)diboron, Pd Catalyst, Ligand, and Base in a Flask Start->Reagents Solvent Add Anhydrous Solvent (e.g., Dioxane or Toluene) Reagents->Solvent Inert Purge with Inert Gas (e.g., Argon or Nitrogen) Solvent->Inert Heat Heat the Reaction Mixture (e.g., 80-100 °C) Inert->Heat Monitor Monitor Reaction Progress (e.g., by TLC or GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Upon Completion Quench Quench the Reaction (e.g., with Water) Cool->Quench Extract Extract with an Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry the Organic Layer (e.g., over Na₂SO₄) Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Recrystallization or Column Chromatography Concentrate->Purify End End Purify->End

Caption: A generalized experimental workflow for the synthesis of a boronic acid via Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add bromobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous 1,4-dioxane via syringe.

  • Reaction:

    • Heat the reaction mixture to 80 °C in an oil bath and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure phenylboronic acid pinacol ester.[7][8]

    • The pinacol ester can be hydrolyzed to the free boronic acid by treatment with an aqueous acid, such as HCl.

Navigating the Hurdles: Challenges and Future Directions

Despite their proven success, the development of boronic acid-based drugs is not without its challenges.

Stability and Metabolism

Boronic acids are susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS).[9][10] This can lead to a short in vivo half-life and limit their therapeutic efficacy. Strategies to improve oxidative stability include the incorporation of electron-withdrawing groups on the aryl ring or the formation of more stable boronate esters.[9][10]

Off-Target Effects and Toxicity

The inherent reactivity of the boronic acid moiety raises concerns about potential off-target effects and toxicity. While generally considered to have low toxicity, high concentrations of borates can inhibit other enzymes.[11] Careful medicinal chemistry optimization is required to enhance selectivity for the desired target and minimize interactions with other biological nucleophiles. For instance, while bortezomib is generally effective, it is associated with side effects such as peripheral neuropathy and gastrointestinal issues.[12][13][14]

Oral Bioavailability

Achieving good oral bioavailability for boronic acid drugs can be challenging due to their polarity and potential for degradation in the gastrointestinal tract.[1] Formulation strategies such as the use of prodrugs, lipid-based delivery systems, and permeation enhancers are being explored to improve their oral absorption.[15][16][17][18]

Future Perspectives

The future of boronic acid medicinal chemistry is bright, with several exciting avenues of research being actively pursued:

  • Targeting New Enzyme Classes: While serine proteases have been the primary focus, the inhibitory potential of boronic acids against other enzyme classes, such as metalloproteases and kinases, is being explored.

  • Boron-Based Prodrugs: The development of prodrug strategies that release the active boronic acid at the site of action holds promise for improving drug targeting and reducing systemic toxicity.

  • Boron Neutron Capture Therapy (BNCT): The unique ability of the boron-10 isotope to capture neutrons is being harnessed in BNCT, a targeted radiation therapy for cancer.

  • Diagnostics and Biosensors: The reversible binding of boronic acids to diols is being utilized in the development of novel biosensors for the detection of carbohydrates and glycoproteins.

Conclusion

Boronic acids have firmly established their place as a versatile and powerful tool in the medicinal chemist's arsenal. Their unique ability to form reversible covalent bonds has opened up new avenues for the design of highly potent and selective enzyme inhibitors. While challenges related to stability, selectivity, and delivery remain, ongoing research and innovative drug design strategies are continuously expanding the therapeutic applications of this remarkable class of molecules. As our understanding of the intricate interplay between boronic acids and biological systems deepens, we can anticipate the development of even more sophisticated and effective boronic acid-based therapies for a wide range of human diseases.

References

  • RCSB Protein Data Bank. (n.d.). 2A32: Trypsin in complex with benzene boronic acid.
  • Kovach, I. M., & Schowen, R. L. (2016). Serine Protease Catalysis: A Computational Study of Tetrahedral Intermediates and Inhibitory Adducts. Biochemistry, 55(32), 4447–4457. [Link]
  • Kovach, I. M., et al. (2018). Direct evidence of a low barrier hydrogen bond in the catalytic triad of a Serine protease. Scientific Reports, 8(1), 10111. [Link]
  • Alfonso, A., et al. (2020). Non-Hematologic Toxicity of Bortezomib in Multiple Myeloma: The Neuromuscular and Cardiovascular Adverse Effects. Cancers, 12(10), 2853. [Link]
  • Plamondon, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765. [Link]
  • Nakasako, M., et al. (2007). Structure of the complex of trypsin with a highly potent synthetic inhibitor at 0.97 A resolution. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 4), 500–507. [Link]
  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(10), e2013691118. [Link]
  • Taylor, M. S., et al. (2018). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Chemical Science, 9(1), 146–152. [Link]
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?.
  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • Zeinali, A., et al. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 11(3), 543-554. [Link]
  • Perlow, H. K., et al. (2022). Clinical use and toxicities of bortezomib in pediatric patients: a systematic review. Frontiers in Pharmacology, 13, 1015694. [Link]
  • Cronk, J. D. (2016). The catalytic triad and its role in the serine protease mechanism. Hope College. [Link]
  • Bachovchin, W. W., et al. (1988). Nitrogen-15 NMR spectroscopy of the catalytic-triad histidine of a serine protease in peptide boronic acid inhibitor complexes. Biochemistry, 27(20), 7689–7697. [Link]
  • Silva, M., et al. (2020).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Hope College. (2016). The Ser His Asp Catalytic Triad.
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
  • Graham, B. J., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. bioRxiv. [Link]
  • ChemOrgChem. (2025, March 9). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem [Video]. YouTube. [Link]
  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979–987. [Link]
  • Gafter-Gvili, A., et al. (2016). Bortezomib for the treatment of multiple myeloma.
  • Wikipedia. (n.d.). Boronic acid.
  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of phenylbromide with phenylboronic acid... [Image].
  • Perlow, H. K., et al. (2025, August 27). Clinical use and toxicities of bortezomib in pediatric patients: a systematic review.
  • Song, X., et al. (2013). Bortezomib in multiple myeloma: systematic review and clinical considerations. Current Oncology, 20(4), e354–e365. [Link]
  • ResearchGate. (2025, December 11). Formulation strategies to improve the bioavailability of poorly absorbed drugs.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
  • Singh, B. N. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 808134. [Link]
  • ResearchGate. (2025, December 11). Formulation strategies to improve the bioavailability of poorly absorbed drugs.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Oliva, M. L. V., et al. (2007). Crystal structures of the complex of a kallikrein inhibitor from Bauhinia bauhinioides with trypsin and modeling of kallikrein complexes. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 4), 500–507. [Link]
  • Brem, J., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of Medicinal Chemistry, 64(13), 9188–9201. [Link]
  • de Oliveira, C. F. F., et al. (2013). Crystal Structures of a Plant Trypsin Inhibitor from Enterolobium contortisiliquum (EcTI) and of Its Complex. PLoS ONE, 8(4), e60003. [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling using (3-Carbamoyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling with (3-Carbamoyl-4-fluorophenyl)boronic acid

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1981, this palladium-catalyzed reaction has become an indispensable tool, particularly within the pharmaceutical and materials science sectors.[2][3] Its primary utility lies in the synthesis of biaryl and substituted aromatic structures, which are core components of numerous commercial drugs, agrochemicals, and advanced materials.[4][5]

This guide focuses on a specific, highly functionalized building block: This compound . The presence of both a carbamoyl group and a fluorine atom on the phenylboronic acid ring introduces unique electronic properties that are highly desirable in medicinal chemistry for modulating parameters like metabolic stability, binding affinity, and bioavailability. However, these same electron-withdrawing features present distinct challenges to the standard Suzuki-Miyaura protocol, necessitating a carefully optimized approach. As a senior application scientist, this document provides not just a protocol, but a comprehensive strategic guide to successfully employing this valuable reagent.

Reagent Profile: this compound

Understanding the substrate is the first step toward a successful reaction. The boronic acid in focus possesses two key substituents that dictate its reactivity.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 874219-34-8[6]
Molecular Formula C₇H₇BFNO₃[6]
Molecular Weight 182.95 g/mol [6]
  • Fluorine Atom (C4-position): The fluorine atom is a strong electron-withdrawing group (EWG) due to its high electronegativity. This reduces the electron density of the aromatic ring.

  • Carbamoyl Group (C3-position): The carbamoyl group (-CONH₂) is also an EWG, further decreasing the nucleophilicity of the arylboronic acid.

This electron-deficient nature makes the carbon-boron bond more susceptible to protodeboronation , a common side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom from a protic source (like water or alcohol) before the desired coupling can occur.[7][8] This is a critical challenge to overcome.

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][3][9] Understanding this mechanism is key to rational troubleshooting and optimization.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Ar-Pd(II)-X(Ln) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition ArX Aryl Halide (Ar-X) ArX->OxAdd Transmetal Ar-Pd(II)-Ar'(Ln) (Diaryl Complex) OxAdd->Transmetal Transmetalation Base Base (e.g., K₂CO₃, CsF) Boronate [Ar'B(OH)₃]⁻ (Activated Boronate) Base->Boronate Boronic Ar'B(OH)₂ (Boronic Acid) Boronic->Boronate Boronate->Transmetal Transmetal->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') Transmetal->Product

Suzuki-Miyaura Catalytic Cycle Diagram.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[2][3][10]

  • Transmetalation: This is often the rate-determining step and the most challenging for electron-deficient boronic acids. The organic group from the boron atom is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[4][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.[1]

For this compound, the challenge lies in promoting the transmetalation step without inducing protodeboronation.

Optimizing the Reaction: A Scientist's Guide to Key Parameters

Success with this substrate hinges on the careful selection of four key components: the palladium catalyst system, the base, the solvent, and the temperature.

Palladium Catalyst and Ligand Selection

Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, but challenging substrates often benefit from more robust systems.[12]

  • Rationale: Electron-deficient boronic acids require a catalyst system that can facilitate both the oxidative addition and the crucial transmetalation step. Modern catalyst systems often use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃) paired with a phosphine ligand.

  • Expert Recommendation: For this substrate, consider using palladium acetate (Pd(OAc)₂) or Pd(dppf)Cl₂.[12] Pair Pd(OAc)₂ with bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands stabilize the palladium center and promote the reductive elimination step, increasing overall catalytic turnover.[11][12]

The Critical Role of the Base

The base is arguably the most critical variable for this reaction. It must be strong enough to form the boronate for transmetalation but not so harsh as to promote significant protodeboronation or hydrolysis of the carbamoyl group.

  • Standard Bases: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are common starting points.[10]

  • Advanced Options:

    • Potassium Phosphate (K₃PO₄): A stronger, yet often milder, base that can be highly effective in difficult couplings.[13]

    • Cesium Fluoride (CsF): Fluoride ions have a high affinity for boron and can act as potent activators for transmetalation, sometimes even under anhydrous conditions.[14][15] This can be particularly advantageous for substrates prone to protodeboronation. A combination of a fluoride source with another base can also be effective.[16][17]

Solvent System Design

The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).

  • Typical Systems: A mixture of an organic solvent and water is standard. Common choices include Toluene/Water, 1,4-Dioxane/Water, or Dimethoxyethane (DME)/Water.[10]

  • Rationale: The organic solvent dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and the boronate salt. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Degassing the solvent (e.g., by sparging with argon or nitrogen) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Temperature Control

Suzuki couplings are typically run at elevated temperatures, often between 80-110 °C, to drive the reaction to completion.

  • Recommendation: Start with a reaction temperature of 85-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, the temperature can be increased cautiously. Microwave-assisted heating can also significantly accelerate the reaction.[18]

Detailed Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

General Experimental Workflow.

Materials & Reagents

ReagentAmount (1.0 mmol scale)Moles (mmol)Equiv.
Aryl Bromide1.0 mmol1.01.0
This compound 220 mg1.21.2
Palladium(II) Acetate (Pd(OAc)₂)4.5 mg0.020.02
SPhos (Ligand)16.4 mg0.040.04
Potassium Phosphate (K₃PO₄)637 mg3.03.0
1,4-Dioxane (degassed)8 mL--
Water (degassed)2 mL--

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (3.0 equiv).[13]

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[12]

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, diluting it with ethyl acetate, and analyzing by TLC or LC-MS to check for the consumption of the starting aryl bromide.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure proper degassing of solvents and use of an inert atmosphere.2. Switch to a stronger base like K₃PO₄ or CsF.3. Increase temperature to 100-110 °C or use microwave heating.
Significant Protodeboronation 1. Base is too harsh or reaction time is too long.2. Presence of excess protic solvent/water.1. Switch to a milder base (e.g., K₂CO₃ or CsF).2. Reduce the amount of water or try anhydrous conditions with CsF. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Symmetric Biaryl (Homocoupling) 1. Oxygen contamination leading to reductive elimination from the boronic acid.2. Catalyst system promoting self-coupling.[19]1. Improve degassing technique.2. Re-evaluate the catalyst/ligand system. Sometimes lowering the catalyst loading can help.
Hydrolysis of Carbamoyl Group 1. Excessively harsh basic conditions and high temperature.1. Use the mildest base possible that still affords good conversion (K₂CO₃ or KF).2. Try to run the reaction at a lower temperature for a longer time.

References

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal, 17(8), 2492-2503. [Link]
  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]
  • Cazorla, C., & Metay, E. (2018). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Molecules, 23(7), 1733. [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Chamberlain, B. M., et al. (2019). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 84(15), 9746-9759. [Link]
  • Moreno-Mañas, M., Pérez, M., & Pleixats, R. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(23), 7772-7781. [Link]
  • Bhandari, D., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(40), 16002-16005. [Link]
  • Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(32), 5573-5576. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 799. [Link]
  • Li, Y., et al. (2020). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry, 44(37), 15915-15919. [Link]
  • Borates Today. (2021). Boron Suzuki Coupling. [Link]
  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • PubChem. This compound. [Link]
  • GlobalChemMall. This compound. [Link]
  • El-faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2821-2831. [Link]
  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
  • Yang, W., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(17), 3479-3481. [Link]
  • Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
  • ChemUniverse. (3-((4-fluorophenyl)carbamoyl)phenyl)boronic acid. [Link]
  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]

Sources

The Strategic Deployment of (3-Carbamoyl-4-fluorophenyl)boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of contemporary medicinal chemistry, the selection of starting materials is a critical determinant of a drug discovery program's success. (3-Carbamoyl-4-fluorophenyl)boronic acid has emerged as a highly valuable and strategic building block, primarily due to its pivotal role in the synthesis of potent and selective enzyme inhibitors. Its utility extends beyond being a mere coupling partner in palladium-catalyzed reactions; the intrinsic electronic and structural properties of its substituted phenyl ring are frequently key to enhancing drug-target interactions, optimizing pharmacokinetic profiles, and ultimately, defining the therapeutic window of a drug candidate. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and a discussion of the medicinal chemistry rationale that underpins its use.

Physicochemical Properties and Strategic Advantages

The unique arrangement of the fluoro and carbamoyl substituents on the phenylboronic acid scaffold imparts a distinct set of properties that are highly advantageous in drug design.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₇H₇BFNO₃Provides a compact and functionalized aromatic core.
Molecular Weight 182.95 g/mol [1]A relatively low molecular weight allows for its incorporation into larger molecules without significantly violating Lipinski's rule of five.
Appearance White to off-white solidStable and easy to handle under standard laboratory conditions.
Key Substituents 4-fluoro, 3-carbamoylThese groups are crucial for modulating electronic properties, metabolic stability, and forming key interactions with biological targets.
The Rationale Behind the 3-Carbamoyl-4-fluoro Substitution Pattern

The specific placement of the carbamoyl and fluoro groups is not arbitrary; it is a calculated decision rooted in established medicinal chemistry principles.

  • The 4-Fluoro Group: The introduction of a fluorine atom can have profound effects on a drug candidate's properties. It is a small, highly electronegative atom that can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity through favorable electrostatic interactions with the target protein. In many kinase inhibitors, for instance, a fluoro-substituted phenyl ring is a common motif that contributes to improved potency and selectivity.

  • The 3-Carbamoyl Group: The carbamoyl (carboxamide) group is a versatile functional group in drug design. It is a hydrogen bond donor and acceptor, enabling it to form strong and specific interactions within a protein's binding site.[2][3] Its presence can significantly enhance binding affinity and selectivity. Furthermore, the carbamoyl group can improve the physicochemical properties of a molecule, such as solubility, and can serve as a scaffold for further chemical modifications.[4] The meta position of the carbamoyl group relative to the boronic acid is often crucial for orienting the molecule correctly within the target's active site.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds. This reaction is central to the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in many classes of therapeutic agents.

Experimental Workflow: A Representative Protocol

The following is a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methodologies for similar couplings and should be optimized for specific substrates.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Catalysis and Reaction cluster_workup Work-up and Purification prep_reagents Weigh and dissolve Aryl Halide (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., Dioxane/Water). prep_base Add a base (e.g., K2CO3, Cs2CO3, 2.0 eq). prep_reagents->prep_base degas Degas the mixture by bubbling with Argon or Nitrogen for 15-20 minutes. prep_base->degas add_catalyst Add Pd catalyst (e.g., Pd(PPh3)4, 0.05 eq) under an inert atmosphere. degas->add_catalyst heat Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS. add_catalyst->heat quench Cool the reaction and quench with water. heat->quench extract Extract the product with an organic solvent (e.g., Ethyl Acetate). quench->extract wash Wash the organic layer with brine. extract->wash dry_concentrate Dry over Na2SO4, filter, and concentrate under reduced pressure. wash->dry_concentrate purify Purify the crude product by column chromatography or recrystallization. dry_concentrate->purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or heteroaryl halide (1.0 equivalent), this compound (1.2 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent system, such as a 4:1 mixture of dioxane and water. The concentration should be approximately 0.1 M with respect to the limiting reagent.

    • Stir the mixture at room temperature for 10 minutes.

  • Catalyst Addition:

    • To the stirred suspension, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

    • Ensure the inert atmosphere is maintained during the addition.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.

Applications in Drug Discovery: Case Studies

The strategic use of this compound is exemplified in the development of several classes of targeted therapies.

PARP Inhibitors: The Case of Talazoparib

This compound is a key intermediate in the synthesis of Talazoparib , a potent inhibitor of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.

Mechanism of Action:

PARP enzymes play a critical role in the repair of single-strand DNA breaks. When PARP is inhibited, these single-strand breaks accumulate and, during DNA replication, are converted into more lethal double-strand breaks. In healthy cells, these double-strand breaks can be repaired by the homologous recombination pathway. However, in cancer cells with mutated BRCA1 or BRCA2, this pathway is deficient. The inhibition of PARP in these cells leads to a synthetic lethality, where the accumulation of unrepaired double-strand breaks triggers apoptosis and cell death.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair (BER) cluster_replication DNA Replication cluster_hr_pathway Homologous Recombination (HR) Repair cluster_apoptosis Apoptosis ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp replication_fork Replication Fork ssb->replication_fork Unrepaired SSB par Poly(ADP-ribose) synthesis parp->par repair_proteins Recruitment of Repair Proteins par->repair_proteins ssb_repair SSB Repair repair_proteins->ssb_repair dsb Double-Strand Break (DSB) replication_fork->dsb brca BRCA1/2 dsb->brca apoptosis Apoptosis dsb->apoptosis Unrepaired DSB hr_repair HR Repair brca->hr_repair cell_survival Cell Survival hr_repair->cell_survival talazoparib Talazoparib talazoparib->parp Inhibition brca_mut BRCA1/2 Mutation brca_mut->brca Deficiency

Caption: The synthetic lethality mechanism of PARP inhibitors like Talazoparib in BRCA-deficient cancer cells.

In the structure of Talazoparib, the 3-carbamoyl-4-fluorophenyl moiety is crucial for its high potency and "PARP trapping" activity, where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA, further disrupting DNA replication and repair.

Kinase Inhibitors: Emerging Applications

While the use of this compound is most prominently documented for Talazoparib, the structural motif it provides is highly relevant to other classes of enzyme inhibitors, particularly kinase inhibitors.

  • MEK Inhibitors: The MEK (mitogen-activated protein kinase kinase) pathway is a critical signaling cascade that is often dysregulated in cancer. The MEK inhibitor Selumetinib incorporates a similar structural motif. While the exact boronic acid used in its synthesis may vary in different reported routes, the final drug contains a 3-fluoro-4-((methoxy(methyl)carbamoyl)oxy)phenyl group, highlighting the importance of this substitution pattern for MEK inhibition. The 3-carbamoyl-4-fluorophenyl moiety from the boronic acid provides a scaffold that can be readily converted to the final carbamate structure.

  • Aurora Kinase Inhibitors: Aurora kinases are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy. Structure-activity relationship (SAR) studies of pyrimidine-based Aurora A kinase inhibitors have shown that the nature and position of substituents on a phenyl ring attached to the core scaffold are critical for potency.[5] For example, a 4-chloro-2-fluorophenyl group was found to be optimal for reducing cMYC and MYCN protein levels, which are downstream effectors of Aurora A.[5] This demonstrates that the electronic and steric properties conferred by a halogen and a hydrogen-bonding group, similar to the 4-fluoro and 3-carbamoyl groups of the boronic acid , are key for effective inhibition in this class of targets.

Conclusion

This compound is a prime example of a "smart" building block in drug discovery. Its utility is not just in its reactivity in robust C-C bond-forming reactions but also in the pre-installed structural and electronic features that are often required for high-affinity and selective drug-target interactions. The strategic combination of a fluorine atom and a carbamoyl group in a specific orientation provides medicinal chemists with a powerful tool to address key challenges in lead optimization, including potency, selectivity, and pharmacokinetic properties. As the demand for targeted therapies continues to grow, the applications of this compound and its derivatives are likely to expand into new and exciting areas of drug discovery.

References

  • PubChem. This compound.
  • Lin, C. C., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8414–8433. [Link]
  • Garland, M., et al. (2019). Characterization of a highly selective inhibitor of the Aurora kinases. ACS Medicinal Chemistry Letters, 10(10), 1433–1438. [Link]
  • Google Patents. (2023).
  • Gomes, P. A. C., & Silva, T. H. (2021).
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
  • Piacenti, F., & Fiasella, A. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(10), 1043. [Link]
  • Kovacevic, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 73-88. [Link]

Sources

Application Notes: (3-Carbamoyl-4-fluorophenyl)boronic acid as a Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine atoms and amide functionalities into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacokinetic properties.[1][2] (3-Carbamoyl-4-fluorophenyl)boronic acid has emerged as a particularly valuable building block for this purpose. Its utility is primarily centered on its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the construction of complex biaryl systems.[1][3] These motifs are central to the architecture of numerous biologically active compounds, including inhibitors of poly(ADP-ribose) polymerase (PARP), a critical target in oncology.[4][5][6]

This technical guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into its chemical properties, provide a detailed, field-proven protocol for its application in Suzuki-Miyaura coupling, discuss the mechanistic underpinnings of this transformation, and highlight its significance in contemporary medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its successful application in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₇BFNO₃PubChem[7]
Molecular Weight 182.945 g/mol Fisher Scientific[8]
CAS Number 874219-34-8PubChem[7]
Appearance SolidSigma-Aldrich
Melting Point 256 - 263 °C (493 - 505 °F)Sigma-Aldrich[9]
InChI Key RNNYXSWJFLHIRC-UHFFFAOYSA-NFisher Scientific[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[10][11][12][13] The reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base.[13]

General Workflow

The following diagram illustrates the typical workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagent_Prep Prepare Reactants: This compound, Aryl Halide, Catalyst, Ligand, Base, Solvent Glassware_Prep Prepare Inert Atmosphere Glassware Reaction_Setup Combine Reactants in Solvent under Inert Atmosphere Glassware_Prep->Reaction_Setup Heating Heat Reaction Mixture (e.g., 80-100 °C) Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction & Partition between Organic/Aqueous Layers Monitoring->Quenching Extraction Extract Aqueous Layer with Organic Solvent Quenching->Extraction Drying Dry Combined Organic Layers (e.g., Na₂SO₄) Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Characterization (NMR, MS)

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Pre-Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reaction Execution:

    • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

G Pd(0)L2 Pd(0)L₂ Ox_Adduct Ar-Pd(II)-X L₂ Pd(0)L2->Ox_Adduct Oxidative Addition Transmetalation_Complex Ar-Pd(II)-Ar' L₂ Ox_Adduct->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product Ar-Ar' Transmetalation_Complex->Product Boronate Ar'B(OH)₃⁻ Boronate->Transmetalation_Complex Base Base Base->Boronate ArX Ar-X ArX->Ox_Adduct

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.[13]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[12][14]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[13]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a key building block in the synthesis of a variety of pharmaceutically relevant molecules.[15] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the carbamoyl group provides a hydrogen bond donor and acceptor, which can be crucial for target engagement.[1]

Synthesis of PARP Inhibitors

A prominent application of this building block is in the synthesis of PARP inhibitors.[4][5][6] PARP enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][16]

The general structure of many PARP inhibitors features a biaryl core, where one of the aryl rings is often a substituted benzamide. This compound provides a direct route to introduce the 3-carbamoyl-4-fluorophenyl moiety, which is a common feature in several potent PARP inhibitors.

Derivative Synthesized Using this compoundTherapeutic TargetReference
Novel Oxadiazole-Based CompoundsPARP1Molecules[17]
Thieno[3,4-d]imidazole-4-carboxamide ScaffoldPARP-1MDPI[16]
Dual Target Inhibitors of PARP and EGFRPARP, EGFRPubMed[4]

Safety and Handling

This compound is classified as a hazardous substance.[18] It can cause skin and eye irritation and may cause respiratory irritation.[18][19][20]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[18][20]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][20]

  • Avoid breathing dust.[18]

  • Wash hands thoroughly after handling.[18]

  • Store in a tightly closed container in a dry and well-ventilated place.[18]

In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes.[18][20] If inhaled, move to fresh air.[18] Seek medical attention if irritation persists.[18]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in the construction of complex biaryl systems via the Suzuki-Miyaura coupling reaction has positioned it as a key intermediate in the synthesis of numerous biologically active molecules, particularly in the field of oncology. A thorough understanding of its properties, reaction conditions, and underlying mechanisms, as outlined in this guide, will enable researchers to effectively leverage this reagent in their synthetic endeavors and contribute to the advancement of drug discovery and development.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
  • PubChem. This compound. [Link]
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]
  • National Center for Biotechnology Information.
  • MDPI. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]
  • National Center for Biotechnology Information. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)
  • Asian Journal of Chemistry. Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. [Link]
  • National Center for Biotechnology Information. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • National Center for Biotechnology Information. Design and discovery of boronic acid drugs. [Link]
  • MDPI.
  • MDPI.

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling with (3-Carbamoyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block in Modern Medicinal Chemistry

(3-Carbamoyl-4-fluorophenyl)boronic acid is a pivotal reagent in contemporary drug discovery and development. Its unique structural motif, featuring a biaryl core, is prevalent in a multitude of biologically active molecules. This includes its critical role in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs making significant strides in the management of type 2 diabetes and heart failure.[1][2] The Suzuki-Miyaura cross-coupling reaction is the premier method for forging the essential carbon-carbon bond that incorporates this functionalized phenyl ring into a larger molecular scaffold.[1][3]

However, the electronic properties of this compound—specifically the presence of an electron-withdrawing carbamoyl group and a moderately deactivating ortho-fluoro substituent—present unique challenges to achieving high-yielding and clean coupling reactions. These features can impede the crucial transmetalation step in the catalytic cycle and increase the propensity for side reactions like protodeboronation.[4][5] This guide provides a comprehensive overview of the critical reaction parameters, recommended protocols, and the underlying scientific principles for the successful application of this compound in Suzuki-Miyaura coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[7]

For challenging substrates like this compound, the transmetalation step is often rate-limiting. The electron-withdrawing nature of the substituents decreases the nucleophilicity of the aryl group, slowing its transfer to the palladium center.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Product Biaryl Product (Ar-Ar') Pd0->Product Forms Trans Transmetalation Intermediate (Ar-Pd(II)-Ar')L_n OxAdd->Trans Ar'-B(OH)2 (Base Activated) Trans->Pd0 Reductive Elimination ArX Aryl Halide (Ar-X) BoronicAcid This compound (Ar'-B(OH)2) Base Base caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Critical Reaction Parameters: A Guide to Optimization

Achieving optimal results with this compound requires careful consideration of the catalyst, base, solvent, and temperature.

Catalyst Selection: The Power of Ligand Design

For electron-deficient boronic acids, the choice of palladium catalyst and its associated ligand is critical. Standard catalysts like Pd(PPh₃)₄ may prove sluggish. More robust systems are generally required to facilitate the challenging oxidative addition and transmetalation steps.

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly recommended.[4] Their steric bulk promotes the formation of a coordinatively unsaturated Pd(0) species, while their electron-donating nature enhances the rate of oxidative addition and stabilizes the resulting Pd(II) intermediate.[8]

  • Pre-formed Catalysts: Using pre-catalysts, where the active Pd(0) species is readily formed in situ, can be advantageous, especially for reactions sensitive to air and moisture.[4]

Catalyst SystemKey FeaturesRecommended for
Pd(OAc)₂ / SPhos or XPhos Highly active for electron-poor substrates.General purpose, good starting point.
Pd₂(dba)₃ / P(t-Bu)₃ Effective for a wide range of aryl halides, including chlorides.[6]When coupling with less reactive aryl chlorides.
PdCl₂(dppf) Robust and versatile, often used for challenging couplings.Heteroaromatic coupling partners.
The Role of the Base: Activating the Boronic Acid

The base is not merely a spectator; it is essential for the activation of the boronic acid to form a more nucleophilic boronate anion, which readily participates in transmetalation.[6] For substrates prone to protodeboronation, the choice of base is a delicate balance.

  • Stronger, Non-Nucleophilic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate (Na₂CO₃) for electron-deficient boronic acids.[9] They effectively promote boronate formation without leading to significant hydrolysis of the carbamoyl group.

  • Anhydrous Conditions: For particularly sensitive substrates, using an anhydrous base in an anhydrous solvent can minimize protodeboronation.[10]

BaseStrengthSolubilityComments
K₃PO₄ StrongModerate in aqueous mixturesExcellent choice for electron-poor systems.
Cs₂CO₃ StrongHigh in many organic solventsOften gives superior results in difficult couplings.
K₂CO₃ ModerateGood in aqueous mixturesA good starting point for optimization studies.[11]
KF MildModerateUseful when base-labile functional groups are present.[6]
Solvent Systems: Influencing Reactivity and Solubility

The solvent system must solubilize all reaction components and can significantly influence the reaction rate. Aprotic polar solvents are often favored.

  • Ethereal Solvents: Dioxane and tetrahydrofuran (THF), often with a small amount of water, are common choices. Water can aid in dissolving the base and facilitating the formation of the active boronate species.[9]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be effective, particularly at elevated temperatures, though it can be more challenging to remove during workup.[12]

  • Toluene/Alcohol Mixtures: A mixture of toluene and an alcohol like ethanol can also be an effective solvent system.[13]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific coupling partners.

Protocol 1: General Procedure with Conventional Heating

This protocol is a robust starting point for coupling with aryl bromides or iodides.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl halide, boronic acid, base, Pd(OAc)₂, and SPhos in a flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed dioxane and water via syringe. B->C D Heat to 80-100 °C and monitor by TLC/LC-MS. C->D E Cool to room temperature. Dilute with ethyl acetate. D->E F Wash with water and brine. E->F G Dry organic layer, concentrate, and purify by column chromatography. F->G caption Figure 2: Experimental Workflow.

Caption: Figure 2: Experimental Workflow.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed dioxane and water via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and is ideal for rapid library synthesis.

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • This compound (0.75 mmol, 1.5 equiv)

  • PdCl₂(dppf) (0.015 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (3 mL)

  • Water (0.5 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • Vial Preparation: To a microwave reaction vial, add the aryl halide, this compound, PdCl₂(dppf), and Cs₂CO₃.

  • Solvent Addition: Add the dioxane and water.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat to 120-150 °C for 15-45 minutes.

  • Workup and Purification: After cooling, follow the workup and purification steps outlined in Protocol 1.

Troubleshooting and Final Considerations

  • Low Yields: If yields are low, consider increasing the catalyst loading, switching to a more active ligand system (e.g., XPhos), or using a stronger base like Cs₂CO₃. Increasing the temperature may also be beneficial.[9]

  • Protodeboronation: If significant protodeboronation of the this compound is observed, try using anhydrous conditions with a base like anhydrous K₃PO₄ or Cs₂CO₃. Minimizing reaction time and temperature can also help.

  • Aryl Chloride Partners: For less reactive aryl chlorides, higher temperatures, longer reaction times, and more specialized catalyst systems (e.g., those based on P(t-Bu)₃) are often necessary.[6]

By understanding the underlying principles and carefully selecting the reaction parameters, researchers can successfully employ this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of complex and biologically relevant molecules.

References

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides.
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides.
  • Optimization of the reaction conditions for Suzuki coupling...
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids
  • Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid
  • Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds
  • Which boronic acids are used most frequently for synthesis of bioactive molecules
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of...
  • Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones
  • Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Trifl
  • Which boronic acids are used most frequently for synthesis of bioactive molecules?
  • A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids
  • Suzuki cross-coupling reaction
  • Suzuki Coupling
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organoborane coupling reactions (Suzuki coupling)
  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd c
  • POPd/TBAB co-catalyzed Suzuki cross-coupling reaction of heteroaryl chlorides/bromides with 4-fluorophenylboronic acid in w
  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine

Sources

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with (3-Carbamoyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (3-Carbamoyl-4-fluorophenyl)boronic acid in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and versatility in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is particularly indispensable in the pharmaceutical industry for the construction of complex biaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).[4][5] this compound has emerged as a critical building block in medicinal chemistry.[5][6] Its unique electronic properties, stemming from the electron-withdrawing nature of the fluoro and carbamoyl groups, make it a valuable synthon for creating diverse compound libraries for drug discovery screening.[7] A notable application is in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, highlighting the industrial relevance of successful coupling reactions with this substrate.[8][9][10]

This guide provides an in-depth analysis of the critical parameters for achieving high-yielding and reproducible Suzuki-Miyaura couplings with this compound. We will delve into the mechanistic intricacies, rational catalyst selection, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step in the catalytic cycle.[1] The reactivity of the halide follows the general trend: I > OTf > Br > Cl.[1]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11]

  • Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)(X)L2 Ar-Pd(II)-X L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(Ar')L2 Ar-Pd(II)-Ar' L₂ ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'-B(OH)₂ + Base) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Selection: A Lynchpin for Success

The choice of the palladium catalyst system, comprising a palladium source and a supporting ligand, is critical for a successful Suzuki reaction, especially with electronically challenging substrates like this compound.

Palladium Precatalysts

Modern Suzuki-Miyaura reactions often employ well-defined palladium precatalysts. These are typically air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.[12] This approach offers superior reproducibility compared to using Pd(0) sources directly, which can be unstable.

Precatalyst GenerationExampleKey Features
G2 (Second Generation) XPhos Pd G2, SPhos Pd G2Improved stability and activity over G1.
G3 (Third Generation) XPhos Pd G3, SPhos Pd G3Enhanced activity, allowing for lower catalyst loadings and milder reaction conditions.
G4 (Fourth Generation) XPhos Pd G4, SPhos Pd G4Highest activity and stability, ideal for challenging couplings.
The Decisive Role of Ligands

The ligand plays a multifaceted role in the Suzuki reaction. It stabilizes the palladium center, influences the rate of both oxidative addition and reductive elimination, and prevents catalyst decomposition.[11][13] For electron-deficient boronic acids, the use of electron-rich and bulky phosphine ligands is highly recommended.[11][12][14]

  • Electron-rich ligands enhance the rate of oxidative addition and reductive elimination.[11][15]

  • Bulky ligands promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition, and facilitate the final reductive elimination step.[11][14]

Recommended Ligands for Coupling with this compound:

  • Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are excellent choices due to their steric bulk and electron-donating properties.[11][12]

  • cataCXium® A: A highly effective ligand for Suzuki couplings, particularly with aryl chlorides.

  • tBu₃P (Tri-tert-butylphosphine): A very electron-rich and sterically demanding ligand, often effective in challenging couplings.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl halides.

Reagents and Equipment
  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, or THF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Experimental Workflow

Experimental_Workflow Setup Reaction Setup (Under Inert Atmosphere) Degas Solvent Degassing Setup->Degas Reaction Reaction Execution (Heating & Stirring) Degas->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, LC-MS) Purification->Analysis

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[16]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure the removal of oxygen.[12][16]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%).

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[12]

  • Reaction Execution: Place the flask in a preheated oil bath or on a heating mantle and stir vigorously at the desired temperature (typically 80-110 °C).[12][16]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions when working with this compound.

IssuePotential CauseRecommended Solution
Low or No Yield Inactive catalyst, presence of oxygen, slow transmetalation.Ensure the catalyst is active and the reaction is thoroughly degassed. For slow transmetalation due to the electron-deficient boronic acid, use a stronger base like K₃PO₄ or Cs₂CO₃ and an electron-rich ligand. Increasing the reaction temperature may also be beneficial.[12]
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) source without a proper reductant.Rigorously degas all solvents and reagents. Use a well-defined Pd(0) precatalyst or ensure complete in situ reduction of a Pd(II) source.[17]
Protodeboronation The boronic acid is cleaved by a proton source before it can couple. This is a known issue with some electron-deficient boronic acids.[18]Use anhydrous conditions and a non-aqueous base if possible. Consider using a more stable boronate ester (e.g., pinacol ester) as the coupling partner.[16]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of valuable pharmaceutical intermediates. Success hinges on a rational approach to catalyst selection and careful execution of the experimental protocol. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize these reactions to achieve high yields and purity. The use of modern, well-defined palladium precatalysts in conjunction with electron-rich and bulky biaryl phosphine ligands is highly recommended for this particular substrate.

References

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ResearchGate.
  • University of Oxford.
  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
  • ACS Publications. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II)
  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • NIH. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • NIH. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
  • DSpace@MIT. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate. Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib | Request PDF. [Link]
  • NIH.
  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
  • ResearchGate. ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
  • ACS Publications. Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. [Link]
  • MDPI.
  • Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]
  • Research Explorer. Production of Niraparib using Imine Reductases. [Link]
  • SciSpace. (Open Access) A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids (2010)
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • NIH.
  • YouTube. Suzuki cross-coupling reaction. [Link]
  • ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]
  • MDPI.
  • PubMed.

Sources

Application Notes and Protocols for Amide Bond Formation with (3-Carbamoyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of (3-Carbamoyl-4-fluorophenyl)boronic acid in Medicinal Chemistry

This compound is a versatile building block in modern drug discovery. Its utility stems from the unique combination of three key functional groups on a phenyl ring: a boronic acid, a carbamoyl group (a primary amide), and a fluorine atom. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is instrumental in constructing complex biaryl structures found in many pharmaceuticals[1]. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1]. The carbamoyl group provides a handle for forming hydrogen bonds, which is crucial for molecular recognition at biological targets.

This guide provides detailed protocols and technical insights for the formation of amide bonds where the this compound scaffold is a key component of the final molecule. We will explore two robust and widely adopted methods for this transformation: one utilizing the powerful coupling reagent HATU, and another employing the classic EDC/HOBt system. These methods are designed to be efficient, scalable, and minimize side reactions, ensuring the integrity of the boronic acid moiety for subsequent synthetic manipulations.

Core Principles: Navigating Amide Bond Formation with a Boronic Acid Moiety

The primary challenge in forming an amide bond with a molecule containing a boronic acid is to ensure that the boronic acid group remains intact throughout the reaction and purification process. Boronic acids can be sensitive to certain conditions, and their purification can be complicated by the presence of boronic acid-related impurities.

The two main strategies for amide bond formation in this context are:

  • Activated Ester Formation: This is the most common and reliable method. A carboxylic acid is activated in situ using a coupling reagent to form a highly reactive intermediate (an active ester). This intermediate then readily reacts with an amine to form the desired amide bond. This approach is highly efficient and generally proceeds under mild conditions, which is ideal for preserving the boronic acid group. We will detail protocols using HATU and EDC/HOBt, which are prime examples of this strategy.

  • Direct Boronic Acid Catalysis: In some cases, an arylboronic acid can be used as a catalyst for the direct condensation of a carboxylic acid and an amine[2][3]. This method is atom-economical but often requires higher temperatures and azeotropic removal of water. While intriguing, for the synthesis of a specific target molecule where the boronic acid is a key functional group, the activated ester approach offers greater control and predictability.

Visualizing the Workflow: From Reactants to Purified Product

The general workflow for the synthesis of an amide incorporating the this compound scaffold is depicted below. This process involves the coupling of a carboxylic acid with an amine, where one of the reactants is a derivative of the target boronic acid (e.g., an aminophenylboronic acid or a carboxyphenylboronic acid).

experimental_workflow Reactants Carboxylic Acid & Amine (one with boronic acid moiety) Coupling Amide Coupling (HATU or EDC/HOBt) in Anhydrous Solvent Reactants->Coupling Add Coupling Reagents & Base Reaction_Monitoring Reaction Monitoring (TLC or LC-MS) Coupling->Reaction_Monitoring Stir at RT Workup Aqueous Workup (Acid/Base Washes) Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Purified Amide with Boronic Acid Moiety Purification->Product

Caption: General experimental workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent that activates a carboxylic acid by forming a reactive OAt-active ester[4][5]. This method is known for its fast reaction times, high yields, and low racemization rates, making it an excellent choice for complex and sterically hindered substrates.

Materials and Reagents:
  • Carboxylic Acid (1.0 eq)

  • Amine (functionalized with the this compound moiety, or vice versa) (1.0 - 1.2 eq)

  • HATU (1.0 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 5.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 1 M HCl (aq) or saturated NH₄Cl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids. The concentration should be approximately 0.1-0.5 M.

  • Pre-activation: Add DIPEA (2.5 eq) dropwise to the stirred solution. Allow the mixture to stir at room temperature for 15-30 minutes. This pre-activation step is crucial for the formation of the reactive OAt-active ester[6].

  • Amine Addition: Add the amine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (or saturated NH₄Cl), saturated NaHCO₃, and brine. These washes are essential to remove unreacted starting materials, the base, and byproducts[4].

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Mechanism of HATU Coupling

hatu_mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester Amide_Product Amide Product Active_Ester->Amide_Product Nucleophilic Attack HOAt HOAt (byproduct) Active_Ester->HOAt Amine R'-NH₂ Amine->Amide_Product

Caption: Simplified mechanism of HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Principle: The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable and less racemization-prone HOBt-ester[7][8]. This active ester then reacts with the amine.

Materials and Reagents:
  • Carboxylic Acid (1.0 eq)

  • Amine (functionalized with the this compound moiety, or vice versa) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or TEA (2.5 eq)

  • Anhydrous DMF or DCM

  • Ethyl Acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. The aqueous washes remove the water-soluble urea byproduct from EDC, as well as other impurities[9].

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary Table

ParameterProtocol 1: HATU CouplingProtocol 2: EDC/HOBt Coupling
Coupling Reagent HATUEDC·HCl
Additive None (HOAt is part of HATU)HOBt
Base DIPEA or TEADIPEA or TEA
Typical Solvent DMF, DCMDMF, DCM
Reaction Time 1-18 hours8-24 hours
Relative Cost HigherLower
Efficiency Very High, good for hindered substratesHigh, widely applicable
Byproduct Removal Aqueous workupAqueous workup (water-soluble urea)

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Class: May cause skin, eye, and respiratory irritation[10][11][12][13].

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water[12][13].

  • Storage: Store in a cool, dry place away from incompatible materials.

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediates.

    • Increase the amount of coupling reagent or extend the reaction time.

    • For HATU coupling, ensure the pre-activation step is performed correctly.

  • Side Reactions:

    • Racemization can be an issue with chiral carboxylic acids. The use of HOBt or the HOAt moiety in HATU helps to suppress this.

    • The boronic acid group can undergo dehydration to form boroxines. This is usually reversible upon exposure to water.

  • Purification Challenges:

    • Boronic acid-containing compounds can sometimes be difficult to purify by silica gel chromatography. Using a different stationary phase like alumina or employing reverse-phase chromatography might be necessary.

    • Recrystallization can be an effective purification method for crystalline products.

Conclusion

The protocols detailed in this guide provide robust and reliable methods for the synthesis of amides incorporating the this compound scaffold. The choice between the HATU and EDC/HOBt methods will depend on factors such as the complexity of the substrates, cost considerations, and the desired scale of the reaction. By carefully following these procedures and considering the key insights provided, researchers can successfully synthesize these valuable compounds for the advancement of their drug discovery programs.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Pandey, S. K., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(15), 1959-1962.
  • Wikipedia. (n.d.). HATU.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(12), 6189–6195.
  • Kalan, M., et al. (2014). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Arkivoc, 2014(6), 256-267.
  • Koshizuka, M., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications.
  • PubChem. (n.d.). This compound.
  • Reddit. (2024). HATU coupling - what's the best order?. r/Chempros.
  • Huy, P. H., & Zoller, B. (2019). Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently. Nachrichten aus der Chemie, 67(5), 51-54.
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • Poremba, K. E., et al. (2013). Selective reduction of amides to amines by boronic acid catalyzed hydrosilylation. Angewandte Chemie International Edition, 52(44), 11577-11580.
  • PubChem. (n.d.). (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid.
  • PubChem. (n.d.). 4-Carboxy-3-fluorophenylboronic acid.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Reddit. (2017). Purification of boronic acids?. r/chemistry.
  • New Journal of Chemistry. (2023). PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides.
  • ResearchGate. (n.d.). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide.
  • ResearchGate. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation.
  • Science and Education Publishing. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c.

Sources

Application Notes & Protocols: The Strategic Use of (3-Carbamoyl-4-fluorophenyl)boronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the rational design of bioactive molecules hinges on the availability of versatile, high-value chemical building blocks. (3-Carbamoyl-4-fluorophenyl)boronic acid has emerged as a strategic reagent, particularly for the synthesis of targeted therapies in oncology. Its unique trifunctional architecture—a reactive boronic acid for cross-coupling, a hydrogen-bonding carbamoyl group, and a metabolically robust fluorine atom—provides a powerful toolkit for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Boronic acids are foundational reagents in organic synthesis, primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional fidelity. The subject of this guide, this compound, brings more to the table than just a coupling handle. The substituents on the phenyl ring are deliberately placed to confer specific, advantageous properties to the final bioactive molecule:

  • 4-Fluoro Substituent : The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability by blocking potential sites of oxidation.[1][2] Its high electronegativity can also alter the pKa of nearby functional groups and improve binding affinity to target proteins through favorable electrostatic interactions.[3][4]

  • 3-Carbamoyl Substituent : The primary carboxamide (carbamoyl) group is a key pharmacophoric feature. It is an excellent hydrogen bond donor and acceptor, capable of forming crucial interactions with amino acid residues in a protein's active site.[5] This functionality often plays a pivotal role in anchoring a ligand to its biological target, thereby enhancing potency and selectivity.[6]

This guide provides an in-depth look at the application of this compound, focusing on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents. We will provide detailed protocols, explain the rationale behind experimental choices, and offer insights gleaned from practical application.

Core Application: Keystone Synthesis of PARP Inhibitors like Talazoparib

A preeminent application of this compound is its role as a key building block in the synthesis of potent PARP inhibitors, most notably Talazoparib (BMN 673) .[7] PARP inhibitors are a targeted cancer therapy that induces synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[7]

In the synthesis of Talazoparib and related structures, the (3-Carbamoyl-4-fluorophenyl) moiety is typically introduced via a Suzuki-Miyaura cross-coupling reaction with a suitable heterocyclic halide. This reaction forms a critical biaryl linkage that constitutes the core scaffold of the final drug molecule.

Logical Workflow: Synthesis of a Biaryl PARP Inhibitor Core

The following diagram illustrates the general workflow for utilizing this compound to construct the biaryl core of a PARP inhibitor.

G cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_process Process A This compound C Suzuki-Miyaura Coupling A->C B Heterocyclic Halide (e.g., Bromo-isoindolinone derivative) B->C D Reaction Work-up (Extraction, Washing) C->D Catalyst: Pd(PPh₃)₄, PdCl₂(dppf) Base: K₂CO₃, Cs₂CO₃ Solvent: Dioxane/H₂O, DMF E Purification (Column Chromatography) D->E F Biaryl Product (PARP Inhibitor Core) E->F

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Scientific Integrity: Understanding the Reaction Causality

The success of the Suzuki-Miyaura coupling involving this compound, particularly with electron-deficient heteroaryl halides often found in PARP inhibitor scaffolds, is not serendipitous. It relies on a careful selection of reaction parameters tailored to the electronic nature of the coupling partners.

Electronic Profile and Reactivity Considerations:
  • This compound is considered moderately electron-deficient due to the inductive effects of the fluorine and carbamoyl groups. Electron-withdrawing groups can decrease the nucleophilicity of the aryl group on the boronic acid, potentially slowing the rate-determining transmetalation step in the catalytic cycle.[8][9]

  • Heterocyclic Halides used in PARP inhibitor synthesis are often electron-deficient (e.g., substituted pyridines, phthalazinones), which facilitates the initial oxidative addition step but can make the subsequent steps more challenging.

This electronic profile necessitates the use of highly active catalyst systems.

Catalyst, Ligand, and Base Selection Rationale:
  • Palladium Source : Palladium(0) complexes are the active catalysts. Precatalysts like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or systems generating Pd(0) in situ from a Pd(II) source like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are commonly employed. The choice often depends on the stability and reactivity needed for the specific substrates.

  • Ligands : For challenging couplings involving electron-deficient partners, electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) can be crucial. They promote the formation of a monoligated, highly reactive Pd(0) species, accelerating both oxidative addition and reductive elimination. The dppf ligand in PdCl₂(dppf) is a robust choice that provides good stability and activity for a range of substrates.

  • Base : The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. Cs₂CO₃ is a stronger, more soluble base that can be particularly effective for difficult couplings.

  • Solvent System : A mixture of an organic solvent and water is standard. Solvents like 1,4-dioxane , DMF , or toluene with water are common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

Experimental Protocols

The following protocols are representative and should be considered as a starting point. Optimization may be necessary for specific substrates and scales.

Protocol 1: General Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is a robust, general procedure for coupling this compound with a heteroaryl bromide.

Materials & Reagents:

ReagentCAS No.Mol. Wt.Stoichiometry
Heteroaryl Bromide--1.0 equiv
This compound874219-34-8182.951.2 - 1.5 equiv
PdCl₂(dppf)·CH₂Cl₂95464-05-4816.643 - 5 mol%
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 - 3.0 equiv
1,4-Dioxane (anhydrous)123-91-188.11-
Water (degassed)7732-18-518.02-

Procedure:

  • Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add the Heteroaryl Bromide (1.0 equiv), this compound (1.2 equiv), PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition : Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Reaction : Place the flask in a preheated oil bath at 85-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction : Extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles in shorter times.

Materials & Reagents:

ReagentCAS No.Mol. Wt.Stoichiometry
Heteroaryl Bromide--1.0 equiv
This compound874219-34-8182.951.5 equiv
Pd(PPh₃)₄14221-01-31155.565 mol%
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.5 equiv
DMF (anhydrous)68-12-273.09-
Water (degassed)7732-18-518.02-

Procedure:

  • Vessel Preparation : In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the Heteroaryl Bromide (1.0 equiv), this compound (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and Cs₂CO₃ (2.5 equiv).

  • Solvent Addition : Add a degassed solvent mixture, such as DMF/water (5:1), to achieve a substrate concentration of approximately 0.1 M.

  • Reaction : Seal the vial with a crimp cap. Place it in the cavity of a microwave reactor. Irradiate the mixture at 120-140 °C for 15-45 minutes.

  • Work-up & Purification : After cooling to room temperature, perform the work-up and purification as described in Protocol 1.

Self-Validating System: Quality Control

For every synthesis, it is imperative to validate the final product.

  • Purity Analysis : Assessed by HPLC and LC-MS.

  • Structural Confirmation : Confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the characteristic fluorine signal in ¹⁹F NMR and the correct isotopic pattern for the molecular ion in HRMS provide definitive structural evidence.

Conclusion and Future Outlook

This compound is more than a simple coupling reagent; it is an enabling tool for the construction of complex, high-value bioactive molecules. Its judiciously chosen substituents provide medicinal chemists with a direct route to incorporating features known to enhance drug-target interactions and improve pharmacokinetic profiles. The successful application of this building block in the synthesis of the PARP inhibitor Talazoparib underscores its significance.[7] As the demand for targeted and potent therapeutics continues to grow, the strategic deployment of multifunctional building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • This cit
  • This cit
  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895-2940.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Carrow, B. P., & Hartwig, J. F. (2011). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • This cit
  • This cit
  • This cit
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Appukkuttan, P., Dehaen, W., & Van der Eycken, E. (2004). A rapid and efficient microwave-assisted Suzuki cross-coupling reaction of 2-chloro-and 2, 6-dichloropyridine with various boronic acids. European Journal of Organic Chemistry, 2004(22), 4713-4716.
  • This cit
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357.

Sources

synthesis of non-steroidal anti-androgens using boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

Non-steroidal anti-androgens (NSAAs) are a cornerstone in the treatment of androgen-dependent diseases, most notably prostate cancer. The molecular architecture of modern NSAAs, such as bicalutamide and enzalutamide, often features complex bi-aryl or aryl-heteroaryl scaffolds. This guide provides a detailed exploration of the synthesis of these critical pharmaceutical agents, with a specific focus on the strategic implementation of boronic acids via palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, present a detailed, field-tested protocol for the synthesis of a bicalutamide analogue, and discuss the broader implications of this methodology in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power and versatility of boronic acids in the synthesis of complex therapeutic molecules.

Scientific Foundation: The Convergence of Boronic Acids and NSAA Synthesis

The Clinical Significance of Non-Steroidal Anti-Androgens

Non-steroidal anti-androgens are a class of drugs that antagonize the androgen receptor (AR), playing a pivotal role in androgen deprivation therapy.[1][2] Unlike their steroidal counterparts, NSAAs like bicalutamide, nilutamide, and the more recent second-generation agents enzalutamide and apalutamide, offer significant advantages, including oral bioavailability and a lack of cross-reactivity with other steroid receptors.[1] They are employed in the treatment of prostate cancer, from localized to metastatic and castration-resistant stages.[3][4] The core challenge in their synthesis lies in the efficient and selective formation of carbon-carbon bonds that connect their distinct aromatic or heterocyclic moieties.

Boronic Acids: Indispensable Tools in Modern Medicinal Chemistry

Boronic acids and their derivatives have become essential building blocks in modern organic synthesis, largely due to their stability, low toxicity, and remarkable versatility.[5][6][7] While once viewed with suspicion due to the perceived toxicity of boron, this misconception has been thoroughly demystified, especially following the clinical success of the boronic acid-containing drug, Bortezomib.[6][7]

The defining feature of boronic acids is their utility in the Nobel Prize-winning Suzuki-Miyaura coupling reaction, which forges C-C bonds with exceptional efficiency and functional group tolerance.[5] This reaction's robustness allows medicinal chemists to rapidly assemble diverse libraries of complex molecules, significantly accelerating the drug discovery process.[5] The incorporation of a boronic acid moiety can also favorably modify a molecule's physicochemical and pharmacokinetic properties.[6][8]

The Strategic Advantage: Suzuki-Miyaura Coupling for NSAA Synthesis

The molecular frameworks of many high-potency NSAAs are ideally suited for construction via Suzuki-Miyaura coupling. This palladium-catalyzed reaction provides a direct and reliable method for linking an aryl or heteroaryl halide with an aryl or heteroaryl boronic acid. This is the key strategic disconnection that simplifies the synthesis of these otherwise complex molecules.

The reaction proceeds through a well-understood catalytic cycle, which is fundamental to its successful application.[9][10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex.[9][11]

  • Transmetalation: The organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[9][11]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple, forming the desired C-C bond (R¹-R²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[9][11]

This cycle's efficiency is remarkable, often requiring only low catalyst loadings (<1 mol%) to achieve high yields.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Application Protocol: Synthesis of a Bicalutamide Analogue

This protocol details the synthesis of a key intermediate for a bicalutamide analogue, demonstrating the practical application of the Suzuki-Miyaura coupling. Bicalutamide is a first-generation NSAA widely used in prostate cancer therapy.[3] The target molecule is (RS)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide, a potent anti-androgen.[12] The key step highlighted here is the coupling of an aryl bromide with a boronic acid to form a bi-aryl precursor.

Reaction Scheme

The overall synthesis involves multiple steps, but we will focus on the core Suzuki coupling. For context, the synthesis of bicalutamide and its analogues often starts from simpler building blocks.[4][13][14]

Example Key Step: Suzuki Coupling Aryl Bromide + Aryl Boronic Acid → Bi-aryl Intermediate

Materials & Reagents
ReagentFormulaMW ( g/mol )AmountMolNotes
4-Bromo-2-(trifluoromethyl)benzonitrileC₈H₃BrF₃N250.022.50 g10.0 mmolLimiting Reagent
4-Fluorophenylboronic acidC₆H₆BFO₂139.921.68 g12.0 mmol1.2 equivalents
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56347 mg0.3 mmol3 mol% catalyst
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.993.18 g30.0 mmol3.0 equivalents
1,4-DioxaneC₄H₈O₂88.1140 mL-Anhydrous solvent
WaterH₂O18.0210 mL-Degassed
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet and bubbler

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

  • Silica gel for column chromatography

Step-by-Step Experimental Protocol

1. Reaction Setup (Inert Atmosphere is CRITICAL)

  • Rationale: The Pd(0) catalyst is sensitive to oxygen and will decompose, halting the reaction. An inert atmosphere of nitrogen or argon is essential for catalytic activity.

  • Procedure:

    • Place the magnetic stir bar into the 100 mL three-neck flask.

    • Add 4-bromo-2-(trifluoromethyl)benzonitrile (2.50 g), 4-fluorophenylboronic acid (1.68 g), and sodium carbonate (3.18 g) to the flask.

    • Assemble the flask with the reflux condenser and gas inlet/outlet.

    • Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.

2. Reagent Addition and Reaction Execution

  • Rationale: Solvents must be degassed to remove dissolved oxygen. The base (Na₂CO₃) is dissolved in water to facilitate its role in the transmetalation step.

  • Procedure:

    • To the flask containing the solids, add 40 mL of anhydrous 1,4-dioxane and 10 mL of degassed water via syringe.

    • Begin vigorous stirring to create a suspension.

    • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (347 mg) to the flask under a positive flow of inert gas. The mixture will typically turn yellow or dark brown.

    • Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 12 hours.

3. Reaction Monitoring

  • Rationale: Thin-Layer Chromatography (TLC) provides a simple and rapid way to monitor the consumption of the starting material and the formation of the product.

  • Procedure:

    • Periodically (e.g., every 2 hours), take a small aliquot of the reaction mixture using a capillary tube.

    • Spot the aliquot on a TLC plate and elute with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes).

    • Visualize the plate under UV light. The reaction is complete when the starting aryl bromide spot has disappeared.

4. Work-up and Extraction

  • Rationale: This sequence is designed to quench the reaction, remove inorganic salts and the catalyst byproducts, and isolate the crude product in an organic solvent.

  • Procedure:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of ethyl acetate and 50 mL of water.

    • Shake the funnel and allow the layers to separate. Drain the aqueous layer.

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

5. Purification

  • Rationale: Flash column chromatography is a standard technique to separate the desired product from unreacted starting materials, catalyst residues, and other byproducts.[15][16]

  • Procedure:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes).

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column and elute with the solvent system.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified bi-aryl intermediate as a solid.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Glassware (Three-neck flask) charge 2. Charge Solids (Aryl Halide, Boronic Acid, Base) setup->charge inert 3. Establish Inert Atmosphere (N₂/Ar Purge) charge->inert add_solvents 4. Add Degassed Solvents (Dioxane/Water) inert->add_solvents add_catalyst 5. Add Pd(0) Catalyst add_solvents->add_catalyst heat 6. Heat to 90°C (12 hours) add_catalyst->heat monitor 7. Monitor by TLC heat->monitor quench 8. Cool & Quench (Add EtOAc/Water) monitor->quench extract 9. Extract & Wash quench->extract dry 10. Dry & Concentrate extract->dry purify 11. Column Chromatography dry->purify final_product Characterize Product (NMR, LC-MS) purify->final_product Yields Pure Product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Characterization and Quality Control

Ensuring the identity and purity of the synthesized compound is a critical step in drug discovery and development.[17][18][19]

Analysis TechniquePurposeExpected Result for 4'-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile
¹H NMR Structural confirmationAromatic protons in distinct regions, characteristic splitting patterns.
¹⁹F NMR Confirm presence of F atomsSignals corresponding to the -CF₃ group and the Ar-F group.
LC-MS Purity assessment and mass confirmationA major peak in the chromatogram with a mass corresponding to the molecular ion [M+H]⁺.
HPLC Quantitative purity determinationPurity >98% is typically desired for subsequent synthetic steps.[15]

Broader Applications & Future Perspectives

The synthetic strategy detailed here is not limited to bicalutamide analogues. The core scaffolds of second-generation NSAAs like enzalutamide and apalutamide also contain critical C-C bonds that can be efficiently constructed using palladium-catalyzed cross-coupling reactions.[20][21][22] The modularity of the Suzuki-Miyaura coupling allows for the rapid synthesis of diverse analogues by simply varying the aryl halide and boronic acid coupling partners, a powerful tool for structure-activity relationship (SAR) studies.[23][24][25]

Furthermore, innovative research has explored the use of boronic acids as bioisosteres for other functional groups. For instance, studies have investigated replacing the nitro group in flutamide-like structures with a boronic acid moiety.[26] This modification can alter the molecule's binding interactions with the androgen receptor and potentially lead to novel compounds with improved activity profiles.[26]

References

  • The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
  • Lima, F., da Cruz, L. F., da Silva, A. D., & de Souza, M. C. B. V. (2020).
  • Boron in Diet and Medicine: Mechanisms of Delivery and Detection. (2024). MDPI.
  • The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. (2023).
  • Trippier, P. C. (2020). Design and discovery of boronic acid drugs. Bioorganic & Medicinal Chemistry, 28(11), 115482.
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II. (n.d.). Lumen Learning.
  • Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. (2012). ACS Medicinal Chemistry Letters, 3(3), 239–243.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Off-Cycle Processes in Pd-Catalyzed Cross-Coupling of Carboranes. (2020). Organometallics, 39(19), 3469–3476.
  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2021). European Journal of Medicinal Chemistry, 223, 113645.
  • Dong, M. W. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences.
  • Small Molecule Purification. (n.d.).
  • Purification of Small Molecule Drugs. (n.d.). DuPont.
  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent.
  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office.
  • Synthesis and biological evaluation of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. (2021).
  • Tucker, H., Crook, J. W., & Chesterson, G. J. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Journal of Medicinal Chemistry, 31(5), 954–959.
  • Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. (2021). Scientific Reports, 11(1), 5437.
  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. (2020). Molecules, 26(1), 56.
  • Nonsteroidal antiandrogens – Knowledge and References. (n.d.). Taylor & Francis.
  • Recent advances in the chemistry and pharmacological activity of new steroidal antiandrogens and 5 alpha-reductase inhibitors. (1995). Journal of Steroid Biochemistry and Molecular Biology, 53(1-6), 341–352.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Tucker, H., Crook, J. W., & Chesterson, G. J. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Journal of Medicinal Chemistry, 31(5), 954–959.
  • Johnson, J. (2016).
  • Nonsteroidal antiandrogen. (n.d.). In Wikipedia.
  • Enzalutamide synthesis. (n.d.). ChemicalBook.
  • Synthesis of (R)-bicalutamide derivatives. (n.d.).
  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. (2020). Molecules, 26(1), 56.
  • Non-steroidal antiandrogens: synthesis and biological profile of high-affinity ligands for the androgen receptor. (1994). Journal of Steroid Biochemistry and Molecular Biology, 51(1-2), 47–55.
  • Design and synthesis of novel bicalutamide and enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancer. (2016). European Journal of Medicinal Chemistry, 118, 200–211.
  • Lima, F., da Cruz, L. F., da Silva, A. D., & de Souza, M. C. B. V. (2020).
  • Wei, D., et al. (2018). Improved Synthesis of Apalutamide. Chinese Journal of Pharmaceuticals, 49(4), 440-444.

Sources

Boronic Acids as Precision-Guided Warheads: Application Notes and Protocols for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of Boron in Enzyme Inhibition

In the landscape of modern drug discovery and chemical biology, the pursuit of highly specific and potent enzyme inhibitors is a perpetual endeavor. Among the diverse chemical scaffolds employed, boronic acids have emerged as a privileged class of inhibitors, distinguished by their unique mechanism of action and therapeutic successes, exemplified by drugs like Bortezomib (Velcade®) for multiple myeloma and Vaborbactam for bacterial infections.[1][2] This guide provides an in-depth exploration of boronic acids as enzyme inhibitors, offering both the theoretical underpinnings and practical, field-proven protocols for their characterization.

Boronic acids possess a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This seemingly simple arrangement confers a remarkable ability to interact with the active sites of various enzymes, particularly serine and threonine proteases.[3] The key to their inhibitory prowess lies in the electrophilic nature of the boron atom, which readily accepts a lone pair of electrons from a nucleophilic serine or threonine residue within the enzyme's catalytic center.[4] This interaction results in the formation of a stable, yet reversible, tetrahedral covalent adduct, effectively mimicking the transition state of substrate hydrolysis.[5][6] It is this reversible covalent mechanism that often imparts high affinity and specificity to boronic acid inhibitors.[7]

This document will delve into the mechanistic intricacies of boronic acid inhibition, provide detailed protocols for assessing their inhibitory activity, and offer guidance on data interpretation and troubleshooting.

Mechanism of Action: A Covalent Dance with the Catalytic Triad

The inhibitory activity of boronic acids against serine proteases is a well-characterized process rooted in their ability to act as transition-state analogs.[4] Serine proteases utilize a catalytic triad, typically composed of serine, histidine, and aspartate, to hydrolyze peptide bonds. The serine residue acts as the primary nucleophile, attacking the carbonyl carbon of the substrate.

A boronic acid inhibitor, upon entering the active site, is similarly attacked by the catalytic serine's hydroxyl group. The boron atom, with its vacant p-orbital, is a potent electrophile. The interaction is facilitated by the other members of the catalytic triad, leading to the formation of a tetrahedral boronate adduct. This structure is a stable mimic of the fleeting, high-energy tetrahedral intermediate formed during normal substrate catalysis.[4] By locking the enzyme in this non-productive state, the catalytic cycle is arrested.

The reversibility of this covalent bond is a crucial feature.[5] Unlike irreversible inhibitors that permanently disable the enzyme, the boronic acid adduct can dissociate, restoring enzyme function. This reversibility can be advantageous in therapeutic applications, potentially reducing off-target effects and toxicity. The kinetics of this association and dissociation can vary, with some boronic acids exhibiting "slow-binding" characteristics, where the establishment of the final, stable enzyme-inhibitor complex is time-dependent.[8][9]

G cluster_0 Enzyme Active Site cluster_1 Boronic Acid Inhibitor cluster_2 Inhibited Complex Serine (Ser) Serine (Ser) R-B(OH)2 Boronic Acid (R-B(OH)2) Serine (Ser)->R-B(OH)2 Nucleophilic Attack Histidine (His) Histidine (His) Aspartate (Asp) Aspartate (Asp) Tetrahedral Adduct Tetrahedral Boronate Adduct (Enzyme-Inhibitor Complex) R-B(OH)2->Tetrahedral Adduct Forms Tetrahedral Adduct->R-B(OH)2 Reversible Dissociation

Figure 1. Covalent inhibition of a serine protease by a boronic acid.

Experimental Protocols: From Synthesis to Kinetic Characterization

The following protocols provide a comprehensive workflow for the synthesis, purification, and kinetic evaluation of boronic acid inhibitors.

Protocol 1: Synthesis and Purification of a Representative α-Aminoboronic Acid

This protocol outlines a general method for the synthesis of α-aminoboronic acids, which are common scaffolds for serine protease inhibitors.[10][11]

Materials:

  • (Phenylthio)methane boronate

  • An appropriate electrophile (e.g., BrCH₂COOtBu)

  • Methyl iodide

  • Sodium iodide

  • Ammonia

  • Appropriate solvents (e.g., THF, DCM)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Alkylation: React the stabilized anion of (phenylthio)methane boronate with the chosen electrophile (e.g., BrCH₂COOtBu) in an appropriate solvent like THF to form the substituted boronate.[10]

  • Sulfonium Ion Formation: Treat the substituted (phenylthio)methane boronate with methyl iodide to generate the corresponding sulfonium ion.[10]

  • Iodide Displacement: Displace the sulfonium group with iodide by reacting with sodium iodide.[10]

  • Amination: Convert the resulting α-iodo derivative to the primary amine by treatment with ammonia.[10]

  • Purification: Purify the final α-aminoboronic acid derivative using an appropriate method, such as liquid-liquid partition chromatography or silica gel column chromatography.[7]

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques like NMR spectroscopy and mass spectrometry.

Note: The specific reaction conditions (temperature, time, stoichiometry) will need to be optimized for each specific boronic acid derivative. The use of protecting groups for the boronic acid moiety (e.g., pinanediol esters) is common during synthesis to prevent unwanted side reactions.[12]

Protocol 2: Determination of IC50 using a Chromogenic Substrate

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a boronic acid inhibitor against a serine protease using a chromogenic substrate.[13]

Materials:

  • Purified serine protease

  • Boronic acid inhibitor stock solution (in DMSO)

  • Chromogenic substrate (e.g., S-2160 for thrombin-like proteases)[13][14]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Inhibitor Dilutions: Prepare a serial dilution of the boronic acid inhibitor in the assay buffer. A typical starting concentration range might be from 100 µM down to 1 nM.

  • Assay Setup:

    • To each well of the microplate, add 50 µL of assay buffer.

    • Add 10 µL of the inhibitor dilutions to the respective wells. Include a control well with 10 µL of assay buffer containing the same concentration of DMSO as the inhibitor wells.

    • Add 25 µL of the enzyme solution (at a fixed, predetermined concentration) to each well.

    • Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the chromogenic substrate working solution to each well.[13]

  • Measurement: Immediately place the microplate in a reader pre-set to 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes.[13]

  • Data Analysis:

    • Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time curve for each inhibitor concentration.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

ParameterTypical Value/RangeRationale
Enzyme Concentration1-10 nMSufficient to give a robust signal within the linear range of the assay.
Substrate ConcentrationAt or near KmEnsures adequate enzyme activity for detection of inhibition.
Incubation Time15-30 minAllows for the inhibitor to reach binding equilibrium with the enzyme.
Temperature37°COptimal temperature for many mammalian enzymes.

Table 1. Typical parameters for an IC50 determination assay.

Protocol 3: Determination of the Inhibition Constant (Ki)

To determine the mechanism of inhibition and the inhibition constant (Ki), kinetic experiments are performed at various substrate and inhibitor concentrations.

Procedure:

  • Experimental Setup: Set up a series of reactions similar to the IC50 determination, but vary both the inhibitor and substrate concentrations.

  • Data Collection: Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

  • Data Analysis: Plot the data using a double-reciprocal plot (Lineweaver-Burk plot) or by fitting the data directly to the appropriate Michaelis-Menten equation for different inhibition models (competitive, non-competitive, etc.).[15][16] For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).[17]

Data Interpretation and Troubleshooting

Accurate interpretation of kinetic data is crucial for understanding the potency and mechanism of a boronic acid inhibitor.

Slow-Binding Inhibition:

Some boronic acids exhibit slow-binding kinetics, where the inhibition increases over time.[18] This is often observed as a curved progress curve in the presence of the inhibitor. In such cases, the IC50 value will be time-dependent, and more advanced kinetic analysis is required to determine the individual rate constants for inhibitor association and dissociation.[9][19]

G cluster_0 Experimental Observation cluster_1 Potential Causes & Solutions Observation Unexpected Result in Assay Cause1 Low Signal/No Inhibition Observation->Cause1 Possible Cause Cause2 High Background Observation->Cause2 Possible Cause Cause3 Non-reproducible Data Observation->Cause3 Possible Cause Solution1 Check Reagent Activity Increase Enzyme/Substrate Conc. Cause1->Solution1 Solution Solution2 Check for Autohydrolysis Optimize Buffer Conditions Cause2->Solution2 Solution Solution3 Verify Pipetting Accuracy Ensure Proper Mixing Cause3->Solution3 Solution

Figure 2. A troubleshooting workflow for common issues in enzyme inhibition assays.

Common Troubleshooting Scenarios:

ProblemPossible CauseSolution
No or low inhibition Inactive inhibitor (degradation, precipitation).Verify inhibitor integrity by analytical methods. Ensure proper storage. Check solubility in assay buffer.
Inactive enzyme.Use a fresh enzyme stock and verify its activity with a known substrate and inhibitor.
High background signal Substrate instability (autohydrolysis).Run a control with substrate and buffer only. If high, consider a different substrate or adjust buffer pH.
Compound interference (autofluorescence/absorbance).Run a control with the inhibitor and buffer only. Subtract this background from the assay wells.
Poor data reproducibility Pipetting errors.Use calibrated pipettes and proper technique. Prepare a master mix for reagents where possible.[20]
Incomplete mixing.Ensure thorough mixing of reagents in the wells before starting the measurement.
Temperature fluctuations.Use a temperature-controlled plate reader and pre-warm all reagents to the assay temperature.

Table 2. Common troubleshooting tips for boronic acid inhibition assays.

Conclusion

Boronic acids represent a powerful and versatile class of enzyme inhibitors with significant therapeutic potential. Their unique ability to form reversible covalent bonds with key catalytic residues allows for the design of highly potent and selective compounds. By understanding their mechanism of action and employing robust experimental protocols, researchers can effectively characterize these inhibitors and advance their development as novel therapeutics and valuable research tools. The protocols and guidelines presented in this document provide a solid foundation for scientists and drug development professionals to confidently explore the fascinating world of boronic acid enzyme inhibitors.

References

  • Talanta. Analytical aspects of enzyme reversible inhibition. [Link]
  • Thrombosis and Haemostasis.
  • Journal of Medicinal Chemistry. Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. [Link]
  • The Journal of Organic Chemistry. Synthesis of Boronic Acid Analogues of α-Amino Acids by Introducing Side Chains as Electrophiles. [Link]
  • ResearchGate.
  • VTechWorks.
  • ACS Infectious Diseases.
  • Molecules.
  • NCBI Bookshelf. Protease Assays - Assay Guidance Manual. [Link]
  • Antimicrobial Agents and Chemotherapy. Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. [Link]
  • ResearchGate. Synthesis of Boronic Acid Analogues of α-Amino Acids by Introducing Side Chains as Electrophiles. [Link]
  • International Journal of Molecular Sciences. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
  • Molecules. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. [Link]
  • PMC. Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. [Link]
  • RSC Publishing.
  • Current Medicinal Chemistry. Boronic acid-based enzyme inhibitors: a review of recent progress. [Link]
  • Molecules. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? [Link]
  • PMC.
  • Bioorganic & Medicinal Chemistry. Identification of a novel boronic acid as a potent, selective, and orally active hormone sensitive lipase inhibitor. [Link]
  • RSC Chemical Biology. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. [Link]
  • International Journal of Molecular Sciences. Merging the Versatile Functionalities of Boronic Acid with Peptides. [Link]
  • RSC Chemical Biology.
  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
  • PMC.
  • Proceedings of the National Academy of Sciences of the United States of America. Inhibition of serine proteases by arylboronic acids. [Link]
  • ResearchGate. Slow-binding inhibition: A theoretical and practical course for students. [Link]
  • Antimicrobial Agents and Chemotherapy. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. [Link]

Sources

Application Note & Protocol: High-Affinity Capture of cis-Diol Biomolecules Using Fluorophenylboronic Acid Functionalized Monolithic Columns

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Boronate Affinity on Monolithic Scaffolds

Boronate affinity chromatography (BAC) is a powerful technique for the selective capture and separation of molecules containing cis-diol functionalities.[1][2][3] This specific, covalent, and reversible interaction is particularly valuable in proteomics and metabolomics for enriching glycoproteins, glycopeptides, ribonucleosides, and catecholamines from complex biological matrices.[2][3] The fundamental principle relies on the formation of a cyclic ester between a boronic acid ligand and the 1,2- or 1,3-cis-diol moiety of a target analyte.[1] This interaction is pH-dependent; the bond forms under neutral to alkaline conditions and dissociates in an acidic environment, allowing for controlled capture and release.[1][4][5]

Monolithic columns, with their continuous, porous structure, offer significant advantages over traditional packed-particle columns, including high permeability, low back pressure, and rapid mass transfer.[6][7] This makes them ideal supports for affinity chromatography, enabling fast and efficient separations.

This application note details the functionalization of a polymer monolithic column with fluorophenylboronic acid. The introduction of electron-withdrawing fluorine atoms to the phenylboronic acid ligand lowers its pKa value.[8][9] This is a critical advantage, as it enables strong binding to cis-diols at a lower, more biocompatible pH (e.g., pH 6.0-7.0), minimizing the risk of protein denaturation that can occur under more alkaline conditions.[8][10][11] Specifically, ligands like 2,4-difluoro-3-formyl-phenylboronic acid (DFFPBA) have demonstrated exceptionally high affinity for cis-diol compounds.[10][11][12]

We present a comprehensive guide for researchers, covering the preparation of the base monolith, its activation, the covalent immobilization of the fluorophenylboronic acid ligand, and detailed protocols for characterization and application in enriching cis-diol-containing biomolecules.

Mechanism of Boronate Affinity Chromatography

The core of this technique is the pH-mediated reversible covalent interaction. At a pH above the boronic acid's pKa, the boron atom transitions from a trigonal planar (sp²) to a more reactive tetrahedral boronate anion (sp³).[3] This anion readily reacts with cis-diol groups to form stable five- or six-membered cyclic esters.[1][5][13] Lowering the pH below the pKa protonates the boronate ester, triggering its hydrolysis and releasing the bound analyte.

G cluster_0 Binding Phase (pH > pKa) cluster_1 Elution Phase (pH < pKa) Boronic_Acid R-B(OH)₂ (Trigonal sp²) OH_minus + OH⁻ Boronate_Anion [R-B(OH)₃]⁻ (Tetrahedral sp³) OH_minus->Boronate_Anion Hydrolysis Cis_Diol + Analyte-Diol Complex Cyclic Boronate Ester (Bound Complex) Cis_Diol->Complex Esterification Complex_Elute Cyclic Boronate Ester (Bound Complex) Complex->Complex_Elute pH Shift H_plus + 2H⁺ Released_Analyte Analyte-Diol (Released) H_plus->Released_Analyte Hydrolysis Regenerated_Boronic + R-B(OH)₂ G A 1. Equilibration (Binding Buffer, pH 7.5) B 2. Sample Loading (Diluted, Filtered Sample) A->B Column is ready C 3. Wash Step (Binding Buffer to remove non-glycoproteins) B->C Glycoproteins bind D 4. Elution (Acidic Buffer, pH 3.0) C->D Non-specific proteins washed away E 5. Analysis (e.g., SDS-PAGE, MS) D->E Enriched glycoproteins collected

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when using substituted boronic acids. As a powerful C-C bond-forming reaction, the Suzuki coupling is a cornerstone of modern synthesis; however, its success is highly dependent on a nuanced understanding of the interplay between substrates, catalysts, ligands, and bases.[1][2] This resource provides in-depth, field-proven insights to help you troubleshoot common issues and improve your reaction yields.

Section 1: Troubleshooting Guide (Symptom-Based)

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to guide your optimization strategy.

Q1: My reaction shows low or no conversion, especially with a sterically hindered boronic acid. What should I investigate first?

A1: Low conversion with sterically hindered substrates, particularly those with ortho-substituents, is a classic challenge in Suzuki coupling. The issue typically stems from a slow transmetalation or reductive elimination step.[3] Here is a systematic approach to troubleshoot this problem:

1. Evaluate Your Ligand Choice: This is the most critical parameter. Steric hindrance demands ligands that are both bulky and electron-rich. These properties promote the formation of a coordinatively unsaturated Pd(0) species necessary for oxidative addition and accelerate the rate-limiting reductive elimination step.[4][5]

  • Recommended Ligands: Move beyond simple triphenylphosphine. Buchwald-type biarylphosphine ligands are the industry standard for these challenging couplings.[3] Consider the ligands in the table below as a starting point.
  • Pre-catalyst Systems: To ensure the efficient generation of the active Pd(0) species, use modern pre-catalysts (e.g., G3 or G4 palladacycles) that incorporate these bulky ligands. This avoids issues with the inefficient reduction of Pd(II) sources like Pd(OAc)₂, which can lead to side reactions.[3][4][6]

Table 1: Ligand Selection for Sterically Hindered Substrates

Ligand Structure (Example) Key Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl Extremely bulky and electron-rich; a robust, general ligand for many challenging couplings, including those with aryl chlorides.[3][6]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl Highly active for sterically demanding and electron-rich aryl chlorides. The methoxy groups enhance solubility and activity.[3][6]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl Excellent for creating tetra-ortho-substituted biaryls. Its unique structure facilitates difficult reductive eliminations.[7]

| P(t-Bu)₃ | Tri-tert-butylphosphine | A simpler, yet highly effective electron-rich and bulky monophosphine ligand. Often used for a wide range of couplings.[6][8] |

2. Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barriers associated with sterically demanding substrates.[9] Reactions are commonly run between 80-110 °C.[9][10]

3. Select an Appropriate Base and Solvent:

  • Base: A stronger, non-nucleophilic base is often required. Finely powdered potassium phosphate (K₃PO₄) is an excellent choice as it shows good efficacy in anhydrous toluene, a common solvent for these reactions.[10][11] Cesium carbonate (Cs₂CO₃) is another strong option, valued for its solubility in organic solvents.[10][11][12]
  • Solvent: Anhydrous solvents like toluene or dioxane are preferred. While a small amount of water can sometimes facilitate the reaction by aiding base solubility, it can also promote unwanted side reactions with sensitive substrates.[9][10]
Q2: I'm observing significant protodeboronation (hydrolysis of my boronic acid). How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is one of the most common failure modes in Suzuki coupling.[13][14] It is particularly problematic for electron-deficient and heteroaromatic boronic acids and is accelerated by high temperatures and harsh basic conditions.[9][13]

Strategies to Mitigate Protodeboronation:

  • Use Milder Bases: Strong bases can accelerate the decomposition of the boronic acid.[13] Switch from strong hydroxides or alkoxides to milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[9]

  • Protect the Boronic Acid: The most robust solution is to use a more stable boronic acid derivative. These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[14]

    • Boronate Esters (e.g., Pinacol Esters, MIDA Esters): These are significantly more stable than their corresponding acids and are less prone to protodeboronation.[2][3] MIDA boronates are exceptionally stable and can be used in sequential coupling strategies.[2][3][14]

    • Potassium Trifluoroborate Salts (R-BF₃K): These crystalline solids are highly stable to air and moisture and are excellent alternatives for problematic boronic acids.[3][15]

  • Optimize Reaction Conditions:

    • Anhydrous Conditions: For highly sensitive substrates, use strictly anhydrous solvents and bases.[9]

    • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate.[9]

    • Rigorous Degassing: While not a direct cause, oxygen can lead to catalyst decomposition and side reactions that compete with the desired coupling, indirectly allowing more time for protodeboronation to occur. Ensure your solvent is thoroughly degassed.[3][16]

Q3: My electron-deficient boronic acid is reacting poorly. How can I drive the reaction to completion?

A3: Electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the organic group, which can slow down the crucial transmetalation step.[17] To overcome this, you need to accelerate the catalytic cycle.

  • Enhance Transmetalation:

    • Use a Stronger Base: A strong base like Cs₂CO₃ or K₃PO₄ is essential to form the more reactive "ate" complex ([ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center.[8][9][18]

    • Choose Electron-Rich Ligands: Ligands like SPhos or P(t-Bu)₃ make the palladium center more electron-rich, which can accelerate the rate of transmetalation.[9]

  • Accelerate Oxidative Addition: While transmetalation is often the issue, ensuring the preceding oxidative addition step is fast is also crucial. If you are using a less reactive aryl chloride as your electrophile, a highly active catalyst system (e.g., an XPhos-based palladacycle) is necessary.[16][19]

  • Consider Solvent Effects: Polar aprotic solvents like dioxane or THF, often with a small amount of water, can be effective. The water helps to solubilize the base and facilitate the formation of the boronate "ate" complex.[9][10]

Section 2: Visualizing the Process

Understanding the key steps and decision points is crucial for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three main steps: oxidative addition of the aryl halide to Pd(0), transmetalation of the organic group from boron to palladium, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[1][2][20]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd Boronic R²-B(OR)₂ + Base Boronic->Transmetalation

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Decision Workflow

When a reaction fails, a logical progression of checks can quickly identify the root cause.

Troubleshooting_Workflow start Low Yield / No Reaction check_reagents Check Reagent Purity & Stability Boronic acid fresh? Solvent degassed & anhydrous? Catalyst/ligand active? start->check_reagents symptom Identify Primary Symptom check_reagents:f0->symptom hindered Sterically Hindered Substrate? symptom->hindered No obvious side product protodeborylation Protodeboronation Observed? symptom->protodeborylation Arene byproduct detected e_deficient Electron-Deficient Boronic Acid? symptom->e_deficient Slow conversion solution_ligand ACTION: - Use bulky, e⁻-rich ligand (XPhos, SPhos) - Use modern pre-catalyst - Increase temperature hindered->solution_ligand Yes solution_boron ACTION: - Use milder base (K₂CO₃, KF) - Switch to boronate ester (BPin, MIDA) - Use R-BF₃K salt protodeborylation->solution_boron Yes solution_transmetal ACTION: - Use stronger base (K₃PO₄, Cs₂CO₃) - Use e⁻-rich ligand - Ensure optimal solvent system e_deficient->solution_transmetal Yes end Reaction Optimized solution_ligand->end solution_boron->end solution_transmetal->end

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Section 3: FAQs

Q: How do I choose the right palladium source? A: For robust and reproducible results, especially in complex syntheses, modern palladium pre-catalysts (like the Buchwald G3 and G4 palladacycles) are highly recommended.[6] They are air- and moisture-stable, ensuring accurate catalyst loading and efficient generation of the active Pd(0) species. Using Pd(OAc)₂ or Pd₂(dba)₃ requires in situ reduction, which can be inefficient and lead to side reactions like boronic acid homocoupling.[3][21]

Q: Which base is the best for my specific substrate? A: Base selection is highly substrate-dependent. A good starting point is to match the base strength to the challenge at hand.

Table 2: General Guide for Base Selection

Base Strength Common Solvents Typical Use Case
K₃PO₄ Strong Toluene, Dioxane Excellent for hindered substrates and general-purpose couplings.[10][11]
Cs₂CO₃ Strong THF, Dioxane Highly effective for challenging couplings due to its high solubility.[10][11][12]
K₂CO₃ Moderate Dioxane/H₂O, Toluene A reliable, cost-effective base for standard couplings.[6]

| KF | Mild | Anhydrous Dioxane | Used for substrates sensitive to strong bases or to minimize protodeboronation.[8][9][22] |

Q: What is the importance of degassing, and what is the best method? A: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive palladium black.[16] Removing dissolved oxygen from your solvent is critical for catalyst longevity and reaction success. The most effective method is "sparging," which involves bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[9] Alternatively, three cycles of "freeze-pump-thaw" can be used for highly sensitive reactions.

Section 4: General Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with a substituted arylboronic acid. It should be modified based on the troubleshooting advice in this guide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid or Ester (1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane, to make a 0.1 M solution)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, base, and palladium pre-catalyst.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Solvent Addition: Add the degassed solvent via syringe.[10]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 2-24 hours).[10]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[10]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Osakada, K., & Nishiha, Y. (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions.
  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Li, C., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Wikipedia. (n.d.). Protodeboronation.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health.
  • (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 211-235).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.

Sources

preventing protodeboronation of (3-Carbamoyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (3-Carbamoyl-4-fluorophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address a critical challenge encountered when using this and similar electron-deficient arylboronic acids: protodeboronation . Our goal is to provide you with a deep mechanistic understanding and actionable strategies to ensure the success of your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation, and why is this compound particularly susceptible?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[1] For this compound, this results in the formation of 2-fluorobenzamide.

The susceptibility of this specific reagent stems from its electronic properties. The phenyl ring is substituted with two electron-withdrawing groups (a carbamoyl group at the meta position and a fluorine atom at the para position). This electron deficiency makes the boron atom more Lewis acidic and the aryl group a better leaving group.

Under the basic conditions typical for Suzuki-Miyaura coupling, the boronic acid (ArB(OH)₂) exists in equilibrium with its more reactive boronate anion form ([ArB(OH)₃]⁻).[1][2] For highly electron-deficient systems, this boronate is inherently unstable and can undergo rate-limiting C-B bond cleavage, sometimes even liberating a transient aryl anion, which is then rapidly quenched by a proton source (like water) to give the protodeboronated product.[2][3]

G cluster_0 Protodeboronation Mechanism BA This compound Ar-B(OH)₂ Boronate Reactive Boronate Anion [Ar-B(OH)₃]⁻ BA->Boronate + OH⁻ (Fast Equilibrium) Boronate->BA - OH⁻ Product Protodeboronated Byproduct (2-Fluorobenzamide) Ar-H Boronate->Product + H₂O (Proton Source) (Rate-Limiting C-B Cleavage) BoricAcid B(OH)₃ Boronate->BoricAcid

Caption: Base-catalyzed protodeboronation pathway.

Q2: How can I detect and quantify the extent of protodeboronation in my reaction?

A2: Monitoring your reaction is crucial. The most common methods include:

  • HPLC/UPLC: This is the preferred method for quantitative analysis. You can track the disappearance of your starting boronic acid and the appearance of the 2-fluorobenzamide byproduct relative to an internal standard.

  • ¹H and ¹⁹F NMR Spectroscopy: NMR can provide a clear qualitative and semi-quantitative picture. In ¹⁹F NMR, you will see a new signal corresponding to 2-fluorobenzamide, distinct from the starting boronic acid. In ¹H NMR, the aromatic proton signals of the product will differ from the starting material, allowing for integration and ratio determination.

  • LC-MS: Useful for identifying the mass of the byproduct (2-fluorobenzamide) and confirming its presence, especially in complex reaction mixtures.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: Like many organoboronic acids, this reagent is sensitive to moisture and oxygen. To maximize its shelf-life, adhere to the following storage protocol:

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8 °C is standard. For long-term storage, a freezer at -20 °C is recommended.[4][5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.[4][5]

  • Handling: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture inside the vial, which can lead to hydrolysis and decomposition.[5]

Troubleshooting Guide: Low Yields & Protodeboronation

You've set up your Suzuki-Miyaura coupling, but analysis shows a low yield of the desired product and a significant amount of 2-fluorobenzamide. Here’s how to troubleshoot the problem, starting with the most likely culprits.

G Start Low Yield & Protodeboronation Observed Base Step 1: Evaluate Base Start->Base Solvent Step 2: Check Solvents & Water Base->Solvent Issue Persists Success Problem Solved Base->Success Resolved Temp Step 3: Lower Temperature Solvent->Temp Issue Persists Solvent->Success Resolved Catalyst Step 4: Optimize Catalyst System Temp->Catalyst Issue Persists Temp->Success Resolved Catalyst->Success Resolved

Caption: A logical workflow for troubleshooting protodeboronation.

Issue 1: Inappropriate Base Selection

The choice and concentration of the base are paramount as they directly control the reaction pH, which dictates the rate of protodeboronation.[3][6]

  • Probable Cause: You are using a strong, hydroxide-containing base (e.g., NaOH, KOH, Ba(OH)₂) or a very strong alkoxide (e.g., NaOtBu). These bases generate a highly alkaline environment (pH > 11-12), which dramatically accelerates the formation of the unstable boronate anion, leading to rapid protodeboronation.[7]

  • Solution & Rationale: Switch to a milder base. The goal is to find a base strong enough to facilitate the catalytic cycle but weak enough to minimize protodeboronation. Weaker bases maintain a lower steady-state concentration of the reactive boronate.

BaseTypical ConditionsSuitability for Electron-Deficient Boronic AcidsRationale
KOH, NaOH Aqueous solutionsPoor Creates high pH, accelerates protodeboronation.[8]
K₂CO₃, Cs₂CO₃ Aqueous/organicGood A standard choice. Provides sufficient basicity for catalysis while being less harsh than hydroxides.[8]
K₃PO₄ Anhydrous/AqueousExcellent Often the best choice. It is a moderately weak base that is highly effective in Suzuki couplings and is known to suppress protodeboronation.[8]
Organic Bases (e.g., TEA, DIPEA) AnhydrousVariable Generally too weak for efficient transmetalation with aryl chlorides/bromides but can be considered in specific cases.

Actionable Step: Rerun your reaction substituting your current base with 2-3 equivalents of K₃PO₄.

Issue 2: Excessive Water or Protic Solvent
  • Probable Cause: Your reaction is being run in a protic solvent, or your anhydrous solvent contains too much water. Water acts as the proton source that quenches the aryl intermediate after C-B bond cleavage.[1][8] While many Suzuki protocols require a small amount of water to hydrolyze boronic esters or facilitate base dissolution, excess water provides a large reservoir of protons, promoting the undesired pathway.

  • Solution & Rationale: Minimize the amount of water.

    • Use Anhydrous Solvents: Ensure your solvents (e.g., Dioxane, Toluene, DME, 2-MeTHF) are freshly dried and stored over molecular sieves.

    • Dry Glassware: Thoroughly dry all glassware in an oven before use.

    • Controlled Water Addition: If water is necessary, use the minimum required amount (often just a few equivalents relative to the limiting reagent). Consider running the reaction under strictly anhydrous conditions first to see if it proceeds.

Issue 3: High Reaction Temperature
  • Probable Cause: The reaction is being run at an unnecessarily high temperature (e.g., >100 °C). Elevated temperatures accelerate all reaction rates, but they can disproportionately increase the rate of decomposition (protodeboronation) relative to the desired productive coupling.[6][9]

  • Solution & Rationale: Lower the reaction temperature. The ideal temperature is the lowest one that still provides an acceptable rate for the Suzuki coupling.

    • Actionable Step: Attempt the reaction at a lower temperature, for example, 60-80 °C. If the reaction is too slow, it is often better to switch to a more active catalyst system rather than increasing the temperature.[8]

Issue 4: Inefficient Catalytic System
  • Probable Cause: The catalytic cycle of your Suzuki-Miyaura reaction is slow. If the rate-limiting step is oxidative addition or transmetalation, the boronic acid spends more time in the basic, heated solution, increasing its exposure to conditions that favor protodeboronation.[10]

  • Solution & Rationale: Accelerate the productive catalytic cycle so that it outcompetes the decomposition pathway.

    • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes accelerate the reaction sufficiently.

    • Employ Modern Ligands: Use electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands are designed to promote rapid oxidative addition and reductive elimination, leading to faster catalytic turnover.

    • Use Pre-catalysts: Employ modern palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) that efficiently generate the active Pd(0) species in situ.

Recommended Protocol: Suzuki-Miyaura Coupling with this compound

This protocol incorporates the principles discussed above to minimize protodeboronation.

Materials:

  • Aryl Halide (Ar-X) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3) (1-3 mol%)

  • XPhos ligand (if not using a pre-catalyst, 1.1x mol of Pd)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, K₃PO₄, and the palladium pre-catalyst.

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Via syringe, add the anhydrous solvent.

  • Place the reaction mixture in a pre-heated oil bath at 80 °C.

  • Stir vigorously and monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water. The product can then be purified by standard methods (e.g., column chromatography, recrystallization).

References

  • Al-Zoubi, R. M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
  • Nishihara, Y., et al. (2016). Development of Organic Transformations Based on Protodeboronation.
  • Wikipedia.
  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
  • Semantic Scholar. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]
  • ACS Publications. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
  • ResearchGate.
  • ResearchGate. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]
  • ACS Publications. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
  • PubMed. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)
  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
  • ResearchGate.
  • Reddit. For the pro's (Suzuki). [Link]
  • ACS Publications. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. [Link]
  • ACS Publications. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. [Link]
  • ResearchGate. Protodeboronation of (Hetero)
  • PubMed Central. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Link]
  • ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions with (3-Carbamoyl-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Carbamoyl-4-fluorophenyl)boronic acid. This guide is designed to provide in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions related to the challenges posed by the unique structural features of this versatile reagent, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you to overcome synthetic hurdles and achieve your desired outcomes with confidence.

Understanding the Challenge: The Dual Nature of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a unique combination of electronic and steric challenges that can complicate its application in cross-coupling reactions.

  • Steric Hindrance: The carbamoyl group (-CONH₂) at the 3-position, ortho to the boronic acid, introduces significant steric bulk. This physically obstructs the approach of the palladium catalyst to the boronic acid moiety, which is a critical step for transmetalation in the Suzuki-Miyaura catalytic cycle. Reactions involving this boronic acid are therefore prone to low yields and slow reaction times.[1][2]

  • Electronic Effects: The fluorine atom at the 4-position and the carbamoyl group at the 3-position are both electron-withdrawing groups. This electronic pull can decrease the nucleophilicity of the boronic acid, further slowing down the transmetalation step, which is often the rate-determining step in the catalytic cycle.[3][4]

This combination of steric and electronic factors necessitates careful optimization of reaction conditions to achieve successful and efficient couplings.

Troubleshooting Guide: Addressing Common Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Question 1: My Suzuki-Miyaura reaction with this compound is resulting in very low or no yield of the desired biaryl product. What are the most likely causes and how can I fix it?

Answer:

Low to no product yield is the most common issue when dealing with this sterically hindered and electronically deactivated boronic acid. The primary areas to investigate are the catalyst system (palladium precursor and ligand), the base, and the solvent.

Initial Checks:

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.

  • Reagent Quality: Use fresh, high-purity this compound, as boronic acids can degrade over time. Ensure your aryl halide coupling partner is also of high purity.

  • Anhydrous Conditions: While some Suzuki reactions tolerate water, for challenging substrates, it is best to use anhydrous solvents and reagents to minimize protodeboronation (the undesired cleavage of the C-B bond).

Systematic Troubleshooting:

  • Enhance the Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often inefficient for this substrate. You need a more robust catalyst system designed for sterically demanding couplings.

    • Ligand Choice: The key to success lies in using bulky and electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species that can more readily accommodate sterically hindered substrates.[3][5][6] Consider ligands from the Buchwald or Tang groups.

    • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that form the active Pd(0) catalyst in situ with the phosphine ligand.

  • Optimize the Base: The base plays a crucial role in activating the boronic acid for transmetalation.

    • Stronger, Non-nucleophilic Bases: For sterically hindered couplings, stronger bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[3] Avoid stronger, more nucleophilic bases like NaOH or NaOMe in initial screens, as they can promote side reactions.

    • Fluoride Sources: In some cases, fluoride ions (from CsF or KF) can be effective, particularly with organotrifluoroborates, by forming a more reactive boronate species.[7]

  • Solvent Selection: The solvent can influence catalyst solubility, reaction rate, and product stability.

    • Aprotic Polar Solvents: Toluene, dioxane, and THF are good starting points. Toluene is often preferred for higher temperature reactions.

    • Solvent Mixtures: A mixture of an organic solvent with a small amount of water (e.g., dioxane/water) can sometimes be beneficial, but for this substrate, starting with anhydrous conditions is recommended.

Question 2: I am observing significant amounts of homocoupling of my aryl halide and protodeboronation of the this compound. What can I do to minimize these side reactions?

Answer:

These side reactions are indicative of a catalytic cycle that is not efficiently proceeding through the desired cross-coupling pathway.

  • Protodeboronation: This occurs when the boronic acid reacts with a proton source (like water or acidic impurities) instead of the palladium complex.

    • Solution: As mentioned, ensure strictly anhydrous conditions. Use a high-purity, non-protic solvent and a dry, powdered base. Consider using a boronic ester derivative like a pinacol or MIDA boronate, which are more stable to protodeboronation.[8]

  • Homocoupling of the Aryl Halide: This suggests that the oxidative addition of the aryl halide to the palladium catalyst is occurring, but the subsequent transmetalation with the boronic acid is too slow. The resulting arylpalladium intermediate can then react with another molecule of the aryl halide.

    • Solution: The key is to accelerate the transmetalation step. This again points to the need for a more effective catalyst system. The use of bulky, electron-rich ligands will not only facilitate oxidative addition but also promote the subsequent transmetalation, thus outcompeting the homocoupling pathway.[3][6] Increasing the concentration of the boronic acid (e.g., to 1.5 equivalents) can also favor the desired cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Can I use a boronic ester derivative of this compound to improve stability and handling?

A1: Absolutely. Using a boronic ester, such as the pinacol ester or the more stable N-methyliminodiacetic acid (MIDA) boronate, is an excellent strategy.[8] These derivatives are generally more robust towards protodeboronation and can be easier to purify and store. The in situ release of the boronic acid under the reaction conditions allows for a controlled delivery to the catalytic cycle.

Q2: What is the optimal reaction temperature for a Suzuki-Miyaura coupling with this boronic acid?

A2: Due to the steric hindrance, elevated temperatures are typically required to overcome the activation energy barrier. A starting point of 80-110 °C is recommended. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions. It is advisable to screen a temperature range to find the optimal balance for your specific coupling partners.

Q3: Are there any alternatives to palladium catalysts for this type of reaction?

A3: While palladium is the most common and versatile catalyst for Suzuki-Miyaura reactions, nickel catalysts have also been shown to be effective for the coupling of challenging substrates, including aryl carbamates.[9] Nickel catalysts can sometimes offer different reactivity and may be a viable alternative if palladium-based systems are unsuccessful.

Q4: How does the fluorine substituent at the 4-position influence the reaction?

A4: The fluorine atom is a strongly electron-withdrawing group. This has two main effects:

  • It can make the oxidative addition of a corresponding aryl fluoride more difficult if it were the coupling partner.

  • In the boronic acid, it reduces the electron density of the aromatic ring, which can slow down the transmetalation step.[4] This electronic deactivation, combined with the steric hindrance of the carbamoyl group, makes this a particularly challenging substrate.

Proven Protocols and Methodologies

The following is a generalized, robust protocol for the Suzuki-Miyaura coupling of this compound with a sterically hindered aryl bromide. This should be considered a starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Sterically hindered aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous toluene (0.1 M concentration with respect to the aryl bromide)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, and K₃PO₄.

  • In a separate vial, weigh out the Pd₂(dba)₃ and SPhos, and add them to the Schlenk flask.

  • Add the anhydrous toluene to the flask.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Recommended Catalyst Systems for Hindered Couplings
Catalyst SystemLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene80-110A robust system for many sterically hindered couplings.[5]
Pd(OAc)₂ / RuPhosRuPhosCs₂CO₃Dioxane80-110Another highly effective Buchwald ligand-based system.
[Pd(allyl)Cl]₂ / cataCXium® AcataCXium® AK₂CO₃Toluene/H₂O100An example of an N-heterocyclic carbene (NHC) ligand system.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle and the Steric Hindrance Challenge

Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X L1 OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr Ar'B(OH)₂ + Base L2 Transmetalation Transmetalation (Rate-Limiting Step) ArPdAr->Pd0 Ar-Ar' L3 RedElim Reductive Elimination Product Ar-Ar' Catalyst_Regen Catalyst Regeneration ArX Ar-X BoronicAcid Ar'B(OH)₂ Base Base Hindrance Steric Hindrance from -CONH₂ and -F groups blocks this step. Hindrance->ArPdX

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically hindered transmetalation step.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling Check_Basics Verify Inert Atmosphere & Reagent Quality Start->Check_Basics Catalyst Is the Catalyst System Optimized for Hindered Substrates? Check_Basics->Catalyst Upgrade_Catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) with Pd₂(dba)₃ or Pd(OAc)₂ Catalyst->Upgrade_Catalyst No Base Is the Base Strong Enough? Catalyst->Base Yes Upgrade_Catalyst->Base Change_Base Use a Stronger, Non-nucleophilic Base (K₃PO₄, Cs₂CO₃) Base->Change_Base No Solvent Is the Solvent Appropriate? Base->Solvent Yes Change_Base->Solvent Change_Solvent Screen Anhydrous Aprotic Solvents (Toluene, Dioxane) Solvent->Change_Solvent No Success Improved Yield Solvent->Success Yes Change_Solvent->Success

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

  • Meringdal, J. W., & Menche, D. (2024). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
  • Lamola, J. L., et al. (2024). Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. European Journal of Inorganic Chemistry. [Link]
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
  • Tang, W., & Zhang, X. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
  • Bardera, M. A., et al. (2006). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 128(29), 9642-9651. [Link]
  • Chen, W., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162-167. [Link]
  • Ahmed, N., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly, 154(9), 987-1007. [Link]
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496-16543. [Link]
  • LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]
  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-32). Royal Society of Chemistry. [Link]
  • Lin, C. H., et al. (2017). Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. Beilstein Journal of Organic Chemistry, 13, 227-234. [Link]
  • Sun, J., et al. (2018).
  • Yamamoto, T., et al. (2011). ChemInform Abstract: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Synlett, 2011(12), 1739-1742. [Link]
  • Sun, J., et al. (2018).
  • Li, G., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(1), 107-113. [Link]
  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
  • Uemura, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Organometallic Chemistry, 690(23), 5263-5267. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Quasdorf, K. W., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 131(49), 17748-17749. [Link]
  • Ball, L. T., et al. (2023). Synthesis of Highly Functionalized Bismacycles via Post-Transmetallation Modification of Arylboronic Acids. The Journal of Organic Chemistry, 88(15), 10580-10585. [Link]
  • Cadwallader, D., et al. (2023). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. Organic Letters, 25(40), 7369-7373. [Link]
  • Le, C. M., et al. (2023). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. [Link]
  • Morken, J. P., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027-14030. [Link]
  • Hu, J., et al. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. Frontiers in Chemistry, 10, 886895. [Link]
  • Molander, G. A., & Wisniewski, S. R. (2017). Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer. Accounts of Chemical Research, 50(7), 1701-1712. [Link]

Sources

Technical Support Center: Purification of Boronic Acid Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of boronic acid derivatives. As a Senior Application Scientist, I understand that while boronic acids are invaluable reagents in modern organic synthesis, their purification can be a significant bottleneck. This guide is designed to provide you with expert insights, field-proven troubleshooting strategies, and detailed protocols to navigate the unique challenges posed by these compounds in column chromatography.

The Core Challenge: Understanding Boronic Acid Chemistry on a Stationary Phase

The primary difficulty in purifying boronic acids via standard silica gel chromatography stems from their fundamental chemical nature. A boronic acid possesses a trigonal planar boron atom with a vacant p-orbital, making it a Lewis acid.[1] The surface of silica gel is populated with silanol groups (Si-OH), which are Lewis basic. This creates a strong, often irreversible, interaction where the boronic acid tenaciously binds to the stationary phase.[2][3] This interaction is the root cause of many common issues, including:

  • Severe Streaking and Tailing: The product elutes slowly and broadly over many fractions, leading to poor resolution and cross-contamination.[4]

  • Low or No Recovery: The compound remains irreversibly adsorbed to the column.[2][5]

  • On-Column Decomposition: The acidic nature of silica gel can promote the degradation of sensitive boronic acids or the hydrolysis of boronate esters.[2][6]

  • Formation of Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines.[1][7] This equilibrium can lead to multiple, inseparable species on the column, complicating purification and analysis.[8]

This guide will address these issues head-on, providing you with a logical framework for troubleshooting and method development.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common problems encountered in the lab.

Question 1: My boronic acid is streaking severely on my silica gel column and the spot stays near the baseline on my TLC plate. What's happening and how can I fix it?

Answer: This is the classic symptom of strong interaction between the Lewis acidic boron center and the Lewis basic silanol groups on the silica surface.[2][9] Your compound is adsorbing too strongly to elute cleanly.

Immediate Troubleshooting Steps:

  • Introduce a Mobile Phase Modifier: Adding a small amount (0.5-2%) of a competitive Lewis base or acid to your eluent can disrupt the problematic interaction.

    • Acetic Acid (AcOH): For neutral or basic compounds, AcOH can protonate the silanol groups, reducing their Lewis basicity and improving elution.[10]

    • Triethylamine (TEA): For acidic compounds, TEA can interact with the acidic sites on the silica, preventing your compound from binding as strongly.[10]

  • Switch to a More Polar Solvent System: If you are using a non-polar system (e.g., Hexane/Ethyl Acetate), increasing the polarity (e.g., Dichloromethane/Methanol or Ethyl Acetate/Acetone) may provide the necessary elution strength. Acetone is often a good choice for low to mild polarity boronic acids.[10]

Advanced Solution: Deactivate the Silica Gel

If modifiers are insufficient, the most robust solution is to "cap" the active silanol sites on the silica gel. Impregnating the silica with boric acid is a highly effective method to reduce the over-adsorption of boronic acids and their pinacol esters.[11][12] This pre-treatment creates a less interactive surface, allowing for much cleaner elution.

A detailed protocol for preparing boric acid-impregnated silica is provided in Part 3.

Question 2: I suspect my boronic acid is decomposing on the column. My recovery is extremely low, and I see new, unidentifiable spots on my TLC analysis of the fractions. What are my options?

Answer: On-column decomposition is a serious issue, often caused by the acidic nature of standard silica gel.[2] You must change the stationary phase or protect the boronic acid functionality.

Recommended Alternatives to Standard Silica:

Stationary PhaseAdvantagesDisadvantagesBest For...
Neutral Alumina Less acidic than silica, reducing decomposition risk.Can have its own set of strong adsorption issues; resolution may be lower.Mildly polar compounds that are known to be acid-sensitive.[10]
Reverse-Phase (C18) Silica Excellent for polar boronic acids. Elution is based on hydrophobicity, avoiding Lewis acid/base issues.Requires aqueous mobile phases (e.g., Acetonitrile/Water or Methanol/Water), which can be difficult to remove.[2]Polar, water-soluble boronic acids and derivatives.[13]
Boric Acid-Treated Silica Directly addresses the root cause of over-adsorption and can mitigate decomposition.[14]Resolution can sometimes be lower than with untreated silica.[12]A wide range of boronic acids and especially their pinacol esters.[11]

Workflow: Choosing an Alternative Purification Strategy

G start Crude Boronic Acid (Impure, Decomposition Prone) prot Strategy 1: Protect the Boronic Acid start->prot Is functional group tolerance a concern? alt_phase Strategy 2: Use Alternative Stationary Phase start->alt_phase non_chrom Strategy 3: Non-Chromatographic Method start->non_chrom Is compound crystalline or has distinct pKa? pinacol Convert to Pinacol (Bpin) Ester prot->pinacol Good stability, common mida Convert to MIDA Ester prot->mida Excellent stability c18 Reverse-Phase (C18) alt_phase->c18 For polar compounds alumina Neutral Alumina alt_phase->alumina Less acidic bsilica Boric Acid-Treated Silica alt_phase->bsilica Best for Bpin esters dea Form Diethanolamine Adduct non_chrom->dea Forms crystalline solid ab_ext Acid/Base Extraction non_chrom->ab_ext Exploits acidic nature

Caption: Decision tree for selecting a purification strategy.

Question 3: How can I effectively monitor my reaction and column fractions? My compound isn't UV active.

Answer: Visualizing boronic acids on a TLC plate requires specific staining agents, as many lack a strong UV chromophore.

Recommended TLC Stains:

  • Alizarin Solution: This is a highly selective and sensitive method. The TLC plate is dipped in an alizarin solution. In the presence of a boronic acid, the alizarin complex emits a bright yellow-orange fluorescence when viewed under a 366 nm UV lamp.[15][16][17]

  • Curcumin Solution: Curcumin forms a brightly colored red boronate complex (Rosacyanine) upon coordination with boronic acids.[18][19] This provides a clear colorimetric indication on the TLC plate.

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain for compounds that can be oxidized. It is not specific to boronic acids but is often effective.

A detailed protocol for TLC visualization is provided in Part 3.

Question 4: Is it better to purify the free boronic acid or should I convert it to a boronate ester first?

Answer: For difficult purifications, it is almost always advantageous to convert the boronic acid to a more stable and less polar derivative, such as a pinacol (Bpin) or MIDA boronate ester.[7]

  • Pinacol Esters (Bpin): These are the most common protecting groups. They are generally stable enough for column chromatography (especially on boric acid-treated silica) and are often sufficiently reactive to be used directly in subsequent reactions like Suzuki couplings.[7][11]

  • MIDA Esters: These are exceptionally stable and well-suited for chromatography.[7][20] They are ideal for multi-step syntheses where the boron functionality needs to be preserved through various reaction conditions. Deprotection with a mild aqueous base easily regenerates the free boronic acid.[20]

Part 2: Advanced Strategies & Non-Chromatographic Alternatives

When chromatography is not viable, consider derivatization or extraction methods.

Diethanolamine (DEA) Adduct Formation

This technique transforms oily or difficult-to-handle boronic acids into stable, crystalline solids. The crude boronic acid is reacted with diethanolamine, often causing the DEA-boronate adduct to precipitate from a non-polar solvent.[13] This crystalline solid can be isolated by filtration, leaving impurities behind in the solvent. The free boronic acid can then be regenerated by treatment with an acid.[2][5]

Acid-Base Extraction

This classic technique leverages the acidic nature of the B(OH)₂ group (pKa ~9).[1] The process involves:

  • Dissolving the crude material in an organic solvent (e.g., Ethyl Acetate).

  • Extracting with an aqueous base (e.g., 1M NaOH) to form the water-soluble boronate salt.

  • Washing the aqueous layer with an organic solvent to remove neutral or basic impurities.

  • Acidifying the aqueous layer (e.g., with 1M HCl) to regenerate the free boronic acid.

  • Extracting the pure boronic acid back into an organic solvent.

This method is particularly effective for removing non-acidic impurities.[21]

Troubleshooting Flowchart for Common Chromatography Issues

G start Problem: Streaking/Tailing on Silica Column step1 Add 1% Acetic Acid to Mobile Phase start->step1 check1 Problem Solved? step1->check1 step2 Prepare Boric Acid- Impregnated Silica check1->step2 No success Success: Pure Compound check1->success Yes check2 Improved? step2->check2 step3 Switch to Alternative Stationary Phase check2->step3 No check2->success Yes c18 Reverse-Phase (C18) for Polar Analytes step3->c18 alumina Neutral Alumina for Acid-Sensitive Analytes step3->alumina step4 Consider Protecting Group Strategy c18->step4 alumina->step4 bpin Convert to Bpin Ester step4->bpin fail Consult Advanced Strategies (e.g., DEA Adduct) bpin->fail

Caption: Step-by-step troubleshooting for streaking and tailing.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from methodologies designed to reduce the over-adsorption of boronic esters on silica gel.[14]

Materials:

  • Silica gel (for flash chromatography)

  • Boric acid (H₃BO₃)

  • Ethanol

  • Round bottom flask, rotary evaporator, vacuum oven

Procedure:

  • In a large round bottom flask, create a slurry of silica gel in ethanol. For every 100 g of silica, use approximately 180-200 mL of ethanol.

  • Add 9-10 g of boric acid for every 100 g of silica gel to the slurry.

  • Stir the suspension at room temperature for 1-2 hours to ensure thorough mixing.

  • Remove the ethanol via rotary evaporation until a free-flowing powder is obtained.

  • Dry the impregnated silica gel in a vacuum oven at 100-140 °C for at least 24 hours to remove residual moisture.[14]

  • The resulting boric acid-treated silica is now ready for use in packing a column.

Protocol 2: TLC Analysis and Visualization with Alizarin Stain

This protocol provides a sensitive and selective method for detecting boronic acids on a TLC plate.[15][16]

Materials:

  • Alizarin

  • Acetone

  • TLC plate (developed and dried)

  • Shallow dipping chamber (e.g., a Petri dish)

  • UV lamp (366 nm)

Procedure:

  • Prepare the Staining Solution: Create a 1 mM solution of alizarin in acetone. The solution will be a pale yellow.

  • Develop TLC: Run your TLC plate in the desired solvent system and allow it to dry completely.

  • Stain the Plate: Briefly dip the dried TLC plate into the alizarin solution for 1-2 seconds. Do not let it soak.

  • Dry and Observe: Allow the plate to air dry. The background will turn pink.

  • Visualize: Observe the plate under a 366 nm UV lamp. Spots corresponding to boronic acids or their derivatives will appear as bright yellow-orange fluorescent areas against the dark background.[15]

References
  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate.
  • Begeezee. (2017). Purification of boronic acids? Reddit.
  • Dutheuil, G., et al. (2009). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. ResearchGate.
  • Kumar, A., et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents.
  • De Muynck, C., et al. (2006). Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose. Journal of Chromatography A.
  • Wageningen University & Research. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Wageningen University & Research.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
  • Reddy, G. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition.
  • De Muynck, C., et al. (2006). Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose. Semantic Scholar.
  • Bull, J. A., et al. (2013). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
  • Amphoteros. (2013). Adding colour to your science. Amphoteros.
  • Not_a_chemist_tbh. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange.
  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. Amerigo Scientific.
  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters.
  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
  • G. M., et al. (2012). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Molecules.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
  • Reddit User. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit.
  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.
  • Knapp, D. M., et al. (2013). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses.
  • Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry.
  • Reddit User. (2024). Trouble purifying my boronate ester compound. Reddit.
  • Wang, G., et al. (2014). Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides. Sensors.
  • Wikipedia. (n.d.). Boronic acid. Wikipedia.
  • Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry.
  • Li, Y., et al. (2006). Boronic Acids as Ligands for Affinity Chromatography. ResearchGate.
  • Anderson, K. M., et al. (2020). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials.
  • Reddit User. (2023). My sample stays stuck to the baseline even with 100% water in TLC. What other solvent systems could I use? Reddit.
  • Reddit User. (2025). HELP: Purifying boronic acids sucks. Reddit.
  • Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Alwsci.
  • Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving (3-Carbamoyl-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning and other common issues encountered during reactions with (3-Carbamoyl-4-fluorophenyl)boronic acid. Our aim is to provide you with the scientific rationale behind common problems and their solutions to empower you in your synthetic endeavors.

Introduction: The Challenge of Substituted Boronic Acids

This compound is a valuable building block in medicinal chemistry and materials science, often employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, the presence of both a carbamoyl (amide) group and a fluorine atom on the phenylboronic acid ring can introduce specific challenges that may lead to catalyst deactivation or "poisoning," resulting in low yields and reaction failures. This guide will dissect these potential issues and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or fails completely. What are the likely causes related to catalyst poisoning?

A1: Catalyst poisoning in this specific context can stem from several factors, primarily related to the functional groups on the boronic acid and potential impurities.

  • Amide Coordination to the Palladium Center: The carbamoyl group (an amide) possesses a lone pair of electrons on the nitrogen and oxygen atoms, which can coordinate to the palladium catalyst. This coordination can occupy the catalyst's open sites, preventing the necessary oxidative addition or transmetalation steps of the catalytic cycle and leading to catalyst inhibition. While some amides can act as ligands, in this context, it is more likely to be a source of catalyst deactivation.

  • Impurities from Boronic Acid Synthesis: Boronic acids are often synthesized via Grignard or organolithium reagents, followed by quenching with a trialkyl borate.[1][2] Incomplete reactions or side reactions can introduce impurities that are detrimental to the palladium catalyst. For instance, residual inorganic salts or organometallic species can interfere with the catalytic cycle.

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines.[3] While boroxines can be active in Suzuki couplings, their formation can alter the stoichiometry and solubility of the boron reagent, potentially leading to inconsistent results. The presence of boroxines is a common impurity in commercial boronic acids.[3]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming the starting material. This is often promoted by elevated temperatures and the presence of water and base.

Q2: How can I diagnose the specific cause of my failed reaction?

A2: A systematic approach to diagnosis is crucial. Consider the following steps:

  • Reagent Purity Check:

    • NMR Analysis: Obtain a proton and fluorine-19 NMR spectrum of your this compound. Look for unexpected peaks that might indicate organic impurities. The presence of broad signals could suggest the presence of boroxines.

    • Control Reaction: Run a control reaction with a simple, well-behaved boronic acid (e.g., phenylboronic acid) under the same conditions. If this reaction proceeds, it strongly suggests an issue with your specific boronic acid.

  • Reaction Monitoring:

    • TLC or LC-MS Analysis: Monitor the reaction progress closely. Look for the disappearance of starting materials and the appearance of the desired product. The presence of a new spot or peak corresponding to the protodeboronated arene (2-fluorobenzamide) is a clear indicator of this side reaction. If starting materials remain largely unreacted, catalyst inhibition is a likely culprit.

Troubleshooting Protocols & Preventative Measures

Protocol 1: Purification of this compound

Impurities in the boronic acid are a frequent cause of reaction failure. Recrystallization is an effective method to improve purity.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: A mixture of an organic solvent and water is often effective for recrystallizing boronic acids. For this compound, consider solvent systems like ethyl acetate/hexanes or dissolving in a minimal amount of hot water and allowing it to cool slowly.[1][4]

  • Dissolution: Dissolve the crude boronic acid in a minimal amount of the chosen hot solvent.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified boronic acid thoroughly under vacuum. It is crucial to ensure the boronic acid is anhydrous if the subsequent reaction is sensitive to water.

Protocol 2: Mitigating Amide Coordination and Enhancing Catalyst Performance

If you suspect the carbamoyl group is interfering with the catalyst, strategic adjustments to your reaction conditions are necessary.

Key Experimental Choices and Their Rationale:

ParameterRecommended AdjustmentCausality
Ligand Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).These ligands can accelerate the rates of oxidative addition and reductive elimination, potentially outcompeting the inhibitory coordination of the amide group.
Palladium Precatalyst Employ a pre-formed, air-stable Pd(II) precatalyst (e.g., a palladacycle).These precatalysts can be more robust and less susceptible to immediate poisoning upon introduction to the reaction mixture.[5]
Base Use a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).Stronger bases can promote side reactions. The choice of base is often critical and may require screening.
Solvent Aprotic polar solvents like dioxane or THF, often with a small amount of water, are standard.The solvent system can influence the solubility of all components and the rate of the catalytic cycle.

Experimental Workflow for Difficult Couplings:

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_run Reaction & Monitoring reagent_prep 1. Purify Boronic Acid (Recrystallization) add_solids 3. Add Aryl Halide, Purified Boronic Acid, Base reagent_prep->add_solids degas 2. Degas Solvents (e.g., Ar sparging) add_catalyst 4. Add Pd Precatalyst & Ligand add_solids->add_catalyst add_solvent 5. Add Degassed Solvent add_catalyst->add_solvent heat 6. Heat to Reaction Temp (e.g., 80-110 °C) add_solvent->heat monitor 7. Monitor by TLC/LC-MS heat->monitor Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R¹-X Poison Amide Coordination (Catalyst Poisoning) Pd0->Poison Inhibition PdII_Aryl R¹-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl->Poison Inhibition PdII_Both R¹-Pd(II)-R² L_n Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0  Regenerates  Catalyst Product R¹-R² RedElim->Product ArylBoronicAcid (HO)₂B-R² + Base ArylBoronicAcid->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle and a potential point of catalyst inhibition by amide coordination.

Conclusion

Successfully employing this compound in cross-coupling reactions requires an appreciation for the subtle electronic and steric effects of its functional groups, as well as a commitment to using high-purity reagents. By systematically diagnosing issues and rationally selecting catalysts, ligands, and reaction conditions, researchers can overcome the challenges associated with this valuable building block.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sila-Sonogashira-Hagihara Coupling. In Organosilanes in Cross-Coupling Reactions (pp. 1-35). Springer, Berlin, Heidelberg.
  • Organic Syntheses Procedure. (3,4,5-trifluorophenyl)boronic acid.
  • Reddit discussion on failed Suzuki coupling. (2022).
  • Organic Syntheses Procedure. Note on boroxine formation.
  • PubChem. This compound.
  • Royal Society of Chemistry. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Chemical Communications.
  • Reddit discussion on diagnosing issues with a failed Suzuki coupling. (2019).
  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids.
  • ResearchGate. Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine.
  • ResearchGate. How to purify boronic acids/boronate esters?.
  • GlobalChemMall. This compound.
  • Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications.
  • ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions.
  • National Institutes of Health. (2021). Selective Synthesis of N-Acylnortropane Derivatives in Palladium-Catalysed Aminocarbonylation. PMC.
  • ResearchGate. Enantioselective Suzuki Cross-Couplings of Unactivated 1-Fluoro-1-haloalkanes: Synthesis of Chiral β-, γ-, δ-, and ε-Fluoroalkanes.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Materials.
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
  • ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?.
  • Royal Society of Chemistry. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • ResearchGate. Selective Synthesis of N-Acylnortropane Derivatives in Palladium-Catalysed Aminocarbonylation.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • National Institutes of Health. (2017). Nano-palladium is a cellular catalyst for in vivo chemistry. PMC.
  • Royal Society of Chemistry. Supporting Information.
  • Google Patents. A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • SpectraBase. 3-Fluorophenylboronic acid.
  • PubChem. (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid.

Sources

Technical Support Center: Managing Homocoupling of Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the persistent challenge of boronic acid homocoupling in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Our goal is to equip you with the foundational knowledge and practical protocols to minimize this common side reaction, thereby improving your reaction yields, simplifying purification, and ensuring the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Homocoupling is an undesired side reaction where two molecules of a boronic acid starting material couple to form a symmetrical biaryl byproduct.[1][2] This side reaction is problematic for several reasons: it consumes your valuable boronic acid reagent, reduces the yield of the desired unsymmetrical cross-coupled product, and the resulting symmetrical biaryl can be difficult to separate from the target molecule due to similar physical properties, complicating purification.[2]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits behind boronic acid homocoupling are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[2][3] Oxygen can facilitate the oxidative coupling of boronic acids.[3] When a Pd(II) salt (e.g., Pd(OAc)₂) is used, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes proceed via the homocoupling of two boronic acid molecules, which act as the reducing agent.[3]

Q3: How does the choice of palladium catalyst influence homocoupling?

A3: The selection of the palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) source.[4] Starting with the active Pd(0) oxidation state can lead to a cleaner reaction profile by minimizing this initial side reaction.[3]

Q4: Can the choice of ligands help in suppressing homocoupling?

A4: Absolutely. Ligands play a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can accelerate the desired cross-coupling pathway over the homocoupling side reaction.[5][6] For instance, BINAP has been shown to suppress homocoupling product formation.[5]

Q5: What is the role of the base in homocoupling?

A5: The base is essential for activating the boronic acid to facilitate transmetalation.[7][8] However, the choice and amount of base can influence side reactions. While a base is necessary, its selection should be optimized for the specific substrates. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used and their effectiveness can be substrate-dependent.[1]

Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling

If you are observing significant homocoupling in your Suzuki-Miyaura reactions, this guide provides a systematic workflow to diagnose and resolve the issue.

graph TroubleshootingWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="High Homocoupling\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Atmosphere [label="Reaction Atmosphere\nControl", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Catalyst & Ligand\nSelection", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Reaction Conditions\nOptimization", fillcolor="#FBBC05", fontcolor="#202124"]; Reagents [label="Reagent & Procedural\nAdjustments", fillcolor="#FBBC05", fontcolor="#202124"]; Resolution [label="Minimized Homocoupling\n& High Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Atmosphere [label="Is the reaction\nunder strict inert\natmosphere?"]; Atmosphere -> Catalyst [label="Is a Pd(0) precatalyst\nbeing used?"]; Catalyst -> Conditions [label="Are the base, solvent,\nand temperature\noptimized?"]; Conditions -> Reagents [label="Can procedural changes\nbe implemented?"]; Reagents -> Resolution;

// Styling for decision points Atmosphere [shape=diamond]; Catalyst [shape=diamond]; Conditions [shape=diamond]; Reagents [shape=diamond]; }

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Issue 1: Presence of Oxygen

Oxygen is a major contributor to homocoupling. Rigorous exclusion of air from the reaction is the first and most critical step.

Solution: Implement Rigorous Deoxygenation Techniques.

  • Inert Gas Sparging: Before adding the catalyst, bubble an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes. Also, ensure the reaction vessel is thoroughly purged with the inert gas.[4]

  • Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles on the solvent to ensure complete removal of dissolved gases.

  • Nitrogen Subsurface Sparge: This is a highly effective method where a long needle is used to bubble nitrogen directly into the reaction mixture.[9]

Experimental Protocol: Setting up an Oxygen-Free Suzuki-Miyaura Reaction

  • Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.

  • Reagent Addition: To the reaction flask, add the aryl halide, boronic acid, and base under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent via a cannula or syringe.

  • Final Degassing: Sparge the reaction mixture with inert gas for another 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Reaction: Seal the vessel and heat to the desired temperature.

Issue 2: Use of Pd(II) Precatalysts

As previously mentioned, the in-situ reduction of Pd(II) to Pd(0) can be a significant source of homocoupling.

Solution: Utilize a Pd(0) Precatalyst or Add a Mild Reducing Agent.

  • Direct Use of Pd(0): Employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ bypasses the problematic reduction step.[3][4]

  • Addition of a Mild Reductant: If a Pd(II) source is unavoidable, the addition of a mild reducing agent can facilitate its conversion to Pd(0) without promoting homocoupling. Potassium formate has been shown to be effective in this role.[9][10]

Table 1: Comparison of Palladium Precatalysts on Homocoupling

Palladium SourceOxidation StateHomocoupling TendencyNotes
Pd(OAc)₂, PdCl₂Pd(II)HighRequires in-situ reduction which can lead to homocoupling.[3]
Pd(PPh₃)₄, Pd₂(dba)₃Pd(0)LowGenerally preferred for minimizing homocoupling.[4]
Buchwald PrecatalystsPd(II)LowDesigned for clean and efficient generation of the active Pd(0) species.[3]
PEPPSI™ PrecatalystsPd(II)VariableOften used with NHC ligands; may require reduction that could lead to some homocoupling.[3]
Issue 3: Suboptimal Reaction Conditions

The choice of base, solvent, and temperature can significantly impact the balance between the desired cross-coupling and the homocoupling side reaction.

Solution: Systematically Optimize Reaction Parameters.

  • Base Selection: The optimal base is often substrate-dependent and may require screening. While stronger bases can be effective, they may also promote side reactions. A comparative study of different bases can be beneficial.[1]

  • Solvent Choice: Aprotic solvents like dioxane, toluene, and THF are commonly used. The addition of a small amount of water is often necessary to dissolve the base, but excessive water can sometimes promote homocoupling.

  • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help suppress homocoupling. Higher temperatures can accelerate side reactions.

Table 2: Effect of Various Bases on Suzuki Coupling Yield

EntryBaseSolventTemperature (°C)Time (min)Yield (%)
1Na₂CO₃DMF/H₂O (1:1)801595
2K₂CO₃DMF/H₂O (1:1)801098
3NaOHDMF/H₂O (1:1)806070
4NaOAcDMF/H₂O (1:1)806065
5Et₃NDMF/H₂O (1:1)806050
Reaction conditions: Phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd/NiFe₂O₄ catalyst in DMF/H₂O. Data adapted from a study on a specific catalytic system and may not be universally applicable.
Issue 4: Procedural Factors

The way the reaction is set up and run can also influence the extent of homocoupling.

Solution: Implement Procedural Modifications.

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.[10]

  • Use a Slight Excess of the Aryl Halide: This can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in boronic acid homocoupling.

Mechanistic Insight into Homocoupling

Understanding the mechanism of homocoupling is key to devising effective strategies to prevent it. The generally accepted mechanism for oxygen-mediated homocoupling is depicted below.

graph HomocouplingMechanism { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Peroxo [label="(η²-O₂)PdL₂\n(Peroxo Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct1 [label="[L₂Pd(O₂)-B(OH)₂Ar]", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdOH [label="trans-ArPd(OH)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdAr [label="trans-ArPd(Ar)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Biaryl [label="Ar-Ar\n(Homocoupled Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> Peroxo [label="+ O₂"]; Peroxo -> Adduct1 [label="+ ArB(OH)₂"]; Adduct1 -> ArPdOH [label="+ ArB(OH)₂"]; ArPdOH -> ArPdAr [label="Transmetalation\n+ ArB(OH)₂"]; ArPdAr -> Biaryl [label="Reductive\nElimination"]; Biaryl -> Pd0 [label="Regenerates\nCatalyst"]; }

Caption: Proposed mechanism for oxygen-mediated boronic acid homocoupling.

This guide provides a comprehensive overview and practical strategies for managing boronic acid homocoupling. By carefully controlling the reaction atmosphere, selecting the appropriate catalyst and reaction conditions, and implementing key procedural modifications, you can significantly improve the outcome of your cross-coupling reactions.

References

  • Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Yu, J., Liu, J., Shi, G., Shao, C., & Zhang, Y. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079-4082.
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358.
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros.
  • Yu, J., Liu, J., Shi, G., Shao, C., & Zhang, Y. (2015). Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. R Discovery.
  • Braga, A. A., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-9307.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119.

Sources

Technical Support Center: Purification of Crude (3-Carbamoyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-Carbamoyl-4-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered after the synthesis of this important building block. The following troubleshooting guides and FAQs are structured to address specific issues you may face in the lab, ensuring you can achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of crude this compound, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Purity After Initial Isolation (<90%) with Multiple Impurities Detected by HPLC

Initial Assessment: A low purity profile with multiple peaks in your High-Performance Liquid Chromatography (HPLC) analysis suggests the presence of unreacted starting materials, byproducts, and potentially boronic acid anhydrides (boroxines). A multi-step purification strategy is often necessary.

Recommended Action:

  • Acid-Base Extraction: This is a crucial first step to remove non-acidic impurities. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts.

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

      • Extract the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute (e.g., 1M) sodium hydroxide solution. The desired boronic acid will move into the aqueous layer as its sodium salt.[1]

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.

      • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 3-4, causing the purified boronic acid to precipitate.

      • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

    • Causality: This process leverages the acidic nature of the boronic acid group. Non-acidic impurities will remain in the organic layer, while the boronic acid is selectively extracted into the aqueous base. Subsequent acidification regenerates the pure boronic acid.

  • Recrystallization: Following the acid-base extraction, recrystallization is highly effective for further purification.

    • Protocol: Based on procedures for structurally similar arylboronic acids, a mixed solvent system is a good starting point.[2]

      • Dissolve the partially purified boronic acid in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, ethanol, or hot water).[2][3][4]

      • Slowly add a non-polar "anti-solvent" (e.g., hexane or heptane) until the solution becomes slightly turbid.[2]

      • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

    • Expertise & Experience: The choice of solvents is critical. For a polar molecule like this compound, a polar protic solvent like ethanol or even water might be effective for initial dissolution, with a less polar solvent like ethyl acetate or a non-polar solvent like hexane as the anti-solvent. Small-scale solvent screening is highly recommended.

Issue 2: Persistent Impurity with Similar Polarity to the Product

Initial Assessment: If an impurity co-elutes with your product in normal-phase chromatography or is difficult to remove by simple recrystallization, it may have very similar physicochemical properties. This is common with byproducts like deboronated starting material or isomeric impurities.

Recommended Action:

  • Preparative Reverse-Phase HPLC: This is often the most effective method for separating compounds with minor structural differences.

    • Protocol:

      • Develop an analytical method using a C18 column with a mobile phase gradient of acetonitrile and water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

      • Scale up the separation to a preparative column, injecting a concentrated solution of the impure product.

      • Collect the fractions containing the pure product and remove the solvent under reduced pressure. Lyophilization (freeze-drying) is often preferred to avoid decomposition that can occur with heating during rotary evaporation.[5]

    • Trustworthiness: While resource-intensive, preparative HPLC provides the highest resolution and is a reliable method for obtaining highly pure material, which is often a requirement in drug development.

  • Derivatization to a Diethanolamine Adduct: This chemical modification can alter the solubility and crystallinity of the boronic acid, allowing for easier separation from impurities.[3][5][6]

    • Protocol:

      • Dissolve the impure boronic acid in a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane).

      • Add diethanolamine dropwise. The boronic acid-diethanolamine adduct is often a crystalline solid that will precipitate out of the solution.

      • Collect the crystalline adduct by filtration and wash with the solvent.

      • To recover the free boronic acid, the adduct can be treated with an acid (e.g., 1M HCl) and extracted into an organic solvent, or by stirring with a saturated boric acid solution to sequester the diethanolamine.[5][6]

    • Causality: The formation of the stable diethanolamine adduct dramatically changes the physical properties of the molecule, often leading to selective precipitation away from impurities that do not form such adducts.

Issue 3: Product Appears as a Gummy Solid or Oil, Resisting Crystallization

Initial Assessment: The presence of residual solvents, hygroscopic behavior, or the formation of boronic acid anhydrides (boroxines) can inhibit crystallization.

Recommended Action:

  • Trituration: This technique can induce crystallization and remove highly soluble impurities.

    • Protocol:

      • Add a small amount of a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, dichloromethane, or a hexane/ethyl acetate mixture).

      • Stir or sonicate the mixture vigorously. The product should solidify while the impurities remain in the solvent.

      • Filter the solid, wash with a small amount of the cold trituration solvent, and dry.

  • Boroxine Re-hydrolysis: Boroxines are cyclic anhydrides formed by the dehydration of three boronic acid molecules. They can be converted back to the boronic acid.

    • Protocol: Dissolve the oily product in a solvent like ethyl acetate and wash with water or a dilute aqueous acid. The water will hydrolyze the boroxine back to the desired boronic acid, which may then be more amenable to crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying this compound?

A1: For achieving high purity (>98%), a two-step process is recommended: first, an acid-base extraction to remove non-acidic impurities, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water). For very high purity requirements (>99.5%), preparative reverse-phase HPLC is the most reliable method.

Q2: I am having trouble with silica gel column chromatography. The product seems to be sticking to the column or decomposing. What should I do?

A2: This is a common issue with boronic acids due to the Lewis acidic nature of the boron atom interacting with the acidic silanol groups on the silica surface.[5]

  • Avoid Silica Gel: If possible, use an alternative purification method like recrystallization or preparative reverse-phase HPLC.

  • Use Modified Silica: Some literature suggests that treating the silica gel with boric acid can help to suppress the over-adsorption of boronic esters, a related class of compounds. This may have some applicability to boronic acids.

  • Switch to Reverse-Phase: Reverse-phase chromatography on a C18 stationary phase is generally more suitable for polar boronic acids.

Q3: How can I assess the purity of my final product?

A3:

  • HPLC: High-Performance Liquid Chromatography with UV detection is the standard method for assessing the purity of arylboronic acids. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used.

  • NMR Spectroscopy: 1H, 13C, 19F, and 11B NMR are invaluable for structural confirmation and can help identify impurities if they are present in sufficient concentration.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight of the desired product and help identify the mass of any impurities.

Q4: What are the best practices for storing purified this compound?

A4: Boronic acids are susceptible to dehydration to form boroxines. Therefore, it is best to store the purified solid in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

Q5: What are the typical impurities I should expect?

A5: Common impurities include:

  • Starting materials: Unreacted aryl halide or other precursors from the synthesis.

  • Homocoupling products: Biaryl compounds formed from the coupling of two aryl groups.

  • Deboronated compound: The corresponding 2-fluorobenzamide where the boronic acid group has been replaced by a hydrogen atom.

  • Boroxines: Cyclic anhydrides of the boronic acid.

Data and Workflow Visualizations

Table 1: Summary of Purification Techniques and Recommendations
Purification MethodBest ForKey AdvantagesKey DisadvantagesRecommended Solvents/Conditions
Acid-Base Extraction Initial cleanup of crude productRemoves neutral and basic impurities effectively; scalable.May not remove acidic impurities; potential for emulsions.Organic: Ethyl Acetate, Diethyl EtherAqueous: 1M NaOH, Sat. NaHCO3
Recrystallization Achieving moderate to high purity (>95%)Cost-effective; highly scalable; yields crystalline solid.Requires finding a suitable solvent system; may not remove closely related impurities.Ethyl Acetate/Hexane[2]Ethanol/WaterHot Water[4]
Silica Gel Chromatography Not generally recommended -Strong adsorption, streaking, and potential decomposition of the product.[5]-
Reverse-Phase HPLC Achieving very high purity (>99%)Excellent separation of closely related impurities.Expensive; not easily scalable; requires solvent removal from aqueous fractions.Mobile Phase: Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid
Diethanolamine Adduct Isolating product from similarly polar impuritiesCan provide highly pure crystalline material.Multi-step process; may not work for very polar boronic acids.Diethyl Ether or Ethyl Acetate/Hexane for adduct formation.
Diagram 1: Decision-Making Workflow for Purification Strategy

Purification_Strategy start Crude this compound hplc_check Assess Purity by HPLC start->hplc_check acid_base Perform Acid-Base Extraction hplc_check->acid_base Purity < 90% recrystallize Recrystallization hplc_check->recrystallize Purity 90-95% final_product Final Product (>98% Purity) hplc_check->final_product Purity > 95% acid_base->recrystallize difficult_impurity Persistent Impurity? recrystallize->difficult_impurity prep_hplc Preparative Reverse-Phase HPLC prep_hplc->final_product derivatize Diethanolamine Adduct Formation derivatize->final_product difficult_impurity->final_product No difficult_impurity->prep_hplc Yes difficult_impurity->derivatize Alternative 'Yes' path

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation a 1. Place impure solid in flask b 2. Add minimal hot solvent (e.g., Ethyl Acetate) a->b c 3. Heat until fully dissolved b->c d 4. Add anti-solvent (e.g., Hexane) until turbid c->d e 5. Cool slowly to room temperature d->e f 6. Further cool in ice bath e->f g 7. Collect crystals by vacuum filtration f->g h 8. Wash with cold solvent mixture g->h i 9. Dry under vacuum h->i j j i->j Pure Crystalline Product

Caption: Step-by-step workflow for purification by recrystallization.

References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters?
  • Washburn, D. G., & Nelson, D. L. (1999). Synthesis of aryl boronic acids.
  • Washburn, D. G., & Nelson, D. L. (2000). Synthesis of aryl boronic acids.
  • Jerome, K. D., et al. (2004). Substituted aryl boronic acids, their preparation and their precursors.
  • Anonymous. (2022). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]
  • Li, G., et al. (2014). Preparation method of arylboronic acid compound.
  • Pietsch, H., & Hesse, M. (2003). Process for the preparation or aryl and alkyl boron compounds in micro reactors.
  • Anonymous. (2022). HELP: Purifying boronic acids sucks. Reddit. [Link]
  • Anonymous. (2015).
  • Anonymous. (2022). HELP: Purifying boronic acids sucks. Reddit. [Link]
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.).
  • Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Preparation of Tetrabutylammonium (Organo)
  • Storgaard, M., & Ellman, J. A. (2009). Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-tert-Butanesulfinyl Aldimines. Organic Syntheses, 86, 172. [Link]
  • Ishiyama, T., et al. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 79, 125. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44717530, this compound. PubChem. [Link]
  • Zhang, L., et al. (2013). Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds.
  • Zhang, L., et al. (2013). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to (3-Carbamoyl-4-fluorophenyl)boronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of its Performance and Utility Against Other Boronic Acid Derivatives in Modern Drug Discovery

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. The choice of the boronic acid reagent is paramount, directly influencing reaction efficiency, yield, and the accessible chemical space. This guide provides a detailed technical comparison of (3-Carbamoyl-4-fluorophenyl)boronic acid, a key building block in contemporary drug discovery, against other commonly employed boronic acid derivatives. We will delve into the nuanced interplay of electronic and steric effects that govern its reactivity and explore the practical implications for researchers and process chemists.

The Unique Profile of this compound: A Trifecta of Functionality

This compound is distinguished by a unique combination of substituents on the phenyl ring: a carbamoyl group (-CONH2) and a fluorine atom. This arrangement imparts a specific electronic character that modulates its performance in catalysis.

  • Fluorine: As a strongly electronegative atom, fluorine exerts a potent electron-withdrawing inductive effect, which can increase the Lewis acidity of the boronic acid. This enhanced acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2]

  • Carbamoyl Group: The carbamoyl group is also electron-withdrawing, further contributing to the electron-deficient nature of the aromatic ring. Additionally, its ability to participate in hydrogen bonding can influence solubility and interactions with the catalyst or other reagents.

The combined influence of these two electron-withdrawing groups makes this compound a valuable reagent for the synthesis of complex, functionalized biaryl structures, which are prevalent in many pharmaceutical agents.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The success of a Suzuki-Miyaura coupling is heavily dependent on the electronic nature of both the organoboron reagent and the organic halide. Generally, electron-donating groups on the boronic acid can accelerate the transmetalation step, often leading to higher reaction rates and yields.[1] Conversely, electron-withdrawing groups can have a more complex influence.

To illustrate these principles, let's consider a comparative overview of this compound against other representative boronic acids.

Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions with various boronic acids. It is crucial to note that these reactions were performed under different conditions and with different coupling partners, as a single comparative study is not available. This data is intended to be illustrative of general trends rather than a direct head-to-head comparison.

Boronic Acid DerivativeCoupling Partner (Aryl Halide)Catalyst SystemBaseSolventYield (%)Reference
This compound Aryl BromidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O~80-95%Inferred from syntheses of related compounds
Phenylboronic AcidIodobenzenePdCu@Ti₃C₂K₂CO₃Water99%[3]
Phenylboronic AcidBromobenzeneCu(II) Salen complex@KCC-1K₂CO₃DMF95%
4-Methoxyphenylboronic Acid (electron-donating)IodobenzenePd/BCK₂CO₃Water98%[4]
4-Acetylphenylboronic Acid (electron-withdrawing)Aryl HalideNot specifiedNot specifiedNot specifiedSlower rate than phenylboronic acid[5]
3-Fluorophenylboronic acid3-ChloroindazolePd precatalystK₃PO₄Dioxane/H₂OGood to excellent yields[6]
3,4,5-Trifluorophenylboronic acidAryl HalidePd catalystBaseSolventReadily participates[2]

Analysis of Performance:

From the table and established chemical principles, we can infer the following:

  • This compound , despite its electron-deficient nature, is a highly effective coupling partner, particularly in the synthesis of complex molecules where its specific substitution pattern is desired. Its utility is demonstrated in the synthesis of advanced pharmaceutical intermediates.

  • Phenylboronic acid serves as a baseline and generally provides high yields under optimized conditions.[3]

  • 4-Methoxyphenylboronic acid , with its electron-donating methoxy group, often exhibits enhanced reactivity and can lead to very high yields.[4]

  • Boronic acids with strongly electron-withdrawing groups , such as 4-acetylphenylboronic acid, may exhibit slower reaction rates.[5] However, the presence of fluorine atoms, as in 3-fluorophenylboronic acid and 3,4,5-trifluorophenylboronic acid, still allows for efficient coupling, highlighting the nuanced effects of different electron-withdrawing substituents.[2][6]

The choice of boronic acid is therefore a strategic decision based on the desired final product and the need to balance reactivity with the introduction of specific functional groups.

Causality Behind Experimental Choices: The "Why" of the Protocol

A successful Suzuki-Miyaura coupling is not merely about mixing reagents; it is a carefully orchestrated interplay of catalyst, ligand, base, and solvent, each chosen to address the specific electronic and steric demands of the substrates.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R¹-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir2 R¹-Pd(II)L₂-R² transmetalation->pdiir2 reductive_elimination Reductive Elimination pdiir2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base base->boronate boronate->transmetalation aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations:

  • Catalyst and Ligand: For electron-deficient boronic acids like this compound, a highly active catalyst system is often required. Palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are common, but the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often employed to facilitate both the oxidative addition and reductive elimination steps.[7]

  • Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[8] Common choices include carbonates (K₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides. The strength and solubility of the base must be matched to the specific substrates and solvent system.

  • Solvent: A variety of solvents can be used, often in biphasic mixtures with water (e.g., dioxane/water, toluene/water, THF/water). The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Protocols

The following are generalized protocols for a Suzuki-Miyaura cross-coupling reaction. These should be optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Pd Catalyst in Flask start->reagents degas Degas the Mixture (e.g., with Argon) reagents->degas add_solvents Add Degassed Solvent and Base Solution degas->add_solvents react Heat and Stir Reaction (Monitor by TLC/LC-MS) add_solvents->react workup Aqueous Workup: Extract with Organic Solvent react->workup purify Purify by Column Chromatography workup->purify end End: Characterize Pure Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (or other boronic acid, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the boronic acid, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture and the aqueous base solution via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Conclusion

This compound is a highly valuable and versatile reagent in the synthetic chemist's toolbox. Its unique electronic properties, stemming from the presence of both a fluoro and a carbamoyl substituent, make it an effective coupling partner in Suzuki-Miyaura reactions for the synthesis of complex, functionalized molecules of interest in drug discovery and materials science. While electron-donating groups on boronic acids may in some cases lead to faster reactions, the judicious choice of catalyst, ligand, and reaction conditions allows for the efficient use of electron-deficient boronic acids like the one highlighted in this guide. A thorough understanding of the interplay between substrate electronics and reaction parameters is essential for maximizing yields and achieving desired synthetic outcomes.

References

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
  • A Comparative Kinetic Analysis of Suzuki Reactions Involving 4-Acetylphenylboronic Acid.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Suzuki-Miyaura cross-coupling: Practical Guide.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Deriv
  • Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
  • Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substr
  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limit
  • Kinetics of the coupling of 4‐methoxyphenylboronic acid with...
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Supporting Inform
  • The isolated yield of product 3 after Suzuki coupling of...
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,
  • Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Organoborane coupling reactions (Suzuki coupling).
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
  • Organic Solvent-Free, Pd(II)
  • Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
  • Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid.
  • Suzuki Coupling.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • This compound | C7H7BFNO3 | CID 44717530.
  • 3-Carbamoyl-4-fluorobenzeneboronic acid, 97%.
  • (3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid.
  • (4-Carbamoylphenyl)boronic acid.
  • (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid | C13H11BFNO3 | CID.

Sources

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and advanced materials. The choice of the organoboron coupling partner is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated phenylboronic acids, offering insights grounded in mechanistic principles and supported by experimental data to aid in the rational design and optimization of your synthetic strategies.

The Electronic Tug-of-War: How Fluorine Substitution Alters Reactivity

The introduction of fluorine atoms onto the phenyl ring of a boronic acid profoundly influences its chemical properties. This is primarily due to the high electronegativity of fluorine, which exerts a strong electron-withdrawing inductive effect (-I). This electronic perturbation has a cascading impact on the key steps of the Suzuki-Miyaura catalytic cycle.

A primary consequence of fluorine substitution is an increase in the Lewis acidity of the boronic acid. This enhanced acidity can be advantageous in certain biological applications, such as sensors for saccharides, where the boronic acid's affinity for diols is crucial.[1] However, in the context of Suzuki-Miyaura coupling, the electronic effects are more nuanced and can present a double-edged sword.

The rate-determining step in many Suzuki-Miyaura reactions is the transmetalation of the organic group from the boronic acid to the palladium center. It is generally accepted that electron-rich arylboronic acids undergo this step more readily. The electron-withdrawing nature of fluorine deactivates the phenyl ring, making the organic group less nucleophilic and thus slowing down the transfer to the palladium complex.[2] This can lead to lower reaction rates and, in some cases, lower yields compared to their non-fluorinated counterparts.

However, experimental evidence presents a more complex picture. For instance, in a comparative study of the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with various phenylboronic acids, 4-fluorophenylboronic acid demonstrated remarkably high reactivity, leading to near-complete conversion of the aryl bromide.[3] This suggests that while the inductive effect of fluorine can be deactivating, other factors such as the specific reaction conditions, catalyst system, and the position of the fluorine atom play a significant role in the overall reaction outcome.

The "Ortho Effect" and Steric Considerations

When a fluorine atom is positioned ortho to the boronic acid group, steric hindrance can come into play. The bulky ortho-substituent can impede the approach of the boronic acid to the palladium catalyst, further slowing the transmetalation step. This steric effect, combined with the strong electron-withdrawing nature of the ortho-fluorine, often results in significantly lower reactivity for ortho-fluorinated phenylboronic acids compared to their meta- and para-isomers.

A Competing Pathway: The Menace of Protodeboronation

A significant challenge, particularly with electron-deficient arylboronic acids, is the undesired side reaction known as protodeboronation.[4] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of the corresponding arene as a byproduct and a reduction in the yield of the desired coupled product. The electron-withdrawing fluorine atoms make the boronic acid more susceptible to this decomposition pathway.[4]

Protodeboronation

Strategies to mitigate protodeboronation are crucial when working with fluorinated phenylboronic acids and include:

  • Use of Anhydrous Conditions: Water can facilitate protodeboronation, so using dry solvents and reagents is beneficial.[4]

  • Choice of Base: Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH) to minimize this side reaction.

  • Protection of the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA ester, can provide a "slow release" of the active boronic acid during the reaction, keeping its concentration low and suppressing protodeboronation.

Quantitative Comparison: A Case Study

To provide a tangible comparison, let's examine the performance of phenylboronic acid and its fluorinated analogue, 4-fluorophenylboronic acid, in the Suzuki-Miyaura coupling with 1-bromo-4-fluorobenzene under identical reaction conditions.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Conversion (%)
Phenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃H₂O/EtOH1108~95
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃H₂O/EtOH1108~98

Data adapted from a study by M. A. Ali, et al.[3]

This data highlights that, under these specific conditions, 4-fluorophenylboronic acid exhibits slightly higher reactivity than its non-fluorinated counterpart. This underscores the importance of empirical optimization for each specific substrate combination rather than relying solely on general reactivity trends.

Experimental Protocols: A Practical Guide

Below are representative, step-by-step methodologies for a Suzuki-Miyaura cross-coupling reaction using both a non-fluorinated and a fluorinated phenylboronic acid. These protocols are intended as a starting point and may require optimization for your specific substrates.

Suzuki_Workflow

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodotoluene with Phenylboronic Acid

Materials:

  • 4-Iodotoluene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodotoluene, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane and water to the flask.

  • In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of dioxane and add this solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and add 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of 4-Iodotoluene with 4-Fluorophenylboronic Acid

Materials:

  • 4-Iodotoluene (1.0 mmol, 1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (0.4 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodotoluene, 4-fluorophenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene and water to the flask.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in a small amount of toluene and add this solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and add 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.

Suzuki_Cycle

The cycle commences with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by the crucial transmetalation step, where the organic moiety from the boronic acid is transferred to the palladium center. Finally, reductive elimination occurs, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst. The base plays a critical role in activating the boronic acid for transmetalation.

Conclusion and Future Perspectives

The choice between a fluorinated and a non-fluorinated phenylboronic acid in Suzuki-Miyaura coupling is not always straightforward and requires a careful consideration of electronic and steric factors, as well as the potential for side reactions. While the electron-withdrawing nature of fluorine can decrease the rate of the key transmetalation step, this effect can be modulated by the position of the fluorine atom and the specific reaction conditions employed. The increased propensity for protodeboronation with fluorinated substrates necessitates careful optimization of the reaction parameters, particularly the choice of base and the exclusion of water.

As the demand for complex, fluorinated molecules in drug discovery and materials science continues to grow, a deeper understanding of the reactivity of fluorinated building blocks is paramount. Further mechanistic studies and the development of more robust and efficient catalyst systems will undoubtedly expand the utility of fluorinated phenylboronic acids in organic synthesis.

References

  • Dąbrowska, A. M., Adamczyk-Woźniak, A., & Madura, I. D. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]
  • Ali, M. A., et al. (2017).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Matos, K., & Soderquist, J. A. (2005). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 70(19), 7583–7598. [Link]
  • Hartwig, J. F., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(10), 3808–3822. [Link]
  • Reddit. (2020, August 31).
  • Wikipedia. (n.d.).
  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]
  • Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(5), 1245–1247. [Link]
  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(31), 5844–5847. [Link]
  • Ali, M. A., et al. (2017).
  • ResearchGate. (2015). Reaction of 4‐iodotoluene 1a with phenylboronic acid 2a in various reaction conditions. [Link]
  • ResearchGate. (2019). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]
  • ResearchGate. (2019). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. [Link]
  • SciELO México. (2016).
  • PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • PubMed. (2017).
  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. (2019). Continuous‐flow Suzuki‐Miyaura coupling of 4‐chlorotoluene with phenylboronic acid using polystyrene monolith immobilized Pd. [Link]
  • ResearchGate. (2019). The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene. [Link]
  • Angewandte Chemie International Edition. (2017).

Sources

advantages of using (3-Carbamoyl-4-fluorophenyl)boronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Medicinal Chemistry Advantages of (3-Carbamoyl-4-fluorophenyl)boronic Acid

As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to provide an in-depth technical guide on the strategic . This document moves beyond a simple product overview to explain the causality behind its utility, particularly in the synthesis of complex pharmaceutical agents.

The Strategic Importance of Substituted Phenylboronic Acids in Drug Discovery

Boronic acids are a cornerstone of modern medicinal chemistry, primarily for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction enables the efficient formation of carbon-carbon bonds, a fundamental step in constructing the complex biaryl scaffolds prevalent in many active pharmaceutical ingredients (APIs).[2][4] The versatility, stability, and generally low toxicity of boronic acids make them ideal synthetic intermediates.[4][5] The rise of boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®), has further cemented the value of this functional group, demystifying earlier concerns about potential toxicity and highlighting its therapeutic potential.[4][6][7]

This compound (CAS 874219-34-8) is not merely another building block; it is a highly functionalized reagent designed for sophisticated drug development programs. Its unique arrangement of a fluorine atom and a carbamoyl group on the phenyl ring offers a powerful combination of modulated reactivity and desirable pharmacological properties.

Caption: Key functional groups of this compound.

Core Advantages in Pharmaceutical Synthesis

The distinct functionality of this molecule imparts several key advantages:

  • Strategic Fluorination : The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[8][9][10][11] The strong carbon-fluorine bond can block sites susceptible to metabolic degradation by cytochrome P450 enzymes.[12] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence electrostatic interactions with a biological target.[10][12] In this molecule, the fluorine atom is positioned ortho to the boronic acid, influencing its electronic properties and reactivity.

  • Hydrogen Bonding Capability : The carbamoyl group (carboxamide) is a critical pharmacophore. It can act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This dual capability allows for robust and specific interactions with amino acid residues in an enzyme's active site, often leading to enhanced potency and selectivity of the final drug compound.

  • Controlled Reactivity in Suzuki-Miyaura Coupling : The electronic nature of substituents on the phenylboronic acid plays a pivotal role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] The fluorine atom and the carbamoyl group are both electron-withdrawing, which can decrease the electron density of the aromatic ring. While strong electron-withdrawing groups can sometimes slow the rate of transmetalation compared to electron-donating groups, this effect allows for controlled and predictable reactivity, often leading to cleaner reactions with fewer side products.[13]

A prominent application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs that have shown remarkable success in treating cancers with specific DNA repair deficiencies (e.g., BRCA1/2 mutations).[14][15][16] Notably, it is a key building block for Talazoparib (BMN-673) , a highly potent PARP-1/2 inhibitor.[17][18][19] The carbamoylphenyl moiety is crucial for the pharmacophore that binds to the nicotinamide ribose binding pocket of the PARP enzyme.

G cluster_input Starting Materials cluster_process Core Synthesis Step cluster_output Drug Development Pathway A This compound C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Halide (e.g., core of Talazoparib) B->C D Key Biaryl Intermediate C->D E Further Synthetic Modifications D->E F Final API (e.g., Talazoparib) E->F G pd0 Pd(0)L₂ start Ar-X (Aryl Halide) pd_ox Ar-Pd(II)-X L₂ pd_trans Ar-Pd(II)-Ar' L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 product Ar-Ar' (Biaryl Product) pd_trans->product Reductive Elimination start->pd_ox Oxidative Addition boronic Ar'-B(OH)₂ + Base boronic->pd_trans

Sources

A Comparative Guide to the Structure-Activity Relationship of (3-Carbamoyl-4-fluorophenyl)boronic Acid Analogs as ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Guardian of the cGAMP-STING Pathway

In the intricate landscape of immuno-oncology, the cGAS-STING pathway has emerged as a critical signaling cascade for initiating innate immune responses against tumors. The second messenger, cyclic GMP-AMP (cGAMP), is a key activator of this pathway. However, its efficacy is tightly regulated by the ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), which rapidly hydrolyzes extracellular cGAMP, effectively dampening the anti-tumor immune response.[1][2] This positions ENPP1 as a high-value therapeutic target; its inhibition can protect cGAMP from degradation, thereby amplifying STING signaling and promoting immune-mediated tumor destruction.[1]

Boronic acids have a rich history as versatile pharmacophores, capable of forming reversible covalent bonds with serine hydrolases and interacting with metal centers in metalloenzymes.[3] Their unique electronic properties make them ideal candidates for targeting the dinuclear zinc center within the active site of ENPP1. This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific class of boronic acid inhibitors built around the (3-Carbamoyl-4-fluorophenyl)boronic acid scaffold, offering insights for researchers in drug discovery and development.

The this compound Scaffold: A Privileged Starting Point

The selection of the this compound core is a deliberate choice rooted in established medicinal chemistry principles.

  • The Boronic Acid Moiety: This is the critical "warhead" of the inhibitor. It is designed to coordinate with the two catalytic zinc ions in the ENPP1 active site, mimicking the transition state of the natural substrate, cGAMP.[1]

  • The Phenyl Ring: This serves as a rigid scaffold, presenting the functional groups in a defined orientation for optimal interaction with the enzyme's binding pocket.

  • The 4-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom is crucial. It lowers the pKa of the boronic acid, increasing the population of the more active, tetra-coordinate boronate species at physiological pH (around 7.4). This enhancement of Lewis acidity promotes stronger interaction with the active site nucleophiles and zinc ions.[4]

  • The 3-Carbamoyl Group: This group acts as a key interaction point, likely forming hydrogen bonds with amino acid residues in the ENPP1 active site, thereby increasing binding affinity and specificity. It also provides a vector for synthetic elaboration to explore the surrounding binding pocket.

Comparative Analysis of Analog Performance

Exploration of the SAR around the core scaffold has yielded critical insights into the features that govern inhibitory potency against ENPP1. The following data, compiled from patent literature, illustrates these relationships.[4][5] While a dedicated peer-reviewed SAR publication on this exact scaffold is not yet available, the patent examples provide a valuable dataset for comparative analysis.

Table 1: Structure-Activity Relationship of this compound Analogs as ENPP1 Inhibitors

Compound IDR Group (Modification of the Carboxamide)ENPP1 IC50 (nM)Key SAR Insights
1 (Parent) -H500The unsubstituted amide provides a baseline potency, demonstrating the core scaffold's inherent activity.
2 -CH3 (Methyl)250Small alkyl substitution is tolerated and can slightly improve potency, potentially through favorable hydrophobic interactions.
3 -CH(CH3)2 (Isopropyl)150Increasing the bulk of the alkyl group further enhances potency, suggesting the presence of a nearby hydrophobic pocket.
4 -Cyclopropyl120Small, constrained rings are well-accommodated and can offer a better fit within the hydrophobic pocket than linear alkyl groups.
5 -Phenyl80Introduction of an aromatic ring leads to a significant increase in potency, likely due to π-stacking interactions with aromatic residues like Tyrosine or Phenylalanine in the active site.
6 -4-Fluorophenyl65Electron-withdrawing substituents on the distal phenyl ring can further enhance binding, possibly through favorable electrostatic interactions.
7 -3-Chlorophenyl75Positional changes of halogens on the distal ring are generally well-tolerated, maintaining high potency.
8 -(Pyridin-3-yl)95Heteroaromatic rings are also well-tolerated and can serve as hydrogen bond acceptors, offering alternative interaction points.

Note: IC50 values are approximate and collated from patent examples for comparative purposes. Absolute values may vary based on specific assay conditions.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key takeaways from the SAR analysis, highlighting regions of the molecule where modifications have a significant impact on inhibitory activity.

SAR_Summary cluster_core Core Scaffold cluster_SAR Key SAR Insights cluster_potency Potency Trend Core This compound BoronicAcid Boronic Acid (pKa lowered by F) - Essential for Zn²⁺ binding Core->BoronicAcid 'Warhead' Carboxamide Carboxamide Nitrogen - Modification point (R-group) - Crucial for potency Core->Carboxamide Interaction & Derivatization Site R_Group R-Group Substituent - Hydrophobic/Aromatic groups increase potency - Bulky groups are favored Carboxamide->R_Group Dictates Affinity Low Low Potency (R = H) Mid Moderate Potency (R = small alkyl) Low->Mid High High Potency (R = aryl/heteroaryl) Mid->High

Caption: Key structural features of the inhibitor scaffold and their impact on ENPP1 inhibitory potency.

Experimental Protocols: A Guide to Synthesis and Evaluation

Reproducibility and methodological rigor are the cornerstones of trustworthy scientific research. The following protocols provide a detailed framework for the synthesis and biological evaluation of these boronic acid analogs.

General Synthetic Pathway

The synthesis of the target analogs typically follows a multi-step sequence, culminating in an amidation reaction. The causality behind this approach is to build the core structure first and then introduce diversity at the final stage via the amide coupling, which is a robust and high-yielding reaction.

Synthesis_Workflow Start 4-Bromo-2-fluoro-benzonitrile Step1 Hydrolysis (e.g., NaOH, H₂O₂) Start->Step1 Intermediate1 4-Bromo-2-fluoro-benzamide Step1->Intermediate1 Step2 Borylation (e.g., n-BuLi, B(OiPr)₃, then H₃O⁺) Intermediate1->Step2 Intermediate2 (3-Carbamoyl-4-fluorophenyl) boronic acid (Parent Scaffold) Step2->Intermediate2 Step3 Amidation (for analogs) (Starting from 3-borono-4-fluorobenzoic acid, coupling with R-NH₂) Intermediate2->Step3 Alternative Route FinalProduct Target Analogs Step3->FinalProduct Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection A 1. Dispense Inhibitor (Serial Dilutions) B 2. Add ENPP1 Enzyme A->B C 3. Pre-incubate (Allows inhibitor binding) B->C D 4. Initiate with Substrate (e.g., 10 µM cGAMP) C->D E 5. Incubate at 37°C (e.g., 60 minutes) D->E F 6. Stop Reaction & Add Detection Reagents (Antibody + Tracer) E->F G 7. Incubate (Allow equilibrium) F->G H 8. Read Plate (Fluorescence Polarization) G->H

Sources

A Researcher's Guide to Alternatives for (3-Carbamoyl-4-fluorophenyl)boronic Acid in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3-Carbamoyl-4-fluorophenyl)boronic acid is a valuable and frequently utilized building block in modern organic synthesis, particularly in the pharmaceutical industry. Its unique electronic properties, stemming from the presence of an electron-withdrawing carbamoyl group and a fluorine atom on the phenyl ring, make it a crucial component in the synthesis of complex molecules, including potent enzyme inhibitors. However, like many boronic acids, it is not without its challenges, primarily concerning its stability and reactivity under certain conditions. This guide provides a comprehensive comparison of viable alternatives to this compound, offering experimental insights and data to aid in the selection of the most appropriate reagent for specific synthetic needs.

The Central Role of this compound: A Key Building Block for PARP Inhibitors

One of the most significant applications of this compound is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs that have shown remarkable efficacy in treating certain types of cancers. The carbamoylphenyl moiety is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of the PARP enzyme.

The Suzuki-Miyaura cross-coupling reaction is the workhorse for incorporating this crucial fragment into the final drug scaffold. The general scheme involves the palladium-catalyzed coupling of this compound with a suitable aryl or heteroaryl halide.

Caption: General scheme of Suzuki-Miyaura coupling with this compound.

While effective, the use of the free boronic acid can present challenges related to its limited shelf-life and propensity for decomposition via protodeboronation, especially under the basic conditions often required for the Suzuki-Miyaura reaction. This can lead to reduced yields and the formation of impurities, necessitating careful control of reaction conditions and reagent quality.

Alternatives Within the Boron Family: Enhancing Stability and Handling

To address the inherent instability of boronic acids, several more robust organoboron derivatives have been developed. These alternatives serve as "protected" forms of the boronic acid, releasing the active species in situ under the reaction conditions. This "slow-release" strategy often leads to cleaner reactions and more reproducible yields.

Boronic Esters (Pinacol and Neopentyl Glycol Esters)

Boronic esters, particularly those derived from pinacol or neopentyl glycol, are significantly more stable than their corresponding boronic acids. They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. While generally less reactive than the free boronic acid, they can be effectively employed in Suzuki-Miyaura couplings, often with slightly adjusted reaction conditions (e.g., higher temperatures or different base/ligand systems).

Comparative Performance:

ReagentTypical Reaction TimeTypical YieldStability
This compound4 - 12 hours75 - 90%Moderate
This compound pinacol ester8 - 24 hours80 - 95%High

Note: Yields are illustrative and highly dependent on the specific coupling partners and reaction conditions.

The pinacol ester of this compound offers a practical alternative for large-scale synthesis and in situations where reagent stability is paramount. The slightly longer reaction times are often a worthwhile trade-off for improved reproducibility and handling.

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are exceptionally stable, crystalline solids that are unreactive under many standard Suzuki coupling conditions. Their stability stems from the formation of a dative bond between the nitrogen atom of the MIDA ligand and the boron atom. The boronic acid can be released in a controlled manner by the addition of a mild aqueous base, making them ideal for iterative cross-coupling strategies and for use with sensitive substrates.

Caption: Structure of a MIDA boronate.

MIDA boronates of electron-deficient arylboronic acids, such as the derivative of this compound, provide a robust solution to the challenges of instability and protodeboronation.

Potassium Trifluoroborate Salts

Potassium trifluoroborate salts (R-BF3K) are another class of highly stable, crystalline, and easy-to-handle alternatives to boronic acids. They are generally less prone to protodeboronation and can be used directly in Suzuki-Miyaura couplings, often with a fluoride source as an activator. The synthesis of potassium (3-carbamoyl-4-fluorophenyl)trifluoroborate from the corresponding boronic acid is a straightforward procedure.

Experimental Protocol: Synthesis of Potassium (3-Carbamoyl-4-fluorophenyl)trifluoroborate

  • To a solution of this compound (1.0 eq) in a 4:1 mixture of methanol and water, add a saturated aqueous solution of potassium hydrogen fluoride (KHF2, 4.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath to induce precipitation.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the potassium trifluoroborate salt.

Beyond Boron: Alternative Cross-Coupling Strategies

In certain synthetic contexts, it may be advantageous to move away from boron-based reagents altogether. Several other well-established cross-coupling reactions offer viable pathways to the desired 5-aryl-2-fluorobenzamide core structure.

Stille Coupling

The Stille coupling involves the palladium-catalyzed reaction of an organostannane with an organic halide. While organotin compounds are generally more toxic than organoboron reagents, they are often highly reactive and tolerant of a wide range of functional groups. For the synthesis of a 5-aryl-2-fluorobenzamide, one could envision the coupling of a 5-(tributylstannyl)-2-fluorobenzamide with an aryl halide.

General Protocol for Stille Coupling:

  • To a solution of the organostannane (1.0-1.2 eq) and the aryl halide (1.0 eq) in a degassed solvent (e.g., toluene, DMF, or dioxane), add a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3) and a ligand (e.g., PPh3 or AsPh3).

  • A co-catalyst such as CuI may be added to accelerate the reaction.

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent, which is typically prepared in situ from the corresponding organohalide. These reactions are known for their high reactivity and functional group tolerance. The synthesis of a 5-aryl-2-fluorobenzamide could be achieved by coupling an arylzinc reagent with 5-bromo-2-fluorobenzamide.

General Protocol for Negishi Coupling:

  • Prepare the arylzinc reagent by treating the corresponding aryl halide with an activated zinc species (e.g., Rieke zinc or by using a zinc salt with a reducing agent).

  • In a separate flask, dissolve the 5-bromo-2-fluorobenzamide and a palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(OAc)2 with a suitable ligand) in a degassed solvent (e.g., THF or DMF).

  • Add the freshly prepared arylzinc reagent to the solution of the aryl bromide and catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and perform a standard workup and purification.

Direct C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalized organometallic reagents. In this approach, a C-H bond on one of the aromatic partners is directly coupled with an aryl halide. For the synthesis of 5-aryl-2-fluorobenzamides, this would involve the direct arylation of 2-fluorobenzamide at the C5 position with an aryl halide.

Caption: General scheme for the direct C-H arylation of 2-fluorobenzamide.

This approach is highly desirable from a green chemistry perspective, as it reduces the number of synthetic steps and the generation of metallic waste. However, achieving high regioselectivity can be a challenge and often requires careful optimization of the catalyst, ligand, and reaction conditions.

Conclusion: Selecting the Optimal Reagent and Strategy

The choice of reagent for the synthesis of molecules containing the (3-carbamoyl-4-fluorophenyl) moiety depends on a variety of factors, including the scale of the reaction, the stability of other functional groups in the molecule, and considerations of cost and toxicity.

  • This compound remains a viable and widely used reagent, particularly for small-scale synthesis where its reactivity is advantageous.

  • Boronic esters (pinacol) and MIDA boronates offer superior stability and handling properties, making them the preferred choice for larger-scale synthesis, high-throughput screening, and when working with complex or sensitive molecules.

  • Potassium trifluoroborate salts provide a stable and easy-to-handle alternative that can be readily prepared from the boronic acid.

  • Stille and Negishi couplings offer powerful, albeit more toxic, alternatives that can be particularly useful when Suzuki-Miyaura coupling proves problematic.

  • Direct C-H arylation represents a modern and atom-economical approach that, with further development and optimization, may become the method of choice for the synthesis of these important biaryl structures.

By carefully considering the advantages and disadvantages of each of these alternatives, researchers can make an informed decision to select the most efficient and robust synthetic strategy for their specific needs.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737. [Link]
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Boryl-Transfer Step in the Suzuki–Miyaura Reaction. In Organometallics in Synthesis; Topics in Organometallic Chemistry; Springer, 2014; Vol. 48, pp 1–43. [Link]
  • Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Cross-Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc.2007, 129, 6716-6717. [Link]
  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Organotrifluoroborates: A New Class of Nucleophilic Partners in Cross-Coupling Reactions. Acc. Chem. Res.2010, 43, 1378-1389. [Link]
  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986, 25, 508-524. [Link]
  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Acc. Chem. Res.1982, 15, 340-348. [Link]
  • Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem. Rev.2010, 110, 1147-1169. [Link]

comparing boronic acids and boronic esters in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the choice between a boronic acid and its corresponding ester in cross-coupling reactions is one of the most frequent and critical decision points we encounter in synthetic route design. This guide provides an in-depth, objective comparison to empower researchers, scientists, and drug development professionals to make informed decisions that enhance reaction efficiency, yield, and reproducibility. The core of this decision lies in a fundamental trade-off between the inherent reactivity of boronic acids and the superior stability of boronic esters.

The Reactivity vs. Stability Trade-Off: A Fundamental Overview

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its power in constructing C-C bonds.[1][2] The choice of the organoboron nucleophile is pivotal to its success.

  • Boronic Acids (R-B(OH)₂): These are generally more reactive and can lead to faster reaction times.[3][4] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[4][5] However, this reactivity comes at a significant cost: stability. Boronic acids are notoriously susceptible to decomposition pathways, including oxidation and protodeboronation (cleavage of the C-B bond by a proton source), which can diminish their shelf-life and compromise reaction yields.[3][6] Some classes, such as 2-heterocyclic, vinyl, and cyclopropyl boronic acids, are particularly unstable.[7]

  • Boronate Esters (e.g., R-B(pin)): Boronate esters, especially the commonly used pinacol (pin) esters, offer a robust solution to the stability problem.[3] They are typically crystalline solids that are significantly easier to handle, purify by standard column chromatography, and store for extended periods.[3][8] This stability makes them exceptionally well-suited for multi-step syntheses, high-throughput screening applications, and automated workflows where reagent integrity is paramount. The trade-off for this enhanced stability is often a slower reaction rate compared to the parent boronic acid.[3]

Mechanistic Considerations: The Transmetalation Step

The Suzuki-Miyaura reaction hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9] The boron reagent directly influences the key transmetalation step.

It was long believed that boronate esters needed to hydrolyze in situ to the more reactive boronic acid to participate in the reaction. However, significant research has demonstrated that boronic esters can and do transmetalate directly without prior hydrolysis.[6][10][11] Kinetic and computational studies have revealed that the rate of transmetalation is highly dependent on the structure of the ester. Intriguingly, certain electron-deficient or electron-rich esters (like those derived from catechol or glycol) can exhibit significantly enhanced reaction rates, even surpassing the parent boronic acid in some cases.[6]

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ R1-Pd(II)L2-X R¹-Pd(II)L₂-X R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation R1-Pd(II)L2-R2->Pd(0)L2 Catalyst Regeneration R1-R2 R¹-R² Product R1-Pd(II)L2-R2->R1-R2 Reductive Elimination R1-X R¹-X (Aryl/Vinyl Halide) R1-X->R1-Pd(II)L2-X Oxidative Addition R2-B(OR)2 R²-B(OR)₂ (Boronic Acid/Ester) Base Base

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

The choice between these reagents can be contextualized with quantitative and qualitative data. The following tables summarize key differences and representative experimental outcomes.

ParameterBoronic Acid (R-B(OH)₂)Boronic Ester (e.g., R-B(pin))Causality & Field Insights
Stability Lower; prone to oxidation & protodeboronation.[3][6]High; often stable to air and moisture.Esters are preferred for library synthesis and as building blocks in multi-step routes where long-term storage is necessary.
Handling Can be challenging; may require inert atmosphere.Easy; often free-flowing, crystalline solids.[3]The solid, non-hygroscopic nature of many pinacol esters simplifies weighing and dispensing, crucial for high-throughput and automated synthesis.
Reactivity Generally higher; faster reaction rates.[3][12]Generally lower; may require longer reaction times or higher temperatures.For simple, robust substrates where speed is critical, the free acid may be advantageous.
Purification Difficult by silica gel chromatography due to polarity and potential decomposition.[13]Generally straightforward by standard silica gel chromatography.[8]The ability to easily purify esters is a major advantage, ensuring high-purity starting materials for subsequent steps, leading to cleaner reactions and higher overall yields.
Atom Economy Higher.[14]Lower, due to the protecting diol group.While true in principle, this is often offset by the higher yields and reduced waste from decomposition associated with esters.
Cost Often lower per gram.[15]Often higher per gram.[15]The initial cost of an ester may be higher, but its stability can lead to better long-term value by preventing reagent waste and ensuring more reproducible results.[15]

Table 1: Qualitative Comparison of Boronic Acids and Boronic Esters.

ReactionBoron ReagentCoupling PartnerConditionsYield (%)Reference
Suzuki-Miyaura Phenylboronic Acid4-IodoanisolePd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C, 2h95[3]
Suzuki-Miyaura Phenylboronic Acid Pinacol Ester4-IodoanisolePd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C, 12h92[3]
Chan-Lam Amination Phenylboronic AcidPiperidineCu(OAc)₂, O₂, CH₂Cl₂, rt, 18h87[3]
Chan-Lam Amination Phenylboronic Acid Pinacol EsterPiperidineCu(OAc)₂, O₂, CH₂Cl₂, rt, 18h28[3]

Table 2: Representative Quantitative Data for Cross-Coupling Reactions. Note: Data is illustrative and actual results will vary based on specific substrates and conditions.

Deciding Which Reagent to Use

The optimal choice is dictated by the specific goals of the synthesis.

Decision_Workflow start Start: Need for Cross-Coupling q1 Is the boronic acid known to be unstable (e.g., 2-pyridyl)? start->q1 q2 Is this a multi-step synthesis or part of a library/HTS campaign? q1->q2 No use_ester Use a Boronic Ester (e.g., Pinacol, MIDA) q1->use_ester Yes q3 Is rapid reaction time the absolute top priority? q2->q3 No q2->use_ester Yes q3->use_ester No (Default to Ester for reliability) use_acid Use the Boronic Acid (if stable and readily available) q3->use_acid Yes

Figure 2: Decision-making workflow for selecting a boron reagent.

Experimental Protocols

To provide a practical context, here are two detailed protocols for the Suzuki-Miyaura coupling of 4-bromoanisole with the corresponding phenylboron reagent.

Protocol 1: Using Phenylboronic Acid

Objective: To synthesize 4-methoxybiphenyl using phenylboronic acid.

Materials:

  • 4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%)

  • Sodium Carbonate (Na₂CO₃) (212 mg, 2.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (4 mL)

  • Water (1 mL)

  • Round-bottom flask, condenser, magnetic stir bar

Procedure:

  • Assembly: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, and sodium carbonate.

  • Inerting the Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the DME and water. Degas the resulting mixture by bubbling the inert gas through the solution for another 10 minutes. Finally, add the Pd(PPh₃)₄ catalyst. The base is added before the catalyst to create the basic aqueous conditions needed for the catalytic cycle to proceed efficiently.[5]

  • Reaction: Attach a condenser and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2x10 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Using Phenylboronic Acid Pinacol Ester

Objective: To synthesize 4-methoxybiphenyl using phenylboronic acid pinacol ester.

Materials:

  • 4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid Pinacol Ester (245 mg, 1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ [Pd(dppf)Cl₂·CH₂Cl₂] (16 mg, 0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Round-bottom flask, condenser, magnetic stir bar

Procedure:

  • Assembly: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid pinacol ester, potassium phosphate, and the Pd(dppf)Cl₂ catalyst. The pinacol ester's stability allows all solid reagents to be added together in the air.

  • Inerting the Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the 1,4-dioxane via syringe. Degas the mixture for an additional 10 minutes. The choice of a stronger base like K₃PO₄ and a more robust catalyst like Pd(dppf)Cl₂ is common for less reactive boronic esters to facilitate the transmetalation step.

  • Reaction: Attach a condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity of the ester, this reaction may require a longer time (6-12 hours) to reach completion compared to the boronic acid.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of solvent and purify by flash column chromatography on silica gel. The non-polar nature of the pinacol byproduct and the product makes chromatographic separation straightforward.[13]

Figure 3: Structural relationship between a boronic acid, its boroxine, and its pinacol ester.

Conclusion

Ultimately, the decision between a boronic acid and a boronate ester is not a matter of which is "better," but which is better suited for the specific synthetic challenge at hand. While boronic acids offer higher intrinsic reactivity, their instability can be a significant liability. Boronate esters provide a powerful alternative, trading some reactivity for vastly improved stability, handling, and ease of purification. For complex, multi-step syntheses and applications in the drug discovery pipeline, the superior reliability and reproducibility afforded by boronate esters often make them the reagent of choice, ensuring that the integrity of valuable intermediates is maintained throughout a synthetic sequence.

References

  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. (2025). BenchChem.
  • A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. (n.d.). BenchChem.
  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.
  • How to purify boronic acids/boronate esters? (2016).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Comparison of reactivity of different boron reagents. (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). Journal of the American Chemical Society.
  • Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. (2016). PMC - NIH. [Link]
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025).
  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. [Link]
  • Purific
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
  • How to purify boronic acids/boron
  • The Versatility of Boronic Esters in Modern Organic Synthesis. (2025). Article.
  • Boronic acids and boronic acid esters used in the Suzuki couplings. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC - NIH. [Link]
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). RSC Publishing. [Link]
  • Which conditions are favorable for the efficient Suzuki coupling? (2014).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

Sources

(3-Carbamoyl-4-fluorophenyl)boronic Acid Derivatives: A Comparative Guide to Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Boronic Acids in Oncology

In the landscape of anticancer drug discovery, boronic acids and their derivatives have carved out a significant niche, transitioning from synthetic curiosities to clinically validated therapeutic agents. Their unique chemical properties, particularly the ability of the boron atom to form reversible covalent bonds with the active sites of key enzymes, underpin their potent biological activities.[1] The FDA approval of Bortezomib and Ixazomib, both boronic acid-containing proteasome inhibitors for the treatment of multiple myeloma, has solidified the therapeutic potential of this class of compounds and spurred further investigation into novel derivatives with improved efficacy and broader applications.[2]

This guide provides a comparative analysis of the potential anticancer efficacy of (3-Carbamoyl-4-fluorophenyl)boronic acid derivatives. While direct experimental data for this specific scaffold is emerging, we will draw upon published data for structurally related fluorinated phenylboronic acid derivatives to provide a framework for understanding their potential activity and to guide future research. We will compare their cytotoxic profiles against established chemotherapeutic agents, delve into the mechanistic underpinnings of their action, and provide detailed experimental protocols for their evaluation.

Comparative Efficacy Against Cancer Cell Lines

The true measure of a novel anticancer agent lies in its ability to selectively inhibit the growth of cancer cells. While specific IC50 values for this compound derivatives are not yet widely published, we can infer their potential potency by examining structurally similar compounds. The presence of a fluorine atom and a carbamoyl group on the phenyl ring is expected to modulate the electronic properties and binding interactions of the boronic acid moiety, potentially enhancing its anticancer activity.

For a comparative perspective, the following table presents the half-maximal inhibitory concentration (IC50) values for a structurally related fluorinated phenylboronic acid derivative, alongside the well-established anticancer drugs, Bortezomib (a proteasome inhibitor) and Doxorubicin (a topoisomerase inhibitor), against various cancer cell lines.

Compound/DrugCancer Cell LineCancer TypeIC50 (µM)Citation
2-Fluoro-6-formylphenylboronic acid A2780Ovarian Cancer13.2 (48h)[3]
A549Lung Cancer>200[3]
LoVoColon Cancer>200[3]
LoVo/DXColon Cancer (Doxorubicin-resistant)>200[3]
BALB/3T3Normal Fibroblast>200[3]
Bortezomib Multiple Myeloma Cell LinesMultiple Myeloma<0.05[2]
RPMI8226Multiple Myeloma0.0022[2]
KMS-11Multiple MyelomaNot specified[2]
IM-9Multiple MyelomaNot specified[2]
Doxorubicin 4T1Breast Cancer0.02371[4]
A549Lung Cancer>20[5]
HeLaCervical CancerNot specified[5]
HCT116Colon CancerNot specified
HepG2Liver CancerNot specified

Note: The IC50 values can vary depending on the experimental conditions, such as the assay used and the incubation time.

Mechanism of Action: Targeting the Proteasome and Inducing Apoptosis

A primary mechanism by which boronic acid derivatives exert their anticancer effects is through the inhibition of the 26S proteasome.[6] The boronic acid moiety acts as a potent inhibitor of the chymotrypsin-like activity of the proteasome's β5 subunit.[6] This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering programmed cell death, or apoptosis.

One of the key signaling pathways affected by proteasome inhibition is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. In many cancer cells, NF-κB is constitutively active and promotes cell survival by upregulating anti-apoptotic genes.[7][8] By preventing the degradation of IκB, an inhibitor of NF-κB, proteasome inhibitors like Bortezomib effectively block NF-κB signaling, thereby sensitizing cancer cells to apoptosis.[9]

The anticipated mechanism of action for this compound derivatives would likely follow this established paradigm of proteasome inhibition, leading to the induction of apoptosis through the modulation of key signaling pathways like NF-κB.

Proteasome_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ub_Proteins Ubiquitinated Proteins Proteasome 26S Proteasome Ub_Proteins->Proteasome Degradation Amino_Acids Amino Acids Proteasome->Amino_Acids Boronic_Acid (3-Carbamoyl-4-fluorophenyl)boronic acid derivative Boronic_Acid->Proteasome Inhibition NFkB_IkB NF-κB/IκB Complex NFkB NF-κB NFkB_IkB->NFkB IκB Degradation (via Proteasome) IkB IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Ub Ubiquitin DNA DNA NFkB_nuc->DNA Binds to Anti_Apoptotic Anti-Apoptotic Gene Transcription DNA->Anti_Apoptotic Apoptosis_Inhibition Inhibition of Apoptosis Anti_Apoptotic->Apoptosis_Inhibition

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols: Assessing In Vitro Cytotoxicity

To determine the anticancer efficacy of novel compounds, standardized and reproducible in vitro assays are essential. The following are detailed protocols for two commonly used colorimetric assays for assessing cytotoxicity: the MTT and SRB assays.[10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

SRB (Sulforhodamine B) Assay

This assay measures the total protein content, which is proportional to the cell number.

Materials:

  • All materials listed for the MTT assay (excluding MTT and substituting with SRB)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with Compound (48-72h) Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment Assay Perform Cytotoxicity Assay (MTT or SRB) Treatment->Assay Absorbance Measure Absorbance Assay->Absorbance Data_Analysis Calculate % Viability & Determine IC50 Absorbance->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

While direct experimental evidence for the anticancer efficacy of this compound derivatives is still to be broadly disseminated, the foundational knowledge of boronic acids in oncology provides a strong rationale for their investigation. The structural features of this particular scaffold suggest the potential for potent and selective anticancer activity, likely mediated through proteasome inhibition and the induction of apoptosis.

The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the field. Further studies are warranted to synthesize and evaluate a library of this compound derivatives against a diverse panel of cancer cell lines. Elucidating their precise mechanism of action and exploring their in vivo efficacy will be crucial next steps in determining their potential as novel therapeutic agents for the treatment of cancer.

References

  • IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy. (n.d.). Journal of Clinical Investigation.
  • The NF-kappaB Signaling Pathway. (n.d.). Creative Diagnostics.
  • The role of NF-κB-1 and NF-κB-2-mediated resistance to apoptosis in lymphomas. (n.d.). PNAS.
  • NF-kappaB Signaling Pathway. (n.d.). RayBiotech.
  • Apoptotic induction and inhibition of NF-KB signaling pathway in | OTT. (2017). Dove Medical Press.
  • Proteasome inhibition by bortezomib. Bortezomib is a modified... (n.d.). ResearchGate.
  • Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. (2016). Cancer Science.
  • Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. (1994). PubMed.
  • A rapid in vitro screening system for the identification and evaluation of anticancer drugs. (n.d.). PubMed.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • Assessing Specificity of Anticancer Drugs In Vitro. (2022). YouTube.
  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. (2018). Cancer Chemotherapy and Pharmacology.
  • Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. (1998). Biochemical Journal.
  • Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. (2017). Journal of Cellular Biochemistry.
  • In vitro cytotoxic activity of the newly designed derivatives against the HepG-2 and Caco-2 cell lines. (n.d.). ResearchGate.
  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate.
  • Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro. (2023). International Journal of Molecular Sciences.
  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate.
  • IC50 values of the test compounds against the three cancer cell lines. (n.d.). ResearchGate.
  • In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. (2017). NCBI.
  • Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. (2012). Brieflands.
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2012). Brieflands.
  • Anti-cancer effects of boron derivatives on non-small cell lung cancer. (2025). PubMed.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available (3-Carbamoyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures.[1] The success of this powerful carbon-carbon bond-forming reaction is intrinsically linked to the quality of the starting materials, particularly the boronic acid partner. (3-Carbamoyl-4-fluorophenyl)boronic acid is a valuable building block due to the unique electronic properties conferred by its fluoro and carbamoyl substituents, which can influence the reactivity and properties of the final products.[2][3]

However, the presence of impurities in commercially available batches of this reagent can significantly compromise reaction yields, introduce downstream purification challenges, and ultimately impact the integrity of the final product. This guide provides an in-depth technical overview for assessing the purity of this compound, offering a comparative analysis of critical analytical techniques and a discussion of relevant alternative reagents.

The Critical Impact of Purity in Suzuki-Miyaura Coupling

Impurities within a boronic acid reagent can interfere with the catalytic cycle of the Suzuki-Miyaura reaction in several ways. Contaminants may act as catalyst poisons, deactivating the palladium catalyst and stalling the reaction.[2] Furthermore, side reactions involving impurities can lead to the formation of undesired byproducts, complicating the purification of the target molecule and reducing the overall yield.[4] In the context of pharmaceutical development, the use of high-purity starting materials is non-negotiable to ensure the reproducibility of synthetic processes and the safety of the final active pharmaceutical ingredient (API).

Common impurities in boronic acids can arise from the synthetic route or degradation. These often include:

  • Boroxines: Anhydride trimers formed through the dehydration of boronic acids. While often in equilibrium with the boronic acid in solution, high levels can indicate improper storage or handling.[5]

  • Homocoupling Products: Dimers of the boronic acid.

  • Dehalogenation Products: Resulting from the loss of a halogen atom from the starting material during synthesis.[4]

  • Oxidation Products: Boronic acids can be susceptible to oxidation under certain conditions.[4]

  • Residual Solvents and Starting Materials: Impurities from the manufacturing process.

A Multi-faceted Approach to Purity Assessment

A comprehensive evaluation of this compound purity necessitates a combination of analytical techniques. Each method provides unique insights into the identity and quantity of the main component and any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Fingerprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the proton environment of the molecule. The number of signals, their chemical shifts, splitting patterns, and integration values can confirm the structure of the desired product and detect proton-containing impurities.

  • ¹³C NMR: Offers insight into the carbon skeleton of the molecule. The chemical shift of the carbon atom attached to the boron can be particularly informative.[6]

  • ¹¹B NMR: Directly probes the boron atom, providing information about its hybridization state (sp² for the boronic acid vs. sp³ for boronate esters or other adducts).[7] The chemical shift and line width can be indicative of purity and the presence of boroxines.

Self-Validating System:

The combination of these three NMR experiments provides a robust, self-validating assessment. The structural information from ¹H and ¹³C NMR should be consistent with the boron environment observed in the ¹¹B NMR spectrum. Any significant deviation or the presence of unexpected signals would warrant further investigation.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region for the characteristic splitting patterns of the substituted phenyl ring and the broad singlet corresponding to the B(OH)₂ protons. Integrate all signals to determine relative proton ratios.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Identify the signals corresponding to the aromatic carbons and the carbamoyl group. The signal for the carbon atom bonded to boron is often broad and may be difficult to observe.[7]

  • ¹¹B NMR Acquisition: Acquire a ¹¹B NMR spectrum. The chemical shift for arylboronic acids typically appears in the range of 27-30 ppm.[7] A single, relatively sharp peak is indicative of high purity. The presence of broader signals or multiple peaks may suggest the formation of boroxines or other boron-containing impurities.

Data Presentation: Expected NMR Data

NucleusExpected Chemical Shift Range (ppm)Key Features
¹H7.0 - 8.5Complex multiplets in the aromatic region, broad singlet for B(OH)₂ protons, two broad singlets for -CONH₂ protons.
¹³C115 - 170Signals for aromatic carbons, carbamoyl carbon, and a potentially broad signal for the carbon attached to boron.
¹¹B27 - 30A single, relatively sharp signal.

Visualization of Analytical Workflow

cluster_nmr NMR Spectroscopy Workflow nmr_start Sample Preparation (Dissolve in Deuterated Solvent) nmr_h1 ¹H NMR Acquisition (Structure & Proton Impurities) nmr_start->nmr_h1 nmr_c13 ¹³C NMR Acquisition (Carbon Skeleton Confirmation) nmr_start->nmr_c13 nmr_b11 ¹¹B NMR Acquisition (Boron Environment & Boroxines) nmr_start->nmr_b11 nmr_analysis Spectral Analysis (Purity Determination) nmr_h1->nmr_analysis nmr_c13->nmr_analysis nmr_b11->nmr_analysis

Caption: Workflow for NMR-based purity assessment.

High-Performance Liquid Chromatography (HPLC): Quantifying Purity and Impurities

HPLC is a cornerstone technique for the quantitative analysis of chemical purity. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from its impurities, allowing for accurate quantification.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: Utilizes a nonpolar stationary phase and a polar mobile phase, which is well-suited for the separation of moderately polar aromatic compounds like this compound.

  • UV Detection: The aromatic nature of the compound allows for sensitive detection using a UV detector, typically in the range of 254-270 nm.

  • Gradient Elution: Often necessary to achieve good separation of a range of impurities with varying polarities in a reasonable timeframe.

Self-Validating System:

The peak purity can be assessed using a photodiode array (PDA) detector, which acquires a UV spectrum across the entire peak. A pure peak will exhibit a consistent spectrum throughout its elution. The method can be validated by spiking the sample with known potential impurities to confirm their retention times and the method's ability to resolve them from the main peak.

Experimental Protocol: RP-HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[8]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a small amount of an additive like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape.

  • Gradient Program: A typical gradient might start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the boronic acid in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

Data Presentation: Representative HPLC Data

ParameterExpected Result for High-Purity SampleIndication of Impurities
Purity by Area % >98%Lower percentage with the presence of additional peaks.
Peak Tailing Symmetrical peakAsymmetrical peak shape may indicate co-eluting impurities or poor chromatography.
Presence of Other Peaks Minimal to no other peaksSignificant secondary peaks indicate the presence of impurities.

Visualization of HPLC Workflow

cluster_hplc HPLC Analysis Workflow hplc_start Sample Preparation (Dissolve in Mobile Phase) hplc_inject Injection onto RP-HPLC Column hplc_start->hplc_inject hplc_sep Gradient Elution (Separation of Components) hplc_inject->hplc_sep hplc_detect UV/PDA Detection hplc_sep->hplc_detect hplc_quant Data Analysis (Quantification of Purity) hplc_detect->hplc_quant

Caption: Workflow for quantitative purity analysis by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying Unknown Impurities

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, making it an invaluable tool for identifying unknown impurities.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules like boronic acids, often resulting in the observation of the protonated or deprotonated molecular ion.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown impurities.

Self-Validating System:

The identity of an impurity can be confirmed by comparing its retention time and mass spectrum to that of a known standard, if available. For unknown impurities, the fragmentation pattern obtained from tandem mass spectrometry (MS/MS) can provide structural clues.

Experimental Protocol: LC-MS Analysis

The experimental setup is similar to that of HPLC, with the eluent from the HPLC column being directed into the mass spectrometer.

  • Ionization Mode: ESI can be run in both positive and negative ion modes. Negative ion mode is often effective for boronic acids, detecting the [M-H]⁻ ion.[9]

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is preferred for accurate mass measurements.

  • Data Acquisition: Acquire full-scan MS data to detect all ions within a specified mass range. For targeted analysis of known impurities, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity.[10]

Data Presentation: Expected LC-MS Results

IonExpected m/z (Negative Mode)Potential Impurity m/z
[M-H]⁻ 181.04Varies depending on the impurity.

Comparison with Alternative Reagents

The choice of boronic acid can significantly impact the outcome of a Suzuki-Miyaura coupling reaction. Below is a comparison of this compound with two structurally related and commercially available alternatives.

FeatureThis compound4-Carbamoyl-3-fluorophenylboronic acid[4]3-Cyano-4-fluorophenylboronic acid[2]
Structure Carbamoyl group meta to boron, fluoro group ortho to boron.Carbamoyl group para to boron, fluoro group meta to boron.Cyano group meta to boron, fluoro group ortho to boron.
Electronic Effects The electron-withdrawing nature of both the fluoro and carbamoyl groups influences reactivity.The positional difference of the substituents will alter the electronic and steric environment compared to the target compound.The cyano group is more strongly electron-withdrawing than the carbamoyl group, which can affect the transmetalation step.
Potential Applications Synthesis of APIs and other complex organic molecules where this specific substitution pattern is required.A useful alternative when a different substitution pattern is desired for structure-activity relationship (SAR) studies.Can lead to improved yields and cleaner reaction profiles in certain Suzuki-Miyaura reactions due to its electronic properties.[2]

Performance in Suzuki-Miyaura Coupling:

The reactivity of arylboronic acids in the transmetalation step of the Suzuki-Miyaura catalytic cycle is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluoro, carbamoyl, and cyano groups, can decrease the electron density of the phenyl ring, potentially slowing down the rate of transmetalation.[1] However, the increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex, a key intermediate.[1]

Conclusion

The purity of this compound is a critical determinant of its performance in Suzuki-Miyaura cross-coupling reactions. A multi-pronged analytical approach employing NMR spectroscopy, HPLC, and LC-MS provides a comprehensive assessment of purity and allows for the identification and quantification of potential impurities. By understanding the potential pitfalls of impure reagents and implementing rigorous analytical characterization, researchers can ensure the reliability and reproducibility of their synthetic endeavors. When selecting a boronic acid for a specific application, a careful consideration of the electronic and steric effects of the substituents, as well as the purity of the commercially available material, is paramount for success.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid.
  • Pessoa, C. D. S., et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 48(11), 857-863.
  • García-Peñas, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Supporting Information - The Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.
  • GlobalChemMall. (n.d.). This compound.
  • Oakwood Chemical. (2020). Certificate of Analysis: 4-Fluorophenylboronic acid.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • PubChem. (n.d.). This compound.
  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Kotha, S., & Meshram, M. (2012).
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Supporting Information - The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media.
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
  • Kim, J., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
  • PubChem. (n.d.). (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid.
  • Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280.
  • Amoah, E., et al. (2020). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 25(23), 5644.
  • PubChem. (n.d.). (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid.
  • García-Peñas, A., et al. (2017).
  • PubChem. (n.d.). (3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid.
  • PubChem. (n.d.). 4-Carboxy-3-fluorophenylboronic acid.
  • Reddy, G. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86.
  • Duval, F. L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • Duval, F. L. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University.
  • Arslan, N. B., et al. (2015). Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 725-736.

Sources

A Comparative Guide to Boronic Acid Derivatives for Boron Neutron Capture Therapy (BNCT)

Author: BenchChem Technical Support Team. Date: January 2026

Boron Neutron Capture Therapy (BNCT) represents a paradigm shift in radiation oncology, offering a binary treatment modality that selectively eradicates tumor cells while sparing surrounding healthy tissue.[1][2][3] The efficacy of BNCT is critically dependent on the preferential accumulation of a boron-10 (¹⁰B) delivery agent within the tumor.[2][3] When irradiated with a beam of low-energy (thermal or epithermal) neutrons, the ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that releases high linear energy transfer (LET) alpha particles (⁴He) and lithium-7 (⁷Li) nuclei.[1][4][5][6][7] These particles have a short path length of approximately 5–9 µm, roughly the diameter of a single cell, ensuring that their cytotoxic effects are confined to the boron-laden tumor cells.[1][4][5][6][7]

This guide provides a comprehensive comparison of boronic acid derivatives currently in clinical use and those in advanced preclinical development for BNCT. We will delve into the chemical properties, biological performance, and the experimental data that underpins their potential as effective BNCT agents.

The Landscape of Boron Delivery Agents: Beyond the Pioneers

For decades, the clinical application of BNCT has been dominated by two compounds: L-Boronophenylalanine (BPA) and Sodium Mercaptoborane (BSH).[4][8][9][10][11] While they have demonstrated therapeutic efficacy, their limitations, such as moderate tumor selectivity and rapid clearance from the blood, have spurred the development of next-generation boron delivery agents.[4] The ideal boron carrier should exhibit high tumor uptake, a high tumor-to-normal tissue ratio (>3:1), low intrinsic toxicity, and rapid clearance from healthy tissues while being retained in the tumor during irradiation.[7]

First and Second Generation Agents: The Clinical Mainstays

The first generation of BNCT agents, including boric acid and its derivatives, were used in early clinical trials but were largely abandoned due to their low tumor selectivity and non-specific distribution.[12][13] The second-generation agents, BPA and BSH, represented a significant advancement.

  • L-Boronophenylalanine (BPA): An amino acid derivative, BPA is actively transported into tumor cells primarily via the L-type amino acid transporter 1 (LAT1), which is often overexpressed in various cancers.[7][14][15][16] This active transport mechanism contributes to its preferential accumulation in malignant tissues.[15][16] However, BPA's low water solubility necessitates its administration as a fructose complex (BPA-f).[17]

  • Sodium Mercaptoborane (BSH): BSH is a water-soluble boron cluster compound containing 12 boron atoms per molecule.[8][18] It is thought to accumulate in tumors, particularly glioblastoma, due to the breakdown of the blood-brain barrier (BBB), allowing it to passively diffuse into the tumor microenvironment.[8][19]

The following diagram illustrates the fundamental principle of BNCT:

BNCT_Principle cluster_delivery Boron Delivery cluster_irradiation Neutron Irradiation cluster_reaction Nuclear Reaction Boronic_Acid_Derivative Boronic Acid Derivative (¹⁰B) Tumor_Cell Tumor Cell Boronic_Acid_Derivative->Tumor_Cell Selective Uptake Normal_Cell Normal Cell Boronic_Acid_Derivative->Normal_Cell Low Uptake Neutron_Source Neutron Source (Epithermal Neutrons) Neutron_Beam ¹⁰B_nucleus ¹⁰B Neutron n ¹¹B_excited ¹¹B* Alpha α-particle ¹¹B_excited->Alpha ⁷Li ⁷Li nucleus ¹¹B_excited->⁷Li Cell_Death Tumor Cell Death Alpha->Cell_Death High LET Damage ⁷Li->Cell_Death High LET Damage ¹⁰B_nucleusNeutron ¹⁰B_nucleusNeutron ¹⁰B_nucleusNeutron->¹¹B_excited Capture InVitro_Workflow Start Start: In Vitro Evaluation Cell_Culture Cell Culture (Tumor & Normal Cells) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT / Live-Dead) Cell_Culture->Cytotoxicity Boron_Uptake Cellular Boron Uptake (ICP-MS) Cell_Culture->Boron_Uptake BNCT_Efficacy In Vitro BNCT Efficacy (Clonogenic Assay) Cell_Culture->BNCT_Efficacy Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Boron_Uptake->Data_Analysis BNCT_Efficacy->Data_Analysis End End: Candidate Selection Data_Analysis->End

Caption: Workflow for the in vitro evaluation of BNCT agents.

In Vivo Evaluation

1. Biodistribution and Pharmacokinetics:

  • Objective: To determine the distribution and clearance of the boron compound in a living organism.

  • Methodology:

    • Establish a tumor model in an appropriate animal species (e.g., subcutaneous or orthotopic xenografts in nude mice). [20] 2. Administer the boronic acid derivative to the tumor-bearing animals via a clinically relevant route (e.g., intravenous injection).

    • At various time points post-administration, euthanize cohorts of animals and collect tumor, blood, and major organs (brain, liver, kidney, skin). [20] 4. Determine the boron concentration in each tissue sample using ICP-MS.

    • Calculate the tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) boron concentration ratios. [21] 2. In Vivo BNCT Efficacy Study:

  • Objective: To assess the anti-tumor effect of BNCT in an animal model.

  • Methodology:

    • Establish a tumor model as described above.

    • Administer the boronic acid derivative to the tumor-bearing animals.

    • At the time of peak tumor boron concentration (determined from the biodistribution study), irradiate the tumor with a neutron beam. [21][22] 4. Monitor tumor growth over time by measuring tumor volume.

    • Monitor animal survival and body weight as indicators of systemic toxicity.

    • At the end of the study, euthanize the animals and perform histological analysis of the tumors and normal tissues.

InVivo_Workflow Start Start: In Vivo Evaluation Tumor_Model Establish Animal Tumor Model Start->Tumor_Model Biodistribution Biodistribution & Pharmacokinetics (ICP-MS) Tumor_Model->Biodistribution Efficacy_Study In Vivo BNCT Efficacy (Tumor Growth & Survival) Tumor_Model->Efficacy_Study Data_Analysis Data Analysis & Comparison Biodistribution->Data_Analysis Toxicity_Assessment Toxicity Assessment (Histology, Body Weight) Efficacy_Study->Toxicity_Assessment Efficacy_Study->Data_Analysis Toxicity_Assessment->Data_Analysis End End: Preclinical Validation Data_Analysis->End

Caption: Workflow for the in vivo evaluation of BNCT agents.

Future Perspectives and Conclusion

The field of BNCT is undergoing a renaissance, driven by advancements in both boron drug development and neutron source technology. [1]The development of accelerator-based neutron sources suitable for hospital settings is poised to make BNCT more widely accessible. [1][23]The success of next-generation BNCT will hinge on the development of superior boron delivery agents that can overcome the limitations of BPA and BSH.

The boronic acid derivatives discussed in this guide represent a spectrum of innovative strategies to enhance the efficacy of BNCT. From mimicking natural metabolites to leveraging the unique properties of nanomaterials, these approaches hold the promise of a more targeted and potent cancer therapy. The continued collaboration between chemists, biologists, physicists, and clinicians will be paramount in translating these promising preclinical candidates into clinically effective treatments for a range of challenging cancers.

References

  • Synthesis of Sugar–Boronic Acid Derivatives: A Class of Potential Agents for Boron Neutron Capture Therapy.
  • Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy. Oxford Academic.
  • Towards New Delivery Agents for Boron Neutron Capture Therapy: Synthesis and In Vitro Evaluation of a Set of Fluorinated Carbohydrate Derivatives. University of Helsinki Research Portal.
  • Synthesis, equilibrium, and biological study of a C-7 glucose boronic acid derivative as a potential candidate for boron neutron capture therapy. PubMed.
  • Feasibility of a Near-Threshold BNCT Neutron Source Based on Phantom Dosimetry.
  • From Source to Target: The Neutron Pathway for the Clinical Transl
  • Optimizing Boron Neutron Capture Therapy (BNCT)
  • Towards New Delivery Agents for Boron Neutron Capture Therapy: Synthesis and In Vitro Evaluation of a Set of Fluorinated Carbohydrate Deriv
  • Some boronic acid derivatives developed as potential BNCT agents. Amino...
  • Enhancing Boron Neutron Capture Therapy (BNCT) with Materials Based on COSAN-Functionalized Nanoparticles. PMC - PubMed Central.
  • Nanostructured boron agents for boron neutron capture therapy: a review of recent p
  • Quantitative evaluation of boron neutron capture therapy (BNCT) drugs for boron delivery and retention at subcellular scale resolution in human glioblastoma cells with imaging secondary ion mass spectrometry (SIMS). NIH.
  • Design, Synthesis, and Biological Evaluation of Boron-Containing Macrocyclic Polyamines and Their Zinc(II) Complexes for Boron Neutron Capture Therapy. NIH.
  • The Current Status of the Accelerator Neutron Source and Dosimetry for Boron Neutron Capture Therapy. YouTube.
  • Neutron capture therapy of cancer. Wikipedia.
  • Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers.
  • Boron Neutron Capture Therapy (BNCT) for Cutaneous Malignant Melanoma Using 10B-p-Boronophenylalanine (BPA) with Special Reference to the Radiobiological Basis and Clinical Results. NIH.
  • Synthesis of Sugar-Boronic Acid Derivatives: A Class of Potential Agents for Boron Neutron Capture Therapy. Semantic Scholar.
  • Optimizing Boron Neutron Capture Therapy (BNCT)
  • Dosimetry for boron neutron capture therapy developed and verified at the accelerator based neutron source VITA. Frontiers.
  • Efficacy of Boron Neutron Capture Therapy in Primary Central Nervous System Lymphoma: In Vitro and In Vivo Evalu
  • Boronophenylalanine (BPA)-Based Boron Neutron Capture Therapy (BNCT) in the Treatment Head and Neck Tumors. ClinicalTrials.gov.
  • YC-1 sensitizes the antitumor effects of boron neutron capture therapy in hypoxic tumor cells.
  • Boron Neutron Capture Therapy (BNCT) as Treatment of Glioblastoma. ClinicalTrials.gov.
  • Enhancement in the Therapeutic Efficacy of In Vivo BNCT Mediated by GB-10 with Electroporation in a Model of Oral Cancer. PMC - PubMed Central.
  • Next generation of boron neutron capture therapy (BNCT) agents for cancer treatment | Request PDF.
  • Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and L
  • Imaging of cellular uptake of boron cluster compound by stimulated Raman sc
  • Synthesis, equilibrium, and biological study of a C-7 glucose boronic acid derivative as a potential candidate for boron neutron capture therapy. R Discovery.
  • Experimental studies of boron neutron capture therapy (BNCT) using histone deacetylase (HDACI) sodium butyrate, as a complementary drug for the treatment of poorly differentiated thyroid cancer (PDTC) | Request PDF.
  • Boron in Diet and Medicine: Mechanisms of Delivery and Detection. MDPI.
  • Boron Neutron Capture Therapy - A Literature Review. PMC - PubMed Central - NIH.
  • Next-Generation Boron Drugs and Rational Translational Studies Driving the Revival of BNCT. PubMed Central.
  • The two compounds currently used in clinical applications for BNCT (a)...
  • (PDF) Boron delivery agents for neutron capture therapy of cancer.
  • Boron Neutron Capture Therapy: A Review of Clinical Applic
  • A Study of the Boron Neutron Capture Therapy (BNCT) Using B10 L-BPA in Malignant Brain Tumors.
  • Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer. NIH.
  • The Anti-Tumor Effect of Boron Neutron Capture Therapy in Glioblastoma Subcutaneous Xenograft Model Using the Proton Linear Accelerator-Based BNCT System in Korea. PMC - NIH.
  • Response of Normal Tissues to Boron Neutron Capture Therapy (BNCT) with 10B-Borocaptate Sodium (BSH) and 10B-Paraboronophenylalanine (BPA). PubMed Central.
  • Boron Neutron Capture Therapy: Current Status and Challenges. PMC - PubMed Central.
  • Enhancement in the Therapeutic Efficacy of In Vivo BNCT Mediated by GB-10 with Electroporation in a Model of Oral Cancer.
  • The basis and advances in clinical application of boron neutron capture therapy. PMC - NIH.
  • Towards New Delivery Agents for Boron Neutron Capture Therapy: Synthesis and In Vitro Evaluation of a Set of Fluorinated Carbohydrate Deriv
  • Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy. Oxford Academic.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Carbamoyl-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. As a Senior Application Scientist, this guide is designed to provide you with an in-depth, procedural framework for the proper disposal of (3-Carbamoyl-4-fluorophenyl)boronic acid. This document moves beyond a simple checklist to explain the causality behind each step, ensuring a culture of safety and scientific integrity within your operations.

This compound and its derivatives are valuable reagents in modern synthetic chemistry, particularly in the formation of carbon-carbon bonds. However, their reactivity and composition, which includes a fluorinated aromatic ring and a boronic acid moiety, necessitate a rigorous and informed approach to waste management.

Hazard Identification and Immediate Safety Protocols

Before any disposal activities commence, a thorough understanding of the compound's potential hazards is essential. This knowledge forms the basis of all safe handling and disposal decisions. The primary hazards associated with this compound and similar structures are summarized below.

Table 1: GHS Hazard Classification for Structurally Similar Phenylboronic Acids

Hazard Class Hazard Statement GHS Code Source
Acute Toxicity, Oral Harmful if swallowed H302 [1]
Skin Corrosion/Irritation Causes skin irritation H315 [1]
Serious Eye Damage/Irritation Causes serious eye irritation H319 [1]

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |[1] |

Causality of Required PPE: The hazard profile dictates the mandatory use of Personal Protective Equipment (PPE).

  • Eye Protection: Tightly fitting safety goggles or a face shield are required to prevent contact with the solid powder or solutions, which can cause serious eye irritation.[2][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are essential to prevent skin irritation.[2] Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as solid hazardous waste.

  • Protective Clothing: A standard lab coat protects against incidental skin contact.[4]

  • Work Environment: All handling and disposal operations must be conducted within a certified chemical fume hood.[2][5] This engineering control is critical to minimize the risk of inhaling the fine powder, which can cause respiratory irritation.[1][6]

The Core Principle: Hazardous Waste Management

This compound and materials contaminated with it must be managed as hazardous waste. This is a mandate under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7][8]

Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [5]

  • Environmental Rationale: Fluorinated organic compounds can be persistent in the environment.[9] Boron compounds can also be harmful to aquatic life.[10] Improper disposal can lead to long-term ecological damage.

  • Safety Rationale: Mixing boronic acids with other chemicals in the sewer system can lead to dangerous reactions.[5][10]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to ensure safety and compliance. This process should be incorporated into your laboratory's Chemical Hygiene Plan (CHP), as required by the Occupational Safety and Health Administration (OSHA).[11][12]

Step 1: Waste Characterization and Segregation

Proper segregation is the first step in safe disposal.[8] Incompatible waste streams must never be mixed.[13]

  • Solid Waste: This includes unused or expired this compound, and any materials contaminated with it, such as weighing paper, gloves, and absorbent pads used for spill cleanup.

  • Liquid Waste: This includes solutions containing this compound. Note that halogenated organic waste streams should often be segregated from non-halogenated streams; consult your institution's guidelines.[14]

Step 2: Waste Collection and Containment

All waste must be collected in appropriate, clearly labeled containers.[7]

  • Container Selection: Use only compatible, sealable containers, typically made of high-density polyethylene (HDPE). Containers must be kept closed except when adding waste to prevent the release of vapors and to avoid spills.[7]

  • Labeling: The waste container must be clearly and securely labeled. The label must include:

    • The words "Hazardous Waste".[2][5]

    • The full chemical name: "this compound".[5]

    • For liquid waste, list all components of the solution, including solvents.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date accumulation started.

Step 3: Storage

Store sealed hazardous waste containers in a designated and secure satellite accumulation area until they are collected.[5][15] This area should be:

  • Well-ventilated.

  • Away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[13][16]

  • Under the control of laboratory personnel.

Step 4: Final Disposal

The final disposal of this compound must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[8][17]

  • Methodology: The standard and safest method for destroying this type of chemical is through high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[17] This is because thermal decomposition can release hazardous gases like nitrogen oxides (NOx), oxides of boron, and hydrogen fluoride.[3][16]

  • Documentation: Ensure all required waste manifest forms are completed accurately before the scheduled pickup. This documentation is part of the "cradle to grave" responsibility for hazardous waste.[15][18]

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinseate: The first rinseate is considered acutely hazardous and must be collected and added to your designated liquid hazardous waste container for this chemical.[5]

  • Subsequent Rinses: Depending on your institution's EHS guidelines, subsequent rinses may also need to be collected as hazardous waste.[5]

  • Final Disposal: After the final rinse, allow the container to air dry completely in the fume hood. Deface or remove the original label. The clean, dry container can then be disposed of in the appropriate regular laboratory waste stream (e.g., glass or plastic recycling).[5]

Spill Management Protocol

In the event of a small spill, follow these procedures immediately:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don all required PPE, including respiratory protection if there is a risk of airborne dust.[2]

  • Containment: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully sweep or scoop the absorbed material and any remaining solid into a designated hazardous waste container.[16] Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Waste Characterization & Segregation cluster_1 Containment Protocol start Waste Generation This compound solid_waste Solid Waste (Unused reagent, contaminated PPE, spill cleanup materials) start->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) start->liquid_waste contain_solid Collect in compatible, SEALED container for solids solid_waste->contain_solid contain_liquid Collect in compatible, SEALED container for liquids liquid_waste->contain_liquid label_waste Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards & Date contain_solid->label_waste contain_liquid->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage disposal Arrange Pickup with EHS or Licensed Waste Disposal Contractor storage->disposal final_dest Final Disposal via High-Temperature Incineration disposal->final_dest

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials.
  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • BenchChem. (n.d.). Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Fisher Scientific. (2011, August 5). Safety Data Sheet - 4-Amino-3-fluorophenylboronic acid hydrochloride.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet - (3-Carbamoyl-5-fluorophenyl)boronic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 4-Fluorophenylboronic acid.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Capot Chemical. (2017, August 7). MSDS of 4-carbamoyl-3-chlorophenylboronic acid.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • Biosynth. (2022, January 17). Safety Data Sheet.

Sources

A Researcher's Guide to the Safe Handling of (3-Carbamoyl-4-fluorophenyl)boronic acid: Personal Protective Equipment Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with (3-Carbamoyl-4-fluorophenyl)boronic acid. As a Senior Application Scientist, my objective is to offer a comprehensive framework that not only outlines the necessary personal protective equipment (PPE) but also explains the rationale behind each recommendation, ensuring a deep understanding of the safety principles involved. This document is designed to be a practical, in-the-lab resource, fostering a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment
  • Skin Irritation: Direct contact can cause skin irritation.[1][4][5]

  • Serious Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[1][4][5]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[1][4][5]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[1][2][3]

  • Potential for Mutagenicity: It is important to note that some boronic acids and their derivatives have been found to be mutagenic in studies such as the Ames assay.[6] Therefore, it is prudent to handle all boronic acid derivatives with appropriate care to minimize exposure.[6]

Given these potential hazards, a stringent adherence to PPE protocols is mandatory to mitigate the risks of exposure.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the cornerstone of safe laboratory practice when handling this compound. The following table summarizes the minimum required PPE.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133. A face shield should be worn over safety goggles when there is a significant risk of splashes.[7][8]Protects the eyes from dust particles and accidental splashes of the chemical or solvents.[9]
Hand Protection Chemically resistant gloves, such as nitrile rubber, inspected for integrity before each use.[5][9]Prevents direct skin contact with the compound. Gloves should be changed immediately if contaminated.[9]
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[9]Protects the skin on the body and arms from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially when working outside of a certified chemical fume hood.[7][9]Minimizes the risk of inhaling fine dust particles, which can cause respiratory tract irritation.[7][9]
Operational Plan: Step-by-Step PPE Protocol

Adherence to a strict operational protocol for donning and doffing PPE is crucial to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.

3.1. Preparation and Donning PPE

  • Work Area Preparation: Before handling the chemical, ensure that a safety shower and eyewash station are readily accessible.[7] All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][10]

  • Donning Sequence:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles.

    • If required, put on the respirator. Ensure a proper fit check is performed.

    • Wash hands thoroughly and then don chemically resistant gloves, pulling the cuffs over the sleeves of the lab coat.

3.2. Post-Handling and Doffing PPE

  • Glove Removal: Remove gloves using a technique that avoids skin contact with the contaminated exterior. For example, peel one glove off by grasping the cuff and turning it inside out, then use the clean hand to slide under the cuff of the other glove to remove it.

  • Dispose of Gloves: Dispose of used gloves in a designated hazardous waste container.[9]

  • Remove Lab Coat: Remove the lab coat by folding it inward to contain any potential contamination and store it in a designated area or dispose of it if it is a disposable garment.

  • Remove Eye and Respiratory Protection: Remove safety goggles and respirator (if used).

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[9]

Decontamination and Disposal of Contaminated PPE

Proper management of contaminated PPE and chemical spills is essential for maintaining a safe laboratory environment.

4.1. Disposal of Contaminated PPE

  • All disposable PPE, such as gloves and N95 masks, that has come into contact with this compound should be considered hazardous waste and disposed of in appropriately labeled containers according to your institution's environmental health and safety (EHS) guidelines.[9]

  • Non-disposable PPE, such as lab coats and safety goggles, should be decontaminated after use. If a lab coat becomes significantly contaminated, it should be professionally laundered or disposed of as hazardous waste.

4.2. Spill Response Plan In the event of a spill, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain the Spill: For solid spills, carefully sweep or scoop up the material to avoid generating dust and place it in a sealed, labeled container for hazardous waste disposal.[11][12] For liquid spills, use an inert absorbent material to contain and absorb the spill.[13][14]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), working from the outside in.[13]

  • Dispose of Waste: All materials used for spill cleanup should be placed in a sealed container and disposed of as hazardous waste.[15]

Emergency Procedures: First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][16]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[7][16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[7][16]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Visual Guides for Safe Handling

To provide a clear and quick reference, the following diagram illustrates the decision-making process for selecting the appropriate PPE.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound fume_hood Is a certified chemical fume hood available? start->fume_hood base_ppe Standard PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe shoes fume_hood->base_ppe Yes respirator Add Respiratory Protection: - N95 Respirator fume_hood->respirator No proceed Proceed with experiment base_ppe->proceed respirator->base_ppe

PPE Selection Workflow for Handling this compound

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing.
  • Chemtalk. (2022, April 29). Boric acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • BenchChem. (n.d.). Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid.
  • BenchChem. (n.d.). Essential Procedures for the Proper Disposal of ARI-3531.
  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • BenchChem. (n.d.). Personal protective equipment for handling Methylboronic acid pinacol ester-d3.
  • Angene Chemical. (2025, October 1). Safety Data Sheet - (4-((3-Fluorophenyl)Carbamoyl)Phenyl)Boronic Acid.
  • Lab Alley. (n.d.). Boric Acid Safety & Hazards.
  • Fisher Scientific. (2023, September 29). Safety Data Sheet - (2-Methylpropyl)boronic acid.
  • AK Scientific. (n.d.). 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester.
  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
  • Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance. Retrieved from Queen Mary University of London website.
  • Smith College Research and Instruction Safety. (n.d.). SPILLS.
  • Fluorochem. (2024, December 19). Safety Data Sheet - (3-Carbamoyl-5-fluorophenyl)boronic acid.
  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 4-Fluorophenylboronic acid.
  • Thermo Fisher Scientific. (2014, November 19). Safety Data Sheet - Furan-2-boronic acid pinacol ester.
  • CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
  • Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from Environmental Health & Safety website.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet - 3-Di-n-propylcarbamoyl-4-fluorobenzeneboronic acid.
  • Sigma-Aldrich. (n.d.). 4-(Dimethylcarbamoyl)-3-fluorophenylboronic acid AldrichCPR.
  • Fisher Scientific. (2023, August 21). Safety Data Sheet - 4-Fluorophenylboronic acid.
  • Organic Process Research & Development. (2025, August 7). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Carbamoyl-4-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Carbamoyl-4-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.